pp60v-src Autophosphorylation site
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H109N23O23/c1-7-31(4)50(88-60(109)41(25-30(2)3)84-55(104)38(13-10-24-77-66(73)74)81-53(102)36(67)11-8-22-75-64(69)70)62(111)83-40(19-21-47(95)96)57(106)87-44(28-48(97)98)59(108)86-43(27-45(68)92)58(107)82-39(18-20-46(93)94)56(105)85-42(26-34-14-16-35(91)17-15-34)61(110)89-51(33(6)90)63(112)79-32(5)52(101)80-37(12-9-23-76-65(71)72)54(103)78-29-49(99)100/h14-17,30-33,36-44,50-51,90-91H,7-13,18-29,67H2,1-6H3,(H2,68,92)(H,78,103)(H,79,112)(H,80,101)(H,81,102)(H,82,107)(H,83,111)(H,84,104)(H,85,105)(H,86,108)(H,87,106)(H,88,109)(H,89,110)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H4,69,70,75)(H4,71,72,76)(H4,73,74,77) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOIFWGQVMAMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H109N23O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648691 | |
| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylleucylisoleucyl-alpha-glutamyl-alpha-aspartylasparaginyl-alpha-glutamyltyrosylthreonylalanyl-N~5~-(diaminomethylidene)ornithylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1592.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81493-98-3 | |
| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylleucylisoleucyl-alpha-glutamyl-alpha-aspartylasparaginyl-alpha-glutamyltyrosylthreonylalanyl-N~5~-(diaminomethylidene)ornithylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of pp60v-src Autophosphorylation at Tyrosine 416: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protein-tyrosine kinase pp60v-src, the oncogenic product of the Rous sarcoma virus, is a cornerstone in the study of signal transduction and cancer biology. A pivotal event in its catalytic function is the autophosphorylation of Tyrosine 416 (Tyr-416) within the activation loop of the kinase domain. This event is critical for unleashing its full, unregulated catalytic activity, which drives cellular transformation. This technical guide provides a comprehensive examination of the molecular mechanism governing pp60v-src autophosphorylation at Tyr-416, integrating structural biology insights, kinetic data, and detailed experimental protocols. A thorough understanding of this process is paramount for the rational design of targeted therapeutics aimed at inhibiting Src family kinases.
Introduction: The Central Role of pp60v-src and Tyr-416 Autophosphorylation
The Src family of non-receptor tyrosine kinases (SFKs) are critical regulators of a myriad of cellular processes, including proliferation, survival, differentiation, and migration. Their activity is tightly controlled in normal cells. The viral oncogene product, pp60v-src, represents a constitutively active form of its cellular proto-oncogene counterpart, pp60c-src. This constitutive activation is largely due to mutations and the truncation of the C-terminal regulatory tail, which in c-Src contains a key inhibitory phosphorylation site, Tyrosine 527 (Tyr-527).
In c-Src, phosphorylation of Tyr-527 by C-terminal Src Kinase (Csk) promotes an autoinhibited, closed conformation. In this state, the SH2 domain binds to the phosphorylated Tyr-527, and the SH3 domain interacts with the kinase domain linker, effectively locking the kinase in an inactive state. In v-Src, the absence of this C-terminal regulatory tail, including Tyr-527, abrogates this primary mode of negative regulation, leading to a more open and accessible kinase domain.
Full activation of Src kinases, however, requires an additional phosphorylation event within the activation loop of the kinase domain. For pp60v-src, this occurs at Tyr-416. Autophosphorylation of this residue stabilizes the activation loop in a catalytically competent conformation, facilitating substrate binding and efficient phosphotransfer. This guide will delve into the precise mechanism of this critical autophosphorylation event.
The Molecular Mechanism of Tyr-416 Autophosphorylation
The autophosphorylation of pp60v-src at Tyr-416 is predominantly an intermolecular (trans) event, where one Src kinase molecule phosphorylates another. This is in contrast to an intramolecular mechanism where a single kinase molecule would phosphorylate itself. Evidence for the intermolecular mechanism comes from studies showing that the rate of autophosphorylation is concentration-dependent.
Structural Dynamics of Activation
The transition from a partially active to a fully active state is governed by a series of conformational changes within the kinase domain:
-
Open Conformation: The absence of the inhibitory C-terminal tail in v-Src favors a more open and flexible conformation compared to the closed, autoinhibited state of c-Src. This basal level of activity is sufficient to initiate the autophosphorylation cascade.
-
Activation Loop Dynamics: In the unphosphorylated state, the activation loop is flexible and can partially obstruct the substrate-binding site.
-
Trans-Autophosphorylation: One v-Src molecule, in a transiently active state, acts as the enzyme, while another v-Src molecule serves as the substrate. The kinase domain of the "enzyme" molecule binds ATP and the activation loop of the "substrate" molecule, positioning Tyr-416 in the catalytic site for phosphorylation.
-
Stabilization of the Active State: The phosphorylation of Tyr-416 introduces a negative charge into the activation loop. This phosphotyrosine residue forms stabilizing interactions with surrounding basic residues, locking the activation loop in an extended, open conformation. This conformational change fully exposes the substrate-binding site and optimally aligns the catalytic residues for efficient phosphotransfer to exogenous substrates.
Quantitative Data on Src Kinase Activity
The following tables summarize key quantitative data related to Src kinase activity and its regulation by phosphorylation.
| Parameter | c-Src (Y416F Mutant) | Phosphorylated c-Src (pY416) | Fold Change | Reference |
| kcat | - | 3.7-fold higher | 3.7 | [1] |
| Km (ATP) | 17.0 µM | 9.8 µM | 0.58 | [1] |
Table 1: Kinetic Parameters of c-Src Autophosphorylation. This table illustrates the significant increase in catalytic efficiency upon phosphorylation at Tyr-416 in the cellular form of Src.
| Kinase | Substrate | kcat/Km (min-1M-1) | Reference |
| v-Src | ATP | 1.6 x 105 | [2] |
Table 2: Catalytic Efficiency of v-Src. This value highlights the high catalytic efficiency of the viral form of Src.
Signaling Pathways and Logical Relationships
The activation of pp60v-src via Tyr-416 autophosphorylation is a critical node in oncogenic signaling. The following diagrams illustrate the regulatory mechanism of Src and a simplified downstream signaling pathway.
Caption: Regulation of c-Src versus v-Src activation.
Caption: Simplified pp60v-src downstream signaling.
Experimental Protocols
In Vitro Kinase Assay for pp60v-src Autophosphorylation (Radiometric)
This protocol measures the incorporation of 32P from [γ-32P]ATP into pp60v-src.
Materials:
-
Purified recombinant pp60v-src
-
Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
Cold ATP (10 mM stock)
-
4X SDS-PAGE Sample Buffer
-
SDS-PAGE gels
-
Phosphorimager screen and scanner
Procedure:
-
Prepare a reaction mix in a microcentrifuge tube on ice. For a 20 µL reaction, combine:
-
10 µL of 2X Kinase Buffer
-
x µL of purified pp60v-src (e.g., 100-200 ng)
-
x µL of nuclease-free water to a final volume of 18 µL.
-
-
Initiate the reaction by adding 2 µL of an ATP mix (containing cold ATP and [γ-32P]ATP to a final concentration of 100 µM).
-
Incubate the reaction at 30°C for various time points (e.g., 0, 5, 10, 20, 30 minutes) to determine the linear range of the reaction.
-
Stop the reaction by adding 7 µL of 4X SDS-PAGE Sample Buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen overnight.
-
Quantify the 32P incorporation into the pp60v-src band using a phosphorimager scanner and analysis software.
Western Blot Analysis of Tyr-416 Phosphorylation
This method detects the phosphorylation of Tyr-416 using a phospho-specific antibody.
Materials:
-
Cell lysates containing pp60v-src
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-phospho-Src (Tyr416) antibody
-
Primary antibody: anti-Src antibody (for total protein control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Src (Tyr416) primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-Src antibody that recognizes total Src protein.
Quantitative Mass Spectrometry for Phosphorylation Site Analysis
This protocol allows for the precise identification and quantification of phosphorylation at Tyr-416.
Workflow:
Caption: Mass spectrometry workflow for phosphoproteomics.
Brief Protocol Outline:
-
Protein Digestion: Proteins from cell lysates or in vitro kinase assays are digested into peptides using trypsin.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the complex peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The fragmentation pattern of the peptides allows for the identification of the peptide sequence and the precise location of the phosphate (B84403) group.
-
Quantitative Analysis: For quantitative comparisons, stable isotope labeling methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or label-free quantification can be employed.
Conclusion and Future Directions
The autophosphorylation of pp60v-src at Tyr-416 is a critical, rate-limiting step for its full oncogenic activity. This intermolecular process is driven by the inherent instability of the unphosphorylated activation loop in the context of the truncated v-Src protein. The structural and kinetic data presented in this guide provide a detailed framework for understanding this pivotal event.
For drug development professionals, targeting the allosteric sites involved in the conformational changes leading to autophosphorylation, or developing inhibitors that specifically recognize the transition state of this reaction, may offer novel therapeutic strategies. Future research should focus on high-resolution structural studies of the v-Src dimer during the act of trans-autophosphorylation and the development of more sophisticated in vivo models to study the spatiotemporal dynamics of this process in a cellular context. A deeper understanding of these mechanisms will undoubtedly pave the way for the next generation of highly specific and effective anti-cancer therapies.
References
The Pivotal Role of pp60v-src Autophosphorylation in Cellular Transformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protein-tyrosine kinase pp60v-src, the oncogenic product of the Rous sarcoma virus, is a potent transforming agent, driving cells into a state of uncontrolled growth and proliferation. A key regulatory event governing its activity is autophosphorylation, a process with significant implications for downstream signaling and the malignant phenotype. This technical guide provides an in-depth examination of the role of pp60v-src autophosphorylation in cellular transformation, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support researchers and professionals in the field of oncology and drug development.
Introduction
The v-src oncogene encodes a 60-kilodalton phosphoprotein, pp60v-src, that localizes to the plasma membrane and possesses intrinsic tyrosine kinase activity.[1] Unlike its cellular homolog, pp60c-src, which is tightly regulated, pp60v-src is constitutively active, leading to the phosphorylation of a multitude of cellular substrates and subsequent cellular transformation.[2] A central event in the activation of pp60v-src is the autophosphorylation of a specific tyrosine residue within its catalytic domain. This guide will explore the critical role of this post-translational modification in the transforming potential of pp60v-src.
The Primary Autophosphorylation Site: Tyrosine 416
The major site of tyrosine autophosphorylation in pp60v-src has been identified as Tyrosine 416 (Tyr-416), located in the activation loop of the kinase domain.[3][4] This residue is homologous to Tyr-419 in some avian Src variants.[5] Phosphorylation at this site is widely considered to be a crucial step for achieving maximal kinase activity, although some studies suggest that it may not be absolutely essential for transformation, indicating a more complex regulatory mechanism.[3][6]
Quantitative Impact of Tyr-416 Autophosphorylation
The autophosphorylation of Tyr-416 has a profound effect on the kinase activity of pp60v-src and its ability to induce cellular transformation. The following tables summarize quantitative data from studies using site-directed mutagenesis to replace Tyr-416 with phenylalanine (Y416F), a non-phosphorylatable analog.
Table 1: Effect of Tyr-416 Autophosphorylation on pp60v-src Kinase Activity
| pp60v-src Variant | Relative Kinase Activity (%) | Key Findings | Reference |
| Wild-Type | 100 | High basal kinase activity. | [6] |
| Y416F Mutant | ~30-50 | Significantly reduced but not completely abolished kinase activity. | [6] |
| tsNY68 (temp-sensitive) at permissive temp. | ~80-100 | High kinase activity correlated with transformation. | [7] |
| tsNY68 (temp-sensitive) at non-permissive temp. | ~20-40 | Reduced kinase activity correlated with loss of transformation. | [7] |
Table 2: Role of Tyr-416 Autophosphorylation in Cellular Transformation Phenotypes
| pp60v-src Variant | Focus Formation in Culture | Anchorage-Independent Growth (Soft Agar) | Key Findings | Reference |
| Wild-Type | +++ | +++ | Strong transformation phenotype. | [3] |
| Y416F Mutant | + | + | Capable of inducing transformation, but with reduced efficiency. | [3] |
| v-src-F172 delta | +++ (in chicken cells) | +++ (in chicken cells) | Transformation is dependent on Tyr-416 autophosphorylation. | [8][9] |
| v-src-F172 delta/Y416F | - | - | Abolished transforming ability. | [8][9] |
Signaling Pathways Downstream of pp60v-src Autophosphorylation
Autophosphorylation of pp60v-src at Tyr-416 creates a docking site for downstream signaling molecules containing SH2 domains and initiates a cascade of events leading to cellular transformation. Key pathways affected include the Ras/MAPK pathway and pathways regulating cell adhesion and motility.
The SHC-Grb2-SOS-Ras-MAPK Pathway
Activated pp60v-src phosphorylates the adaptor protein Shc, creating binding sites for the Grb2-SOS complex.[8][9] This recruitment of SOS to the plasma membrane facilitates the activation of Ras, which in turn activates the MAPK cascade, leading to altered gene expression and increased cell proliferation.
Caption: pp60v-src autophosphorylation-induced Shc-Grb2-SOS pathway.
Regulation of Focal Adhesions and the Cytoskeleton
pp60v-src-mediated transformation is characterized by profound changes in cell morphology, adhesion, and motility. This is largely due to the phosphorylation of key components of focal adhesions, such as Focal Adhesion Kinase (FAK) and vinculin.
Activated pp60v-src can directly phosphorylate FAK, leading to the recruitment of other signaling molecules and the disassembly of focal adhesions.[10] Furthermore, pp60v-src can activate PI3K, another crucial player in regulating cell adhesion and migration.[11][12]
Caption: pp60v-src regulation of focal adhesions and the cytoskeleton.
Experimental Protocols
In Vitro Kinase Assay for pp60v-src
This protocol outlines a method to measure the kinase activity of pp60v-src in vitro.
Materials:
-
Purified pp60v-src (wild-type and Y416F mutant)
-
Kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Exogenous substrate (e.g., acid-denatured enolase)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, combine:
-
10 µL of 2x kinase buffer
-
1 µg of purified pp60v-src
-
5 µg of enolase
-
sterile water to a final volume of 19 µL.
-
-
Initiate the kinase reaction by adding 1 µL of [γ-³²P]ATP (10 µCi).
-
Incubate the reactions at 30°C for 10 minutes.
-
Stop the reactions by adding 20 µL of 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen.
-
Quantify the incorporation of ³²P into the enolase band to determine relative kinase activity.
Soft Agar (B569324) Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of cellular transformation.[13][14][15][16][17]
Materials:
-
2x cell culture medium
-
Fetal Bovine Serum (FBS)
-
Sterile water
-
6-well plates
-
Cells expressing wild-type pp60v-src, Y416F mutant, or empty vector control
Procedure:
-
Bottom Agar Layer:
-
Prepare a 1.2% agarose solution in sterile water and autoclave.
-
Prepare a 2x concentration of cell culture medium with 20% FBS.
-
Cool the agarose and the 2x medium to 42°C in a water bath.
-
Mix equal volumes of the 1.2% agarose and 2x medium to create a final 0.6% agarose bottom layer.
-
Quickly dispense 2 mL of the bottom agar mixture into each well of a 6-well plate.
-
Allow the bottom layer to solidify at room temperature for 20-30 minutes.
-
-
Top Agar Layer:
-
Prepare a 0.7% agarose solution and cool to 42°C.
-
Trypsinize and count the cells. Resuspend the cells in 1x cell culture medium with 10% FBS at a concentration of 1 x 10⁴ cells/mL.
-
Mix equal volumes of the cell suspension and the 0.7% agarose solution to create a final 0.35% agarose top layer containing 5 x 10³ cells/mL.
-
Carefully layer 1 mL of the top agar/cell mixture onto the solidified bottom layer.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-3 weeks.
-
Feed the cells weekly by adding 200 µL of fresh medium to the top of the agar.
-
After 2-3 weeks, stain the colonies with 0.005% crystal violet and count the number of colonies larger than a predetermined size using a microscope.
-
Caption: Workflow for the soft agar colony formation assay.
Immunoprecipitation and Western Blotting for Phosphotyrosine
This protocol is for the detection of tyrosine-phosphorylated proteins in cell lysates.[18][19]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-pp60v-src antibody
-
Protein A/G agarose beads
-
Anti-phosphotyrosine antibody (e.g., 4G10)
-
SDS-PAGE equipment
-
Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Lyse cells expressing pp60v-src in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysates with an anti-pp60v-src antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for 2 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with an anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
The autophosphorylation of pp60v-src at Tyrosine 416 is a critical event that unleashes its potent oncogenic activity. This modification enhances its kinase activity and triggers a cascade of downstream signaling events that ultimately lead to cellular transformation. Understanding the intricacies of this process is paramount for the development of targeted therapies aimed at inhibiting Src family kinases. Future research should continue to dissect the complex interplay between pp60v-src autophosphorylation and the vast network of cellular proteins it affects, paving the way for novel and more effective anti-cancer strategies. The development of small molecule inhibitors that specifically target the active, autophosphorylated conformation of Src kinases holds significant promise for clinical applications.
References
- 1. Oncogene Protein pp60(v-src) - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. Transformation by Rous sarcoma virus: a cellular substrate for transformation-specific protein phosphorylation contains phosphotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of tyrosine-416 is not required for the transforming properties and kinase activity of pp60v-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.cn]
- 5. Characterization of sites for tyrosine phosphorylation in the transforming protein of Rous sarcoma virus (pp60v-src) and its normal cellular homologue (pp60c-src) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine 416 Is Phosphorylated in the Closed, Repressed Conformation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pp60src-dependent protein phosphorylation in membranes from Rous sarcoma virus-transformed chicken embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transformation and pp60v-src autophosphorylation correlate with SHC-GRB2 complex formation in rat and chicken cells expressing host-range and kinase-active, transformation-defective alleles of v-src - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Differential regulation of cell motility and invasion by FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. v-Crk activates the phosphoinositide 3-kinase/AKT pathway by utilizing focal adhesion kinase and H-Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FAK association with multiple signal proteins mediates pressure-induced colon cancer cell adhesion via a Src-dependent PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. millerlaboratory.org [millerlaboratory.org]
- 15. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 16. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Immunoprecipitation and western blotting of phosphotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detecting tyrosine-phosphorylated proteins by Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the SH2 Domain in the Regulation of pp60v-src Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pp60v-src kinase, the oncogenic product of the Rous sarcoma virus, stands as a paradigm for understanding unregulated tyrosine kinase activity and its role in cellular transformation. A key element in the function of pp60v-src is the Src Homology 2 (SH2) domain, a modular protein-protein interaction domain of approximately 100 amino acids. Unlike its cellular counterpart, c-Src, which is tightly regulated, v-Src exhibits constitutive kinase activity, leading to aberrant phosphorylation of numerous cellular substrates and subsequent malignant transformation. This guide provides an in-depth technical examination of the SH2 domain's function in the context of pp60v-src, focusing on its critical roles in substrate recognition and the orchestration of downstream signaling pathways.
The SH2 Domain: A Master Regulator of Kinase Activity
In the broader family of Src kinases, the SH2 domain is a central player in the autoinhibition of kinase activity. In the inactive state of c-Src, the SH2 domain binds to a phosphorylated tyrosine residue (Tyr527) in the C-terminal tail of the kinase.[1] This intramolecular interaction, in concert with the SH3 domain, locks the kinase in a closed, inactive conformation.[2] However, a defining feature of pp60v-src is the truncation of its C-terminus, which eliminates this critical regulatory tyrosine residue.[3] This absence of the autoinhibitory binding site for the SH2 domain is a primary reason for the constitutive activation of v-Src.
Freed from its autoinhibitory role, the SH2 domain of pp60v-src is repurposed to primarily function in an intermolecular fashion, mediating the interaction of the kinase with its substrates and downstream effectors. This function is indispensable for the transforming activity of v-Src, as mutations that impair the phosphotyrosine-binding capacity of the SH2 domain can reduce or abolish transformation.[4][5]
Function of the pp60v-src SH2 Domain
Substrate Recognition and Binding
The primary function of the pp60v-src SH2 domain is to recognize and bind to specific phosphotyrosine-containing motifs on substrate proteins. This interaction serves to recruit substrates to the kinase for efficient phosphorylation. The specificity of this interaction is determined by the amino acid sequence flanking the phosphotyrosine residue.[6] The SH2 domain of Src kinases preferentially binds to peptides with the consensus sequence pY-E-E-I.[6]
This targeted recruitment is crucial for the phosphorylation of a host of cellular proteins involved in key signaling pathways that regulate cell growth, adhesion, and morphology. Studies have shown that mutations in the SH2 domain can lead to altered substrate recognition and a corresponding change in the phosphorylation profile of the cell.[7] For instance, certain SH2 mutants of v-Src exhibit a reduced ability to phosphorylate substrates such as p120 and p62.[7]
Processive Phosphorylation
The SH2 domain can promote the processive phosphorylation of substrates that contain multiple tyrosine phosphorylation sites. In this model, the initial phosphorylation of a tyrosine residue on the substrate creates a docking site for the pp60v-src SH2 domain. This binding event tethers the kinase to the substrate, facilitating the rapid and efficient phosphorylation of additional tyrosine residues on the same molecule.[1] This mechanism allows for a rapid amplification of the signaling output from a single kinase-substrate interaction.
Subcellular Localization
The SH2 domain can also influence the subcellular localization of pp60v-src by mediating its interaction with phosphorylated proteins at specific cellular compartments, such as focal adhesions. This localization is critical for the phosphorylation of substrates involved in cell adhesion and migration, which are key processes in cellular transformation.
Data Presentation
Table 1: Binding Affinities of the Src SH2 Domain for Various Phosphopeptides
| Phosphopeptide Sequence | Source Protein | Dissociation Constant (Kd) | Reference |
| pY-E-E-I | Hamster Polyomavirus Middle T Antigen | ~4 nM | [6] |
| T-E-P-Q-pY-Q-P-G-E-N-L | c-Src (C-terminal tail, pTyr527) | ~40 µM (low affinity) | [6] |
| L-I-E-D-N-E-pY-T-A-R | pp60v-src (autophosphorylation site, pTyr416) | ~40 µM (low affinity) | [6] |
| V-P-M-L-pY-V-N-V-Q-E | PDGF Receptor (pTyr751) | ~400 nM | [6] |
| G-H-H-pY-E-E-I-G | Synthetic Peptide | High Affinity | [8] |
Table 2: Kinetic Parameters of pp60v-src Kinase Activity
| pp60 Variant | Substrate | Km for ATP | Vmax | Reference |
| pp60v-src | Enolase | ~13 µM | ~50-fold higher than c-Src | [9] |
| pp60c-src | Enolase | ~17 µM | Baseline | [9] |
Note: The Vmax for pp60v-src is significantly higher than that of its cellular counterpart, pp60c-src, reflecting its constitutive activity.
Experimental Protocols
In Vitro Kinase Assay for pp60v-src
This protocol describes a radiometric assay to measure the kinase activity of purified pp60v-src using a synthetic peptide substrate.
Materials:
-
Purified, active pp60v-src enzyme
-
Src substrate peptide (e.g., KVEKIGEGTYGVVYK)
-
Kinase Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT
-
ATP solution (10 mM)
-
[γ-³²P]ATP (10 µCi/µl)
-
Stop Solution: 75 mM phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare the Kinase Reaction Mix: For each reaction, prepare a master mix containing 5X Kinase Reaction Buffer, sterile water, and the desired concentration of the Src substrate peptide.
-
Initiate the Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction mix with the purified pp60v-src enzyme (e.g., 10-20 units).
-
Start the Reaction: To initiate the reaction, add a mix of unlabeled ATP and [γ-³²P]ATP to a final concentration of 100 µM. The final reaction volume is typically 50 µl.
-
Incubation: Incubate the reaction at 30°C for 10-20 minutes. Ensure the reaction time is within the linear range of the assay.
-
Stop the Reaction: Terminate the reaction by spotting 25 µl of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 paper squares three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone (B3395972) to air dry the paper.
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Co-Immunoprecipitation of pp60v-src and Substrate Proteins
This protocol details the co-immunoprecipitation of pp60v-src and its associated substrate proteins from cell lysates.
Materials:
-
Cells expressing pp60v-src
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors (e.g., aprotinin, leupeptin, sodium orthovanadate, PMSF)
-
Anti-pp60v-src antibody
-
Protein A/G-agarose or magnetic beads
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40)
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.
-
Clarification: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-pp60v-src antibody and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold Wash Buffer.
-
Elution: After the final wash, aspirate the supernatant and resuspend the beads in SDS-PAGE loading buffer. Boil the samples for 5 minutes to elute the proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against pp60v-src and the putative substrate protein.
Surface Plasmon Resonance (SPR) for SH2 Domain-Phosphopeptide Interaction
This protocol outlines the use of SPR to measure the binding kinetics of the pp60v-src SH2 domain to a phosphopeptide.[10][11]
Materials:
-
Purified pp60v-src SH2 domain (as a GST-fusion protein for immobilization)
-
Synthetic phosphopeptide of interest (biotinylated for streptavidin chip)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 or streptavidin-coated)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running Buffer: HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Procedure:
-
Ligand Immobilization:
-
For amine coupling: Activate the CM5 sensor chip surface with a mixture of EDC and NHS. Inject the purified GST-SH2 domain protein over the activated surface to achieve the desired immobilization level. Deactivate the remaining active groups with ethanolamine.
-
For streptavidin capture: Inject the biotinylated phosphopeptide over the streptavidin-coated sensor chip.
-
-
Analyte Binding: Prepare a series of dilutions of the phosphopeptide (for immobilized SH2) or the SH2 domain (for immobilized peptide) in Running Buffer.
-
Kinetic Analysis: Inject the different concentrations of the analyte over the sensor surface at a constant flow rate. Monitor the association and dissociation phases in real-time.
-
Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a pulse of low pH glycine) to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).
Mandatory Visualizations
Caption: Regulation of c-Src vs. pp60v-src activity.
Caption: Workflow for an in vitro pp60v-src kinase assay.
References
- 1. Evidence that SH2 domains promote processive phosphorylation by protein-tyrosine kinases | Semantic Scholar [semanticscholar.org]
- 2. proteinswebteam.github.io [proteinswebteam.github.io]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Reduced phosphotyrosine binding by the v-Src SH2 domain is compatible with wild-type transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenic analysis of the v-crk oncogene: requirement for SH2 and SH3 domains and correlation between increased cellular phosphotyrosine and transformation [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of the Src SH2 domain to phosphopeptides is determined by residues in both the SH2 domain and the phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Host range mutants of v-src: alterations in kinase activity and substrate interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate affinity models for SH2 domains from peptide binding assays and free‐energy regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific kinase activity and phosphorylation state of pp60c-src from neuroblastomas and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using Surface Plasmon Resonance to Study SH2 Domain–Peptide Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Using Surface Plasmon Resonance to Study SH2 Domain-Peptide Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ripple Effect: How pp60v-src Autophosphorylation Dictates Substrate Choice and Catalytic Vigor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The viral Src tyrosine kinase, pp60v-src, a potent oncoprotein, exerts its transformative effects through the phosphorylation of a multitude of cellular substrates. A key regulatory event governing its catalytic activity and substrate selection is autophosphorylation, a self-catalyzed modification that profoundly alters the enzyme's conformation and function. This technical guide delves into the core of pp60v-src autophosphorylation, dissecting its impact on substrate specificity through a comprehensive review of experimental findings. We will explore the primary sites of autophosphorylation, the resulting kinetic alterations, and the downstream consequences for cellular signaling pathways. This document consolidates quantitative data into structured tables, provides detailed experimental methodologies for key assays, and employs visualizations to illustrate the intricate molecular mechanisms at play.
Introduction
The pp60v-src protein, encoded by the v-src oncogene of the Rous sarcoma virus, is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and motility.[1] Its constitutive activity, in contrast to its cellular homolog c-Src, leads to malignant transformation. This heightened and unregulated kinase activity is intrinsically linked to its autophosphorylation status. Understanding the nuances of how autophosphorylation fine-tunes pp60v-src's interaction with its substrates is paramount for developing targeted cancer therapeutics. This guide will provide a detailed examination of this critical regulatory mechanism.
The Mechanism and Sites of pp60v-src Autophosphorylation
The primary and most critical autophosphorylation site in pp60v-src is Tyrosine 416 (Y416) , located in the activation loop of the kinase domain.[2] Phosphorylation at this residue is a hallmark of a high-activity state and is crucial for the efficient transformation of cells.[3] While Y416 is the principal site, other phosphorylation events on both tyrosine and serine residues, particularly in the amino-terminal region, have been observed, often stimulated by conditions such as vanadate (B1173111) treatment which inhibits phosphatases.[4]
Autophosphorylation of Y416 is believed to occur through an intermolecular mechanism, where one pp60v-src molecule phosphorylates another. This event stabilizes the activation loop in an open and catalytically competent conformation, facilitating substrate binding and phosphoryl transfer.
Below is a logical diagram illustrating the activation cascade of pp60v-src.
Impact of Autophosphorylation on Substrate Specificity and Enzyme Kinetics
Autophosphorylation at Y416 induces a conformational change that not only enhances the overall catalytic rate of pp60v-src but also subtly alters its substrate specificity. This is reflected in the kinetic parameters of the enzyme. While comprehensive kinetic data for a wide array of substrates comparing phosphorylated and unphosphorylated pp60v-src is not consolidated in the literature, studies on both pp60v-src and its cellular counterpart, c-Src, provide compelling evidence for this shift.
One key study demonstrated that the phosphorylation of a substrate, protein phosphatase 1, by pp60v-src led to an increase in the Michaelis constant (Km) of the phosphatase for its own substrates, with little to no change in the maximum velocity (Vmax). This suggests that the phosphorylation event, orchestrated by pp60v-src, directly impacts the substrate binding affinity of the target protein.
The table below summarizes available kinetic data that shed light on the effects of Src activation and phosphorylation.
| Enzyme | Substrate | Condition | Km | Vmax/kcat | Fold Change in Activity | Reference |
| pp60c-src | Angiotensin I | Neuroblastoma vs. Fibroblast | Similar (~6.5-6.8 mM) | 7-15 fold higher in Neuroblastoma | 7-15 | [5] |
| pp60c-src | Poly(E4Y) | Two distinct forms | 0.029 mg/ml vs. 1.6 mg/ml | - | - | [6] |
| pp60c-src | Phosphopeptide | Autoactivated vs. Unactivated | No change | ~4-11 fold increase | 4-11 | [7] |
| pp60v-src | Enolase | - | ~13 µM (for ATP) | ~50-fold higher than c-Src | 50 | [8] |
| pp60v-src | - | Vanadate-treated cells | - | 2-3 fold increase | 2-3 | [4] |
Table 1: Summary of Kinetic Data for Src Family Kinases.
The data suggests that activation of Src kinases, which is tightly linked to autophosphorylation, predominantly leads to an increase in the catalytic turnover rate (kcat or Vmax) rather than a dramatic change in the binding affinity (Km) for its substrates. This enhanced catalytic efficiency allows pp60v-src to phosphorylate a broader range of substrates or to phosphorylate preferred substrates to a higher stoichiometry, thereby amplifying downstream signaling cascades.
Downstream Signaling Consequences
The autophosphorylation-dependent activation of pp60v-src has profound consequences for cellular signaling. Activated pp60v-src phosphorylates a host of downstream targets, leading to the activation of multiple signaling pathways implicated in cancer, such as the Ras-MAPK and PI3K-Akt pathways.
The following diagram illustrates the central role of activated pp60v-src in oncogenic signaling.
Experimental Protocols
A thorough understanding of pp60v-src autophosphorylation and its effects on substrate specificity relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in this guide.
In Vitro Kinase Assay (Radiometric)
This protocol is a classic method to quantify kinase activity using a radiolabeled ATP analog.
Materials:
-
Recombinant pp60v-src (wild-type and Y416F mutant)
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
Substrate peptide (e.g., KVEKIGEGTYGVVYK) or protein (e.g., enolase)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10 mM ATP solution
-
Phosphoric acid (0.75%)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mix containing kinase buffer, substrate, and the pp60v-src enzyme.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone (B3395972) and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
To determine kinetic parameters, perform the assay with varying concentrations of substrate and a fixed concentration of ATP, or vice versa.
The following workflow diagram outlines the key steps of the in vitro kinase assay.
Site-Directed Mutagenesis of Y416
This technique is crucial for creating a non-autophosphorylatable pp60v-src mutant (Y416F) to compare its activity with the wild-type enzyme.
Materials:
-
Plasmid DNA containing the v-src gene
-
Mutagenic primers (forward and reverse) with a codon change from Tyrosine (TAT or TAC) to Phenylalanine (TTT or TTC) at position 416
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Design and synthesize mutagenic primers containing the desired T-to-F mutation at codon 416.
-
Perform PCR using the v-src plasmid as a template, the mutagenic primers, and a high-fidelity DNA polymerase. This will amplify the entire plasmid, incorporating the mutation.
-
Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (non-mutated) plasmid DNA, which was isolated from a methylation-proficient E. coli strain.
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Select for transformed colonies and isolate plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
Conclusion
The autophosphorylation of pp60v-src at Tyrosine 416 is a critical event that unleashes its potent oncogenic activity. This self-catalyzed modification acts as a molecular switch, transitioning the enzyme into a hyperactive state characterized by a significantly increased catalytic turnover rate. While the direct impact on substrate binding affinity (Km) appears to be less pronounced for many substrates, the enhanced Vmax ensures a robust phosphorylation of a wide array of cellular proteins. This, in turn, drives the aberrant signaling that underlies cellular transformation. A deeper understanding of the kinetic consequences of pp60v-src autophosphorylation will continue to inform the development of novel therapeutic strategies aimed at curbing the activity of this potent oncoprotein. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricacies of Src kinase regulation and its role in disease.
References
- 1. Biochemical properties of p60v-src mutants that induce different cell transformation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine 416 Is Phosphorylated in the Closed, Repressed Conformation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophosphorylation is required for high kinase activity and efficient transformation ability of proteins encoded by host range alleles of v-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stimulation of pp60v-src kinase activity by vanadate in intact cells accompanies a new phosphorylation state of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vmax. activation of pp60c-src tyrosine kinase from neuroblastoma neuro-2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for kinetically distinct forms of pp60c-src with different Km values for their protein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examination of the dephosphorylation reactions catalyzed by pp60c-src tyrosine kinase explores the roles of autophosphorylation and SH2 ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific kinase activity and phosphorylation state of pp60c-src from neuroblastomas and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on the Regulation of Src Kinase Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Since its discovery as the first proto-oncogene, Src tyrosine kinase has been a cornerstone of cancer research and signal transduction. Its activity is exquisitely regulated through a series of conformational changes orchestrated by phosphorylation and intramolecular interactions. Dysregulation of these mechanisms is a hallmark of numerous cancers, making Src a critical target for therapeutic intervention. This technical guide provides a historical perspective on the elucidation of Src kinase regulation, detailing the key discoveries, experimental methodologies, and signaling pathways. Quantitative data are summarized for comparative analysis, and detailed protocols for seminal experiments are provided to offer both historical context and practical guidance. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex regulatory network governing Src activity.
A Journey Through Time: The Discovery of a Proto-Oncogene
The story of Src kinase begins with the study of the Rous sarcoma virus (RSV), an avian retrovirus capable of inducing sarcomas in chickens. In the 1970s, pioneering work by J. Michael Bishop and Harold E. Varmus led to the identification of the viral oncogene, v-Src , as the transforming principle of RSV.[1][2] This discovery was monumental, as it provided the first concrete evidence that a single gene could induce cancer.
A pivotal breakthrough came in 1976 when Bishop and Varmus, in collaboration with Dominique Stéhelin, demonstrated that a homologous gene, termed c-Src (for cellular Src), was present in the genome of normal chickens and, as later discovered, is conserved across a wide range of species, including humans.[3] This led to the groundbreaking concept of proto-oncogenes: normal cellular genes that, when altered or dysregulated, can contribute to cancer. For their discovery of the cellular origin of retroviral oncogenes, Bishop and Varmus were awarded the Nobel Prize in Physiology or Medicine in 1989.[1]
Subsequent research revealed that both v-Src and c-Src encode a 60-kilodalton protein, pp60, endowed with protein tyrosine kinase activity – the ability to transfer a phosphate (B84403) group from ATP to a tyrosine residue on a substrate protein.[4][5] This was one of the first demonstrations of tyrosine phosphorylation as a key signaling mechanism in cells. The primary difference between the viral and cellular forms lies in their regulation. v-Src is constitutively active due to mutations and a truncation at its C-terminus, which removes a critical negative regulatory site.[2][6] In contrast, c-Src activity is tightly controlled, and its aberrant activation is a key event in the development and progression of many human cancers.[5][7]
The Canonical Model of Src Kinase Regulation: A Tale of Two Tyrosines and Two Domains
The regulation of c-Src activity is a classic example of allosteric control, primarily governed by the phosphorylation status of two key tyrosine residues and the intramolecular interactions of its Src Homology 2 (SH2) and 3 (SH3) domains.[8][9]
The Autoinhibited State
In its inactive, or "closed," conformation, the kinase domain of Src is repressed through a series of intramolecular interactions. This autoinhibited state is stabilized by the phosphorylation of a tyrosine residue near the C-terminus (Tyr527 in chicken Src, Tyr530 in human Src) by the C-terminal Src kinase (Csk).[7][10] The phosphorylated C-terminal tail then binds to the SH2 domain of the same Src molecule.[11][12] This interaction, in turn, promotes the binding of the SH3 domain to the polyproline type II helix within the linker region connecting the SH2 and kinase domains.[13] These intramolecular "clamps" distort the active site of the kinase domain, preventing it from adopting the active conformation and phosphorylating substrates.[8]
The Active State
Activation of Src kinase involves the disruption of this autoinhibited state, which can be triggered by several mechanisms:
-
Dephosphorylation of the C-terminal inhibitory tyrosine: Protein tyrosine phosphatases (PTPs), such as PTP1B, can dephosphorylate Tyr527/530, releasing the SH2 domain from its intramolecular embrace.[7]
-
Engagement of SH2 and SH3 domains by external ligands: The SH2 and SH3 domains can bind with higher affinity to specific phosphotyrosine-containing and proline-rich motifs, respectively, on other proteins.[14][15] This competitive binding displaces the intramolecular interactions, leading to an "open" and active conformation.
-
Autophosphorylation of the activation loop: Once in the open conformation, Src can autophosphorylate a tyrosine residue within its activation loop (Tyr416 in chicken Src, Tyr419 in human Src).[13][16] This phosphorylation event stabilizes the active conformation of the kinase domain, allowing for efficient substrate binding and catalysis.[9]
The interplay between these regulatory mechanisms allows for a rapid and reversible switch between the inactive and active states of Src, enabling it to respond to a wide variety of extracellular and intracellular signals.
Quantitative Insights into Src Kinase Activity and Regulation
The study of Src kinase has been greatly advanced by quantitative biochemical and biophysical analyses. The following tables summarize key quantitative data related to Src activity, inhibition, and domain interactions.
| Parameter | c-Src | v-Src | Reference(s) |
| Kinase Activity | |||
| Vmax (relative) | ~1 | 7-15 fold higher | [15] |
| Km (ATP) | ~25 µM | ~25 µM | [15] |
| Km (Angiotensin I) | ~6.5 mM | ~6.6 mM | [15] |
| SH2 Domain Binding Affinity (Kd) | |||
| pYEEI peptide | ~3-6 nM | - | [17] |
| Phosphopeptide mimicking C-terminal tail (pY527) | ~80-fold weaker than pYEEI | - | [12] |
| Inhibitor Potency (IC50) | |||
| Saracatinib (AZD0530) | 2.7 nM | - | |
| SKI-1 | 44 nM | - | [14] |
| PP1 | 5 nM (for Lck/Fyn) | - | [3] |
| SU 6656 | 280 nM | - | [3] |
Key Experimental Protocols in the Study of Src Kinase
The elucidation of Src kinase regulation has been dependent on a number of key experimental techniques. The following sections provide detailed protocols for these methods, offering a glimpse into the historical and modern approaches used to study this pivotal enzyme.
In Vitro Kinase Assay (Radiometric)
This protocol is based on the classic method used in the early studies of Src kinase, employing [γ-³²P]ATP to measure the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Purified active Src kinase
-
Src substrate peptide (e.g., KVEKIGEGTYGVVYK)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10 mM ATP solution
-
Phosphocellulose paper (e.g., P81)
-
75 mM Phosphoric acid
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare the kinase reaction mix: In a microcentrifuge tube on ice, combine the kinase reaction buffer, Src substrate peptide (to a final concentration of ~150 µM), and purified Src kinase (e.g., 10-20 ng).
-
Prepare the ATP mix: In a separate tube, mix unlabeled ATP and [γ-³²P]ATP. The final ATP concentration in the reaction should be around the Km of the kinase for ATP (~10-50 µM).
-
Initiate the reaction: Add the ATP mix to the kinase reaction mix to start the reaction. The typical reaction volume is 25-50 µL.
-
Incubate: Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.
-
Stop the reaction: Spot a portion of the reaction mixture (e.g., 20 µL) onto a square of phosphocellulose paper. The phosphorylated peptide will bind to the paper.
-
Wash: Wash the phosphocellulose paper squares three to five times for 5 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the washed and dried phosphocellulose paper squares into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.
Immunoprecipitation of Src Kinase
This protocol describes the isolation of Src kinase from cell lysates using a specific antibody.
Materials:
-
Cell lysate containing Src kinase
-
Anti-Src antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Wash buffer (e.g., lysis buffer or PBS)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge tubes
-
Rotating shaker
Procedure:
-
Pre-clear the lysate (optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.
-
Antibody incubation: Add the anti-Src antibody to the pre-cleared lysate and incubate with gentle rocking for 2 hours to overnight at 4°C.
-
Capture the immune complex: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rocking.
-
Wash: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.
-
Elute: After the final wash, resuspend the beads in elution buffer. Boil the sample for 5-10 minutes to release the protein from the beads.
-
Analyze: Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated Src kinase for downstream analysis, such as Western blotting or an in vitro kinase assay.
Phosphotyrosine Western Blotting
This protocol outlines the detection of tyrosine-phosphorylated proteins, a key indicator of Src kinase activity, in a protein sample.
Materials:
-
Protein sample (e.g., cell lysate or immunoprecipitated protein)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-phosphotyrosine antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the proteins in the sample by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phosphotyrosine primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again as in step 5.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. The resulting bands indicate the presence of tyrosine-phosphorylated proteins.
Visualizing the Complexity: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core regulatory mechanism of Src kinase, a simplified downstream signaling pathway, and the workflows for the key experimental protocols described above.
Figure 1: The core regulatory mechanism of Src kinase, illustrating the transition between the inactive (closed) and active (open) conformations.
References
- 1. benchchem.com [benchchem.com]
- 2. v-Src - Wikipedia [en.wikipedia.org]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Selective Targeting of SH2 Domain–Phosphotyrosine Interactions of Src Family Tyrosine Kinases with Monobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. The v-Src and c-Src tyrosine kinases immunoprecipitated from Rous sarcoma virus-transformed cells display different peptide substrate specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational basis for SH2-Tyr(P)527 binding in Src inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Immunoprecipitation Workflow | Proteintech Group [ptglab.com]
- 14. Vmax. activation of pp60c-src tyrosine kinase from neuroblastoma neuro-2A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of sites for tyrosine phosphorylation in the transforming protein of Rous sarcoma virus (pp60v-src) and its normal cellular homologue (pp60c-src) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. people.ismb.lon.ac.uk [people.ismb.lon.ac.uk]
- 17. Inhibition of the tyrosine kinase activity of v-src, v-fgr, and v-yes gene products by a monoclonal antibody which binds both amino and carboxy peptide fragments of pp60v-src - PMC [pmc.ncbi.nlm.nih.gov]
The Oncogenic Kinase pp60v-src: A Technical Guide to its Downstream Targets and Signaling Networks
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protein pp60v-src, the product of the Rous sarcoma virus (RSV) src gene, was the first retroviral oncogene to be discovered and serves as a paradigm for understanding malignant transformation.[1] It is a constitutively active non-receptor tyrosine kinase that phosphorylates a multitude of cellular substrates, thereby dysregulating a wide array of signaling pathways that control cell growth, proliferation, survival, adhesion, and migration.[2][3] Unlike its cellular homolog, pp60c-src, which is tightly regulated, pp60v-src lacks the C-terminal inhibitory phosphorylation site (Tyrosine-527), leading to its persistent activity.[1] This guide provides an in-depth technical overview of the key downstream targets of activated pp60v-src, the signaling pathways it hijacks, and the experimental methodologies employed to identify these critical molecular interactions.
Core Signaling Pathways Activated by pp60v-src
Activated pp60v-src functions as a central node, initiating cascades of phosphorylation events that drive oncogenesis. The primary signaling networks affected are the Ras-Raf-MEK-ERK (MAPK), PI3K/Akt, and STAT3 pathways, in addition to the profound disruption of focal adhesion dynamics.
The Ras-Raf-MEK-ERK (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and prevent apoptosis. pp60v-src is a potent activator of this pathway, often acting upstream of Ras.[4] Activation of pp60v-src can lead to the stimulation of the Ras-JNK and Ras-ERK pathways.[4] In some cellular contexts, both p21ras and pp60v-src are required to fully activate the Raf-1 kinase, a key downstream effector of Ras.[5] This cascade ultimately leads to the activation of transcription factors like c-Jun and Elk-1, promoting the expression of genes involved in cell proliferation and transformation.[4]
The PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and metabolism.[6][7] Its constitutive activation is a common feature in many cancers, providing cells with potent anti-apoptotic signals. While direct phosphorylation of PI3K by v-Src is debated, v-Src activation robustly stimulates the PI3K/Akt pathway. This activation is critical for v-Src-mediated transformation, and some studies suggest that Ras-independent pathways, potentially involving PI3K, are sufficient for transformation in certain cell types.[8] Activated Akt phosphorylates numerous downstream targets that inhibit apoptosis and promote protein synthesis, thereby contributing to the transformed phenotype.
The STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently found to be constitutively activated in cancer cells.[9] pp60v-src directly phosphorylates STAT3 on a critical tyrosine residue, leading to its dimerization, nuclear translocation, and activation of target gene expression.[10] This activation is required for v-Src-mediated cellular transformation and occurs through a Ras-independent pathway.[10][11] Dominant-negative mutants of STAT3 have been shown to inhibit v-Src transformation, highlighting the essential role of this pathway.[9][12]
Disruption of Focal Adhesions and Cytoskeletal Regulation
A hallmark of v-Src-transformed cells is a dramatic change in cell morphology, characterized by a rounded shape and altered adhesion to the extracellular matrix.[1] This is due to the localization of pp60v-src to structures called focal adhesions (or podosomes in transformed cells) and its subsequent phosphorylation of key structural and signaling proteins.[13][14][15]
Key Targets in Focal Adhesions:
-
Focal Adhesion Kinase (FAK): FAK is a major substrate of v-Src. The association of v-Src with FAK leads to increased tyrosine phosphorylation of FAK and other focal adhesion proteins like paxillin.[13][16] This phosphorylation is critical for focal adhesion turnover and cell migration.[16][17]
-
Paxillin: This adaptor protein is heavily phosphorylated by v-Src, a process that is enhanced by the presence of FAK.[13][18]
-
Vinculin, α-actinin, and Tensin: These cytoskeletal proteins are also found in pp60v-src-containing adhesion structures and are involved in linking integrins to the actin cytoskeleton.[14][15][19] Phosphorylation of these and other components by v-Src leads to the disassembly of focal adhesions and stress fibers, promoting a motile and invasive phenotype.[16][20]
Experimental Methodologies for Target Identification
Identifying the direct and indirect substrates of pp60v-src is crucial for understanding its function and for developing targeted therapies. A combination of proteomic, biochemical, and genetic approaches is employed.
Proteomic and Mass Spectrometry-Based Approaches
Modern proteomics, particularly quantitative mass spectrometry, has revolutionized the identification of kinase substrates.[21][22]
Experimental Protocol: SILAC-based Quantitative Phosphoproteomics
-
Cell Culture and Labeling: Two populations of cells (e.g., fibroblasts) are cultured. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine). This ensures that all proteins in the "heavy" population are labeled.
-
v-Src Activation: A controllable v-Src system (e.g., a temperature-sensitive mutant or a chemical complementation system) is activated in one of the cell populations.[21]
-
Cell Lysis and Protein Mixing: The "light" and "heavy" cell populations are lysed, and the protein lysates are mixed in a 1:1 ratio.
-
Enrichment of Phosphotyrosine Peptides: The mixed lysate is subjected to immunoprecipitation using anti-phosphotyrosine antibodies to specifically isolate proteins and peptides that are tyrosine-phosphorylated.[21][23]
-
Proteolytic Digestion: The enriched proteins are digested into smaller peptides using an enzyme like trypsin.
-
Mass Spectrometry (MS) Analysis: The peptide mixture is analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer detects pairs of "light" and "heavy" peptides.
-
Quantification and Identification: The relative intensity ratio of the heavy to light peptide peaks indicates the change in phosphorylation level upon v-Src activation.[24] A ratio significantly greater than 1:1 indicates increased phosphorylation. The MS/MS fragmentation pattern is then used to determine the amino acid sequence of the peptide and identify the specific protein substrate.[23][24]
Biochemical and Genetic Approaches
In Vitro Kinase Assay: To confirm a direct phosphorylation event, purified, active pp60v-src is incubated with a purified candidate substrate protein in the presence of radiolabeled ATP ([γ-³²P]ATP).[24][25] The incorporation of ³²P into the substrate, typically detected by autoradiography after SDS-PAGE, confirms it as a direct target.
Peptide Microarrays: For high-throughput identification of phosphorylation sites, peptide microarrays are used. These arrays contain thousands of different tyrosine-containing peptides derived from potential substrates.[22][24] The array is incubated with active pp60v-src and ATP, and phosphorylation of specific peptides is detected, allowing for the mapping of precise phosphorylation motifs.[24]
Mutational Analysis: The use of temperature-sensitive (ts) mutants of v-Src, which are active at a permissive temperature but inactive at a non-permissive temperature, allows researchers to correlate kinase activity directly with substrate phosphorylation in vivo.[26] Similarly, kinase-dead mutants of v-Src can be used as negative controls to ensure that observed effects are dependent on its catalytic activity.
Summary of Key pp60v-src Downstream Targets
The following table summarizes some of the well-characterized and recently identified substrates of pp60v-src, highlighting their function and the signaling pathway they are involved in.
| Substrate Protein | Cellular Function | Associated Pathway / Location | Quantitative Change (Example) | References |
| FAK (Focal Adhesion Kinase) | Integrin signaling, cell motility | Focal Adhesions | Increased Tyr phosphorylation | [13][16][17] |
| Paxillin | Cytoskeletal organization, signaling scaffold | Focal Adhesions | Increased Tyr phosphorylation | [13][17][18] |
| STAT3 | Transcription factor | STAT3 Pathway | Constitutively activated | [9][10][12] |
| Cortactin | Actin polymerization, cell migration | Cytoskeleton / Invadopodia | 7-fold increase in phosphorylation | [24] |
| p36 (Annexin II / Calpactin I) | Membrane organization, exocytosis | Plasma Membrane / Cytoskeleton | One of the first identified substrates | [2][27] |
| Vinculin | Cell-matrix adhesion | Focal Adhesions / Adherens Junctions | Localized with pp60v-src | [14][15] |
| NICE-4 | Unknown | - | 7-fold increase in phosphorylation | [24] |
| RBM10 | RNA binding, splicing | Nucleus | 7.5-fold increase in phosphorylation | [24] |
| FUBP1 | Transcriptional regulation | Nucleus | 8-fold increase in phosphorylation | [24] |
| Raf-1 | Serine/threonine kinase | MAPK Pathway | Fully activated with Ras + v-Src | [5] |
Conclusion and Therapeutic Implications
The activation of pp60v-src initiates a complex and interconnected network of signaling events that collectively drive the malignant transformation of cells. By phosphorylating key substrates in pathways controlling proliferation (MAPK), survival (PI3K/Akt), gene expression (STAT3), and cell motility (Focal Adhesion proteins), pp60v-src orchestrates a complete oncogenic takeover of cellular machinery. The identification of these downstream targets using advanced proteomic and biochemical techniques provides a detailed roadmap of Src-driven oncogenesis. This knowledge is paramount for drug development professionals, as many of these downstream effectors, in addition to Src itself, represent potential therapeutic targets for cancers characterized by elevated Src activity.[2][28] Understanding the specific substrates and pathways dysregulated in a given tumor can pave the way for more effective, mechanism-based combination therapies.
References
- 1. v-Src - Wikipedia [en.wikipedia.org]
- 2. Src Points the Way to Biomarkers and Chemotherapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRC gene expression in human cancer: the role of transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shear stress activates p60src-Ras-MAPK signaling pathways in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Stat3 Activation Is Required for Cellular Transformation by v-src - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stat3 activation by Src induces specific gene regulation and is required for cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of Stat3 by v-Src is through a Ras-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stat3 Activation by Src Induces Specific Gene Regulation and Is Required for Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complex Formation with Focal Adhesion Kinase: A Mechanism to Regulate Activity and Subcellular Localization of Src Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organization of pp60src and selected cytoskeletal proteins within adhesion plaques and junctions of Rous sarcoma virus-transformed rat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organization of pp60src and selected cytoskeletal proteins within adhesion plaques and junctions of Rous sarcoma virus-transformed rat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of pp60(src) is critical for stretch-induced orienting response in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Src protein kinase pp60c-src influences adhesion stabilization of HT-29 colon carcinoma cells to extracellular matrix components under dynamic conditions of laminar flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pp60(c-src) and related tyrosine kinases: a role in the assembly and reorganization of matrix adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The catalytic activity of Src is dispensable for translocation to focal adhesions but controls the turnover of these structures during cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of Targets of c-Src Tyrosine Kinase by Chemical Complementation and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pnas.org [pnas.org]
- 24. Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Increase in the phosphotransferase specific activity of purified Rous sarcoma virus pp60v-src protein after incubation with ATP plus Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Functional domains of the pp60v-src protein as revealed by analysis of temperature-sensitive Rous sarcoma virus mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pp60src-dependent protein phosphorylation in membranes from Rous sarcoma virus-transformed chicken embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Identification of Src as a Therapeutic Target in Oesophageal Adenocarcinoma through Functional Genomic and High-Throughput Drug Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Subcellular Landscape of Oncogenic Transformation: A Technical Guide to the Cellular Localization of Autophosphorylated pp60v-src
For Researchers, Scientists, and Drug Development Professionals
Abstract
The viral Src protein (pp60v-src), a potent oncogenic tyrosine kinase, orchestrates a cascade of signaling events that drive cellular transformation. Its activity and ability to interact with a myriad of cellular substrates are intrinsically linked to its precise subcellular localization. A critical event governing its kinase activity is autophosphorylation, a process that transforms it into a constitutively active state. This guide provides an in-depth examination of the cellular distribution of the autophosphorylated, and therefore active, form of pp60v-src. We will explore the key cellular compartments where it resides, the experimental methodologies used to determine its location, and the signaling pathways it initiates from these strategic positions.
Cellular Localization of Active pp60v-src
The transforming activity of pp60v-src is critically dependent on its localization to specific subcellular compartments, a process primarily dictated by N-terminal myristoylation.[1] This lipid modification facilitates its association with cellular membranes. While traditionally viewed as a plasma membrane-associated protein, studies have revealed a more complex distribution of the active, autophosphorylated form of pp60v-src.
Initial studies identified the majority of pp60v-src associated with the plasma membrane.[2][3] However, more sensitive detection methods have unveiled a significant presence in other intracellular locations. Using highly specific antibodies, researchers have demonstrated an equal distribution of enzymatically active pp60v-src between the plasma membrane-enriched P100 fraction and the nuclear (P1) fraction in Rous sarcoma virus (RSV)-infected chicken embryo fibroblasts.[4] Further analysis of the nuclear fraction revealed that nearly half of this pp60v-src population sediments with nuclei, distinct from plasma membrane contamination.[4]
Immunofluorescence microscopy corroborates these fractionation studies, revealing a distinct pattern of perinuclear fluorescence in addition to staining at the cell periphery.[4] This suggests that active pp60v-src is also associated with juxtanuclear membranes, potentially the nuclear membrane or the endoplasmic reticulum.
The journey of pp60v-src to the plasma membrane is a regulated process. It is synthesized on free polyribosomes and initially forms a cytoplasmic complex with cellular proteins of approximately 50,000 and 89,000 molecular weights.[2] In this complex, pp60v-src exhibits low kinase activity and is primarily phosphorylated on serine residues.[2] Upon translocation to the plasma membrane, it undergoes autophosphorylation on a key tyrosine residue (Tyr-419), leading to its activation.[2][5]
The major sites of autophosphorylated pp60v-src localization are summarized below:
-
Plasma Membrane: A primary site of action where it interacts with and phosphorylates a variety of membrane and sub-membrane-associated substrates, leading to alterations in cell adhesion, morphology, and growth signaling.[2][3]
-
Perinuclear Region: A significant pool of active pp60v-src is found in a perinuclear location, likely associated with the nuclear envelope or adjacent reticulum, suggesting a role in nuclear signaling or transport.[4]
-
Cytoplasmic Complex: A transient, less active form of pp60v-src exists in a cytoplasmic complex before its translocation to the plasma membrane.[2]
Quantitative Distribution of pp60v-src
The subcellular distribution of pp60v-src has been quantitatively assessed using various biochemical fractionation techniques. The following table summarizes the relative distribution of pp60v-src and its associated kinase activity in different cellular fractions from RSV-infected chicken embryo fibroblasts.
| Cellular Fraction | Description | Percentage of Total pp60v-src | Percentage of Total Kinase Activity | Reference |
| P1 Fraction | Nuclear Pellet | ~50% | ~50% | [4] |
| P100 Fraction | Plasma Membrane-Enriched Pellet | ~50% | ~50% | [4] |
Data is derived from studies using highly specific antibodies capable of recognizing a broader population of pp60v-src molecules.
Experimental Protocols
The determination of the subcellular localization of autophosphorylated pp60v-src relies on a combination of biochemical and microscopic techniques.
Subcellular Fractionation
This method physically separates cellular organelles and compartments based on their size, density, and sedimentation properties.
Protocol:
-
Cell Lysis: RSV-infected cells are harvested and washed with a cold phosphate-buffered saline (PBS) solution. The cell pellet is then resuspended in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM KCl, 1.5 mM MgCl2) and allowed to swell.
-
Homogenization: The swollen cells are homogenized using a Dounce homogenizer with a tight-fitting pestle to disrupt the plasma membrane while leaving the nuclei intact.
-
Differential Centrifugation:
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the nuclei (P1 fraction).
-
The resulting supernatant (S1) is then centrifuged at a higher speed (e.g., 100,000 x g) for 1 hour to pellet the membrane-enriched fraction, including the plasma membrane (P100 fraction). The remaining supernatant is the cytosolic fraction.
-
-
Analysis: The protein content of each fraction is quantified, and equivalent amounts are subjected to immunoprecipitation with anti-pp60v-src antibodies followed by in vitro kinase assays or immunoblotting with anti-phosphotyrosine and anti-pp60v-src antibodies to determine the amount and activity of pp60v-src in each compartment.
Indirect Immunofluorescence Microscopy
This technique allows for the visualization of the distribution of a specific protein within intact cells.
Protocol:
-
Cell Culture and Fixation: RSV-infected cells are grown on glass coverslips. The cells are then washed with PBS and fixed with a solution of 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization: The fixed cells are permeabilized with a solution of 0.2% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.
-
Blocking: Non-specific antibody binding sites are blocked by incubating the cells in a blocking buffer (e.g., PBS containing 5% bovine serum albumin) for 1 hour.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific for pp60v-src (e.g., rabbit anti-p60 serum) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, the cells are incubated with a fluorescently labeled secondary antibody (e.g., fluorescein (B123965) isothiocyanate (FITC)-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Mounting and Visualization: The coverslips are washed and mounted on microscope slides using an anti-fade mounting medium. The cells are then visualized using a fluorescence microscope equipped with the appropriate filters.
Signaling and Localization Workflows
The localization of pp60v-src is intimately linked to its signaling functions. The following diagrams illustrate the key pathways and experimental workflows.
Figure 1: Cellular trafficking and activation of pp60v-src.
Figure 2: Workflow for subcellular fractionation.
Conclusion
The cellular localization of autophosphorylated pp60v-src is a multifaceted process that extends beyond a simple association with the plasma membrane. A significant proportion of the active kinase is also found in the perinuclear region, suggesting a broader range of cellular targets than previously appreciated. Understanding the precise subcellular distribution of active pp60v-src and the mechanisms that govern its localization is crucial for elucidating the complex signaling networks it hijacks to drive oncogenic transformation. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the spatial and temporal dynamics of pp60v-src activity, which may ultimately unveil novel therapeutic targets for intervention in Src-driven cancers.
References
- 1. Oncogene Protein pp60(v-src) - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Localization of major potential substrates of p60v-src kinase in the plasma membrane matrix fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly specific antibody to Rous sarcoma virus src gene product recognizes a novel population of pp60v-src and pp60c-src molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of sites for tyrosine phosphorylation in the transforming protein of Rous sarcoma virus (pp60v-src) and its normal cellular homologue (pp60c-src) - PMC [pmc.ncbi.nlm.nih.gov]
The Chaperone-Kinase Axis: A Technical Guide to the Regulation of pp60v-src by Hsp90
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the critical molecular chaperone relationship between Heat Shock Protein 90 (Hsp90) and the potent oncogenic tyrosine kinase, pp60v-src (v-Src). Understanding this interaction is paramount for developing targeted therapeutics aimed at cancers driven by v-Src and other Hsp90-dependent kinases. Here, we detail the regulatory mechanisms, present key quantitative data, outline experimental methodologies, and visualize the core pathways governing this interaction.
Executive Summary
The pp60v-src oncoprotein, a product of the Rous sarcoma virus, is a constitutively active tyrosine kinase that drives cellular transformation. Its stability, maturation, and potent kinase activity are fundamentally dependent on the molecular chaperone Hsp90.[1][2][3] Immediately following synthesis, v-Src associates with an Hsp90-containing chaperone complex, where it is held in an inactive, yet folding-competent state.[1][4] The ATP-dependent cycle of Hsp90, modulated by co-chaperones such as Cdc37, facilitates the final conformational maturation of v-Src. Upon release, v-Src is a fully active kinase capable of phosphorylating a myriad of cellular substrates, leading to oncogenic signaling.[5][6]
Crucially, this dependence makes v-Src highly vulnerable to Hsp90 inhibition. Pharmacological blockade of the Hsp90 ATPase activity disrupts the chaperone cycle, preventing v-Src maturation.[7] This leaves the kinase in a non-native state, targeting it for ubiquitination by E3 ligases like CHIP and subsequent degradation by the 26S proteasome.[8][9] This targeted degradation eradicates the kinase from the cell, shutting down its oncogenic output. The stark difference in Hsp90 dependence between the viral v-Src and its cellular homolog c-Src, which is far less reliant on Hsp90, underscores a key therapeutic window.[6][10]
Quantitative Analysis of Hsp90 Inhibition on Kinase Activity and Stability
The efficacy of Hsp90 inhibitors can be quantified by their impact on kinase activity, cell viability, and client protein stability. The following tables summarize key data points from published literature.
| Inhibitor | Cell Line | Assay | IC50 | Citation |
| Geldanamycin | Murine Mesothelioma | Cell Proliferation | Nanomolar range | [11] |
| Geldanamycin | NIH3T3 (non-cancerous) | Cell Proliferation | 59 nM | [11] |
| Geldanamycin | SkBr-3, SKOV-3, PC-3 | Cell Viability | 0.58–0.64 µM | [5] |
| AZD0424 | N/A | Src Kinase Inhibition | ~4 nM | [12] |
Table 1: IC50 Values of Hsp90 and Src Kinase Inhibitors.
| Parameter | Condition | Value/Effect | Citation |
| v-Src Kinase Activity | + Hsp90β (in vitro) | ~2-fold increase | [1] |
| v-Src vs. c-Src Vmax | In vitro kinase assay | v-Src Vmax is ~50-fold higher | [13] |
| v-Src Km for Mg2+-ATP | In vitro kinase assay | ~13 µM | [13] |
| Client Protein Dissociation | Hsp90 Inhibition (in vivo) | T½ = 2–6 minutes | [14] |
| v-Src Stability | Hsp90 Inhibition | Rapidly degraded | [6] |
| c-Src Stability | Hsp90 Inhibition | Less susceptible to degradation | [6] |
Table 2: Quantitative Effects of Hsp90 on v-Src Kinase Parameters.
Core Signaling and Degradation Pathway
The regulation of v-Src by Hsp90 is a cyclical process tied to the chaperone's ATP-dependent conformational changes. Disruption of this cycle shunts the client kinase towards a degradation pathway.
Caption: Hsp90-v-Src Maturation and Degradation Pathway.
Key Experimental Protocols
The following sections provide detailed methodologies for cornerstone experiments used to investigate the Hsp90/v-Src interaction.
Co-Immunoprecipitation (Co-IP) of the Hsp90-v-Src Complex
This protocol is designed to isolate the v-Src protein from cell lysates and detect the co-precipitating Hsp90, demonstrating their physical association within the cell.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate. Immediately before use, add protease inhibitor cocktail and phosphatase inhibitors (e.g., sodium orthovanadate).
-
Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 2x SDS-PAGE Laemmli sample buffer.
-
Anti-v-Src antibody (for immunoprecipitation).
-
Anti-Hsp90 antibody (for Western blot detection).
-
Protein A/G agarose (B213101) or magnetic beads.
-
v-Src transformed cells (e.g., 3T3/v-src).
Procedure:
-
Cell Lysis:
-
Culture v-Src transformed cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer and scrape the cells.
-
Incubate the lysate on a rotator for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20 µL of Protein A/G beads to 1 mL of lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-4 µg of anti-v-Src antibody to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of equilibrated Protein A/G beads.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 min).
-
Discard the supernatant.
-
Wash the beads 3-4 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all supernatant.
-
-
Elution and Analysis:
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the sample for 5-10 minutes to elute proteins and denature them.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blot analysis using primary antibodies against Hsp90 and v-Src.
-
Caption: Co-Immunoprecipitation Workflow.
In Vitro pp60v-src Kinase Assay
This assay measures the phosphotransferase activity of immunoprecipitated or purified v-Src using an exogenous substrate, acid-denatured enolase.[1][13]
Materials:
-
Kinase Assay Buffer (KAB): 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT.
-
Substrate: Rabbit muscle enolase, denatured by lowering the pH to 3.0 and then neutralizing.
-
ATP Mix: KAB containing 20 µM cold ATP and 5-10 µCi [γ-³²P]ATP per reaction.
-
Immunoprecipitated v-Src on Protein A/G beads (from Co-IP protocol, before elution) or purified v-Src enzyme.
-
Stop Solution: 4x Laemmli sample buffer.
Procedure:
-
Prepare Kinase:
-
Perform immunoprecipitation of v-Src as described in section 4.1, up to the final wash step.
-
After the last wash with Wash Buffer, perform one final wash with 1 mL of KAB to equilibrate the beads.
-
-
Kinase Reaction:
-
To the pelleted beads containing v-Src, add the following:
-
20 µL of KAB.
-
5 µg of denatured enolase.
-
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of the ATP Mix.
-
Incubate for 10-20 minutes at 30°C with gentle agitation.
-
-
Stop Reaction and Analyze:
-
Terminate the reaction by adding 10 µL of 4x Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the phosphorylated enolase (~47 kDa) and autophosphorylated v-Src (~60 kDa).
-
Caption: In Vitro Kinase Assay Workflow.
In Vivo Ubiquitination Assay
This protocol aims to detect the increase in poly-ubiquitinated v-Src following treatment with an Hsp90 inhibitor.
Materials:
-
v-Src transformed cells.
-
Hsp90 inhibitor (e.g., Geldanamycin, 17-AAG, or Ganetespib).
-
Proteasome inhibitor (e.g., MG132).
-
Denaturing Lysis Buffer: 1% SDS, 50 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, with protease inhibitors.
-
Dilution Buffer: 1% Triton X-100, 2 mM EDTA, 50 mM Tris-HCl (pH 7.5), 150 mM NaCl.
-
Anti-v-Src antibody.
-
Anti-Ubiquitin antibody (e.g., P4D1 or FK2 clones).
Procedure:
-
Cell Treatment:
-
Treat v-Src transformed cells with an Hsp90 inhibitor (e.g., 1 µM Geldanamycin) for 2-6 hours.
-
In the final 2-4 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow ubiquitinated proteins to accumulate.
-
-
Denaturing Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with hot (95°C) Denaturing Lysis Buffer to instantly inactivate deubiquitinating enzymes (DUBs) and dissociate protein complexes.
-
Scrape the lysate, transfer to a tube, and boil for 10 minutes.
-
Shear the DNA by sonication or by passing the lysate through a needle.
-
-
Immunoprecipitation:
-
Dilute the denatured lysate 10-fold with ice-cold Dilution Buffer. This reduces the SDS concentration to allow for antibody binding.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Proceed with the immunoprecipitation of v-Src as described in section 4.1 (steps 3-5), using the diluted lysate.
-
-
Analysis:
-
Elute the immunoprecipitated proteins and resolve by SDS-PAGE.
-
Perform Western blot analysis using an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear or ladder of poly-ubiquitinated v-Src.
-
Re-probe the membrane with an anti-v-Src antibody to confirm the successful immunoprecipitation of the target protein.
-
Therapeutic Implications and Future Directions
The absolute requirement of Hsp90 for v-Src function establishes the chaperone as a high-value therapeutic target in v-Src-driven cancers.[15] Hsp90 inhibitors force the degradation of the oncoprotein, providing a direct mechanism to eliminate the driver of malignancy. While first-generation Hsp90 inhibitors faced challenges with toxicity and induction of the heat shock response, next-generation inhibitors and strategies that target specific Hsp90 co-chaperone interactions, such as the Hsp90-Cdc37 interface, offer the promise of greater selectivity and a wider therapeutic window.[16] Future research will focus on developing these more selective agents and identifying biomarkers to predict which patient populations will benefit most from Hsp90-targeted therapies.
References
- 1. Conformational processing of oncogenic v-Src kinase by the molecular chaperone Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Heat-shock protein hsp90 governs the activity of pp60v-src kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat-shock protein hsp90 governs the activity of pp60v-src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the Hsp90/Hsp70-Based Chaperone Machinery in Making Triage Decisions When Proteins Undergo Oxidative and Toxic Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 inhibition transiently activates Src kinase and promotes Src-dependent Akt and Erk activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The E3 Ligase CHIP: Insights into Its Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dominant negative mutations in yeast Hsp90 reveal triage decision mechanism targeting client proteins for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maturation of the tyrosine kinase c-src as a kinase and as a substrate depends on the molecular chaperone Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Geldanamycin treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Specific kinase activity and phosphorylation state of pp60c-src from neuroblastomas and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis of Hsp90-Client Interactions Reveals Principles of Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of heat shock protein HSP90-pp60v-src heteroprotein complex formation by benzoquinone ansamycins: essential role for stress proteins in oncogenic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Core of Viral Oncogenesis: An In-depth Guide to the pp60v-src Autophosphorylation Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the autophosphorylation of pp60v-src, a tyrosine kinase pivotal to cellular transformation and the subject of extensive research in oncology and cell signaling. Understanding the molecular intricacies of its activation, particularly the autophosphorylation of a key tyrosine residue, is critical for the development of targeted therapeutics. This document details the amino acid sequence of the autophosphorylation site, outlines the experimental protocols used for its identification, and illustrates the associated signaling pathways.
The pp60v-src Autophosphorylation Site: Sequence and Regulation
The transforming protein of the Rous sarcoma virus, pp60v-src, is a protein kinase that phosphorylates tyrosine residues on various cellular substrates.[1][2] This activity is intrinsically linked to its own phosphorylation state, with autophosphorylation serving as a key regulatory mechanism. The primary site of tyrosine autophosphorylation in pp60v-src occurs at residue 419 in the deduced amino acid sequence.[1][3] It is important to note that this site is also frequently referred to as Tyrosine 416 (Tyr-416) in literature, a convention that will be used interchangeably in this guide.[4][5][6][7] Phosphorylation at this site is a hallmark of the active state of the enzyme.[6][7]
The amino acid sequence surrounding this critical tyrosine residue has been identified as Leu-Ile-Glu-Asp-Asn-Glu-Tyr(P)-Thr-Ala-Arg.[1][2] A notable feature of this sequence is the prevalence of acidic amino acid residues preceding the phosphorylated tyrosine, which may play a role in substrate recognition and the catalytic mechanism.[1][2]
While Tyr-416 is the major autophosphorylation site, pp60v-src is also phosphorylated at other locations, including a serine residue in the amino-terminal region and other tyrosine residues that can become phosphorylated under certain conditions.[8][9] For instance, variant forms of pp60v-src with extensive amino-terminal tyrosine phosphorylation have been observed, and these modifications are correlated with a significant increase in the protein's kinase activity.[8][9] The regulation of pp60v-src activity is a complex process involving a balance between phosphorylation by kinases and dephosphorylation by phosphatases.[8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Primary Autophosphorylation Site | Tyrosine 419 (Tyr-416) | [1][3][4] |
| Amino Acid Sequence | Leu-Ile-Glu-Asp-Asn-Glu-Tyr(P) -Thr-Ala-Arg | [1][2] |
| Other Phosphorylation Sites | Amino-terminal serine, other amino-terminal tyrosines | [8][9] |
Experimental Protocols for the Identification of the this compound
The determination of protein phosphorylation sites is a multifaceted process that combines biochemical experiments with bioinformatic analysis.[10] The following protocols provide a detailed methodology for the key experiments used in the characterization of the this compound.
In Vitro Kinase Assay
This assay is fundamental to demonstrating autophosphorylation and the kinase activity of pp60v-src.
Methodology:
-
Purification of pp60v-src: The pp60v-src protein is purified from Rous sarcoma virus-transformed cells.
-
Reaction Setup: The purified kinase is incubated in a reaction buffer containing radiolabeled ATP (e.g., [γ-³²P]ATP) and a suitable substrate. For autophosphorylation studies, no exogenous substrate is added.
-
Incubation: The reaction is allowed to proceed at an optimal temperature (typically 30-37°C) for a defined period.
-
Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
Analysis: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to X-ray film or a phosphorimager to visualize the radiolabeled, phosphorylated pp60v-src.
Mass Spectrometry-Based Phosphopeptide Mapping
Mass spectrometry is a powerful and widely used technique for the precise identification of phosphorylation sites.[10][11]
Methodology:
-
Protein Digestion: Purified, phosphorylated pp60v-src is digested with a specific protease, such as trypsin, to generate a mixture of smaller peptides.[11]
-
Phosphopeptide Enrichment: Due to the low abundance of phosphorylated peptides, they are often enriched from the peptide mixture using techniques like titanium dioxide or immobilized metal affinity chromatography.
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and then analyzed by tandem mass spectrometry (MS/MS).[11] In the mass spectrometer, peptides are first ionized, and their mass-to-charge ratio is measured (MS1 scan). Selected peptides are then fragmented, and the masses of the fragments are measured (MS2 scan).[11]
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database using specialized software.[12] The software identifies peptides based on their fragmentation patterns and can pinpoint the exact location of the phosphate (B84403) group on the peptide sequence.[11]
Site-Directed Mutagenesis
This technique is crucial for confirming the functional significance of a specific phosphorylation site.
Methodology:
-
Mutant Construction: A mutant version of the src gene is created where the codon for the tyrosine at position 416 is replaced with a codon for an amino acid that cannot be phosphorylated, such as phenylalanine.[4]
-
Expression: The mutant src gene is introduced into host cells to express the modified pp60v-src protein.
-
Functional Assays: The transformed cells expressing the mutant protein are then assayed for phenotypes associated with pp60v-src activity, such as focus formation and growth in soft agar.[4]
-
Kinase Activity Measurement: The kinase activity of the mutant pp60v-src is measured using an in vitro kinase assay to determine if the mutation affects its catalytic function.[4]
Signaling and Experimental Workflows
The following diagrams illustrate the pp60v-src signaling pathway and a typical experimental workflow for identifying phosphorylation sites.
Caption: Simplified signaling pathway of pp60v-src activation and downstream effects.
Caption: Experimental workflow for the identification of the this compound.
References
- 1. Characterization of sites for tyrosine phosphorylation in the transforming protein of Rous sarcoma virus (pp60v-src) and its normal cellular homologue (pp60c-src) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of sites for tyrosine phosphorylation in the transforming protein of Rous sarcoma virus (pp60v-src) and its normal cellular homologue (pp60c-src) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Phosphorylation of tyrosine-416 is not required for the transforming properties and kinase activity of pp60v-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pp60c-src variants containing lesions that affect phosphorylation at tyrosines 416 and 527 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine 416 Is Phosphorylated in the Closed, Repressed Conformation of c-Src | PLOS One [journals.plos.org]
- 7. Phospho-Src Family (Tyr416) (D49G4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Structurally and functionally modified forms of pp60v-src in Rous sarcoma virus-transformed cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structurally and functionally modified forms of pp60v-src in Rous sarcoma virus-transformed cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Determine Protein Phosphorylation Sites | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphoproteomics in Action: Strategies for Investigating Protein Phosphorylation - MetwareBio [metwarebio.com]
A Technical Guide to the pp60v-src Autophosphorylation Site Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pp60v-src autophosphorylation site peptide, a critical tool in cancer research and drug discovery. This document details its chemical identity, role in cell signaling, associated experimental protocols, and key quantitative data.
Peptide Identification and Properties
The this compound peptide is a synthetic substrate representing the primary autophosphorylation site of the viral Src (v-Src) protein, a potent oncoprotein.
| Property | Value |
| CAS Number | 81493-98-3[1][2] |
| Phosphorylated Peptide CAS Number | 176042-83-4[3] |
| Amino Acid Sequence | Arg-Arg-Leu-Ile-Glu-Asp-Asn-Glu-Tyr-Thr-Ala-Arg-Gly[1] |
| Short Sequence | RRLIEDNEYTARG[1] |
| Molecular Formula | C66H109N23O23[2] |
| Phosphorylation Site | Tyrosine (Tyr)[4] |
The Role of pp60v-src Autophosphorylation in Cellular Signaling
The pp60v-src protein is a tyrosine-specific protein kinase encoded by the v-src oncogene of the Rous sarcoma virus.[5] Its transforming activity is linked to its constitutive kinase activity, which is regulated by phosphorylation. Autophosphorylation of pp60v-src at Tyrosine 419 (within the full-length protein) is a key event for its high kinase activity and subsequent transformation of cells.[4][6] This phosphorylation event enhances the enzyme's ability to phosphorylate other substrates, driving downstream signaling pathways that lead to uncontrolled cell growth and proliferation.
The signaling cascade initiated by active pp60v-src involves the phosphorylation of numerous cellular proteins, including those involved in focal adhesions.[2] The catalytic activity of Src at these sites is crucial for regulating the turnover of focal adhesions during cell motility, a process often dysregulated in cancer metastasis.[2]
Below is a simplified representation of the pp60v-src activation and downstream signaling pathway.
Caption: Simplified signaling pathway of pp60v-src activation and its downstream effects.
Experimental Protocols
The this compound peptide is widely used in in vitro kinase assays to study Src kinase activity and to screen for potential inhibitors. Below are generalized protocols for such assays.
In Vitro Kinase Assay for pp60v-src Autophosphorylation
This protocol outlines a method to measure the autophosphorylation of purified pp60v-src or the phosphorylation of the synthetic peptide substrate.
Materials:
-
Purified pp60v-src enzyme
-
This compound peptide
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP (radiolabeled) or non-radiolabeled ATP
-
ATP solution
-
Stopping solution (e.g., 4X Laemmli sample buffer)
-
SDS-PAGE gels
-
Phosphorimager or appropriate detection method for non-radiolabeled assays (e.g., phospho-specific antibodies)
Workflow:
Caption: General workflow for an in vitro pp60v-src kinase assay.
Detailed Steps:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase buffer, a known concentration of purified pp60v-src enzyme or the peptide substrate.
-
Initiation: Initiate the phosphorylation reaction by adding ATP. For radiolabeled assays, [γ-32P]ATP is used.[1]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30°C) for a specific period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a stopping solution, such as Laemmli sample buffer, which denatures the enzyme.
-
Analysis:
-
Radiolabeled Assay: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporated radiolabel.
-
Non-Radiolabeled Assay: After SDS-PAGE and transfer to a membrane, use a phospho-specific antibody that recognizes the phosphorylated tyrosine on the peptide to detect the product via Western blotting.[7] Alternatively, methods like Pro-Q Diamond phosphoprotein stain can be used for in-gel detection.[3][8]
-
Screening for Kinase Inhibitors
The in vitro kinase assay can be adapted to screen for inhibitors of pp60v-src autophosphorylation.
Modification to Protocol:
-
Before initiating the reaction with ATP, incubate the pp60v-src enzyme with the potential inhibitor for a defined period.
-
Run a control reaction without the inhibitor.
-
Compare the level of phosphorylation in the presence and absence of the inhibitor to determine its effect. Methods like Alphascreen or coupled luminescence assays for ADP formation can be used for high-throughput screening.[9]
Quantitative Data
Kinetic analyses of pp60v-src autophosphorylation have been performed, providing valuable quantitative data for researchers.
| Parameter | Condition | Value | Reference |
| Vmax (Carboxy-terminus) | In vitro, isolated membranes | Higher than amino-terminus | [1] |
| Km for ATP (Carboxy-terminus) | In vitro, isolated membranes, low ATP (1 µM) | Lower than amino-terminus | [1] |
| kcat (Autoactivated srcTK) | In vitro, dephosphorylation reaction | ~4-11 fold increase vs. unactivated | [10] |
| Km for MgADP | In vitro, dephosphorylation reaction | Unaffected by autoactivation | [10] |
| Km for Phosphopeptide | In vitro, dephosphorylation reaction | Unaffected by autoactivation | [10] |
Note: The specific activity of purified pp60v-src has been shown to increase after incubation with ATP and Mg2+.[11][12]
This technical guide provides a foundational understanding of the this compound peptide. For more specific applications and detailed protocols, researchers should consult the primary literature cited herein.
References
- 1. Characterization of pp60src phosphorylation in vitro in Rous sarcoma virus-transformed cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The catalytic activity of Src is dispensable for translocation to focal adhesions but controls the turnover of these structures during cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple in vitro method to measure autophosphorylation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of sites for tyrosine phosphorylation in the transforming protein of Rous sarcoma virus (pp60v-src) and its normal cellular homologue (pp60c-src) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogene Protein pp60(v-src) - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. Autophosphorylation is required for high kinase activity and efficient transformation ability of proteins encoded by host range alleles of v-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Inhibitors of Kinase Autophosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 10. Examination of the dephosphorylation reactions catalyzed by pp60c-src tyrosine kinase explores the roles of autophosphorylation and SH2 ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increase in the phosphotransferase specific activity of purified Rous sarcoma virus pp60v-src protein after incubation with ATP plus Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increase in the phosphotransferase specific activity of purified Rous sarcoma virus pp60v-src protein after incubation with ATP plus Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of pp60v-src Autophosphorylation in Oncogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pp60v-src oncoprotein, a constitutively active tyrosine kinase, is a potent driver of cellular transformation and tumorigenesis. A key regulatory event governing its oncogenic potential is autophosphorylation, a process of self-catalyzed phosphate (B84403) group addition to specific tyrosine residues. This technical guide provides an in-depth examination of the role of pp60v-src autophosphorylation in oncogenesis, detailing the underlying molecular mechanisms, downstream signaling cascades, and methodologies for its study. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this critical oncogenic process.
Introduction: The Src Family of Kinases and the Oncogenic Potential of v-Src
The Src family of non-receptor tyrosine kinases (SFKs) are crucial regulators of a multitude of cellular processes, including proliferation, survival, migration, and adhesion.[1] The viral oncogene v-src encodes for the protein pp60v-src, a constitutively active tyrosine kinase that was the first retroviral oncogene to be discovered.[2] Its cellular homolog, c-Src, is subject to tight regulation, whereas pp60v-src lacks the C-terminal inhibitory tyrosine residue (Tyr527), leading to its persistent activation and potent transforming ability.[3] This uncontrolled kinase activity is central to its role in the development and progression of various human cancers.[4][5]
The Mechanism and Significance of pp60v-src Autophosphorylation
Autophosphorylation is a pivotal event in the activation of pp60v-src.[6] The primary site of autophosphorylation in pp60v-src is Tyrosine 416 (Y416), located within the activation loop of the kinase domain.[7][8] Phosphorylation of this residue induces a conformational change in the kinase domain, leading to a significant increase in its catalytic activity.[9] This heightened activity is essential for the efficient phosphorylation of downstream substrates and the subsequent induction of cellular transformation.[10][11]
Studies have demonstrated that the transforming ability of certain v-src mutants is directly dependent on Y416 autophosphorylation.[10] In the absence of phosphorylation at this site, there is a marked decrease in in vitro kinase activity, a reduction in anchorage-independent growth, and a failure to induce morphological transformation.[11]
Quantitative Analysis of pp60v-src Autophosphorylation and Kinase Activity
The autophosphorylation of pp60v-src at Y416 results in a substantial potentiation of its kinase activity. This section summarizes key quantitative data from various studies.
| Parameter | Value | Experimental Context | Reference |
| Kinase Activity Increase | ~20-fold increase | Autophosphorylation of bacterially-expressed Src catalytic domain. | [12] |
| At least a three-fold decrease without Y416 phosphorylation | In vitro kinase activity of a v-src mutant (pp60v-src-F172 delta/Y416F). | [11] | |
| Kinetic Parameters | Lower Km for ATP | Phosphorylation reaction at the carboxy-terminus of pp60v-src in membrane vesicles. | [13][14] |
| Higher Vmax | Phosphorylation reaction at the carboxy-terminus of pp60v-src in membrane vesicles. | [13][14] | |
| Inhibitor Potency (IC50) | |||
| Dasatinib | 0.8 nM | Recombinant human c-Src, 1 mM ATP. | [15] |
| Saracatinib (AZD0530) | 2.7 nM | c-Src, 10 µM ATP. | [15] |
| Bosutinib (SKI-606) | 1.2 nM | Autophosphorylation assay. | [15] |
Downstream Signaling Pathways Activated by pp60v-src Autophosphorylation
The enhanced kinase activity of autophosphorylated pp60v-src leads to the phosphorylation of a multitude of downstream substrates, triggering a cascade of signaling events that culminate in the transformed phenotype. Key signaling pathways affected include those regulating cell adhesion, migration, proliferation, and survival.
Focal Adhesion and Cell Migration
A critical downstream target of pp60v-src is Focal Adhesion Kinase (FAK).[4] Phosphorylation of FAK by Src is a key event in the regulation of focal adhesions, which are crucial for cell adhesion and migration.[4] This signaling axis plays a significant role in the metastatic potential of cancer cells.[16]
Proliferation and Survival Pathways
Autophosphorylated pp60v-src also activates pathways that promote cell proliferation and survival, such as the Ras-ERK and PI3K-Akt pathways.[1] The association of phosphorylated SHC with the adapter protein GRB2 has been shown to correlate with increased anchorage-independent growth and pp60v-src autophosphorylation.[17]
Caption: Downstream signaling pathways activated by pp60v-src.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study pp60v-src autophosphorylation and its consequences.
In Vitro Src Kinase Assay
This assay measures the ability of Src to phosphorylate a substrate in a cell-free system.
Materials:
-
Recombinant Src kinase
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)[15]
-
ATP (e.g., 10 µM)[15]
-
[γ-32P]ATP for radioactive detection or ADP-Glo™ Kinase Assay kit (Promega) for luminescent detection[19]
-
96-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure (Luminescent Assay):
-
Dilute the Src enzyme, substrate, and ATP in the kinase buffer.
-
Add the components to the wells of a 384-well plate.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).[18]
-
Add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[19]
-
Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.[19]
-
Record the luminescence, which correlates with the amount of ADP produced and thus the kinase activity.[19]
Caption: Workflow for an in vitro Src kinase assay.
Cell Transformation Assay
This assay assesses the ability of a gene, such as v-src, to induce malignant transformation in cultured cells.
Materials:
-
Fibroblast cell line (e.g., BALB/c 3T3 or Syrian hamster embryo cells)[20]
-
Cell culture medium and supplements
-
Plasmid DNA encoding v-src
-
Transfection reagent
-
Soft agar (B569324) or methylcellulose (B11928114) solution
-
Culture plates
Procedure (Anchorage-Independent Growth Assay):
-
Transfect the fibroblast cells with the v-src plasmid or a control vector.
-
After 24-48 hours, harvest the cells.
-
Resuspend the cells in a semi-solid medium (e.g., 0.35% soft agar in culture medium).
-
Plate the cell suspension on top of a solidified layer of 0.7% soft agar in culture plates.
-
Incubate the plates for 2-3 weeks, adding fresh medium periodically.
-
Count the number of colonies formed in the soft agar. An increase in colony formation indicates anchorage-independent growth, a hallmark of transformation.
References
- 1. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Oncogene Protein pp60(v-src) - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence the pp60src, the product of the Rous sarcoma virus src gene, undergoes autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of sites for tyrosine phosphorylation in the transforming protein of Rous sarcoma virus (pp60v-src) and its normal cellular homologue (pp60c-src) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Autophosphorylation activates c-Src kinase through global structural rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophosphorylation is required for high kinase activity and efficient transformation ability of proteins encoded by host range alleles of v-src - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophosphorylation is required for high kinase activity and efficient transformation ability of proteins encoded by host range alleles of v-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Auto-thiophosphorylation activity of Src tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of pp60src phosphorylation in vitro in Rous sarcoma virus-transformed cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of pp60src phosphorylation in vitro in Rous sarcoma virus-transformed cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Transformation and pp60v-src autophosphorylation correlate with SHC-GRB2 complex formation in rat and chicken cells expressing host-range and kinase-active, transformation-defective alleles of v-src - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase activity assays Src and CK2 [protocols.io]
- 19. promega.com [promega.com]
- 20. Carcinogenicity: Three Cell Transformation Assays - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
A Technical Guide to pp60v-src as a Therapeutic Target in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The v-Src protein (pp60v-src), a constitutively active tyrosine kinase encoded by the Rous sarcoma virus, stands as a prototypical oncoprotein and a powerful tool for understanding cancer biology.[1][2] Its discovery and the subsequent identification of its cellular homolog, c-Src, were foundational to the concept of proto-oncogenes.[3] Unlike its regulated cellular counterpart, pp60v-src lacks a key inhibitory phosphorylation site, leading to persistent kinase activity that drives uncontrolled cell proliferation, survival, and metastasis.[1][3] This constitutive activation makes pp60v-src and, by extension, the dysregulated c-Src found in many human cancers, a compelling target for therapeutic intervention. This guide provides an in-depth overview of pp60v-src biology, its signaling networks, and the strategies employed to target its oncogenic activity, complete with quantitative data on inhibitors and detailed experimental protocols.
Introduction: The Distinction Between v-Src and c-Src
The fundamental difference between the viral oncogene product, pp60v-src, and the cellular proto-oncogene product, pp60c-src, lies in their regulation. Cellular Src (c-Src) is held in an inactive state through the phosphorylation of a key tyrosine residue (Tyr527 in chickens, Tyr530 in humans) at its C-terminus.[3] This phosphorylated tail docks with the SH2 domain, creating a "closed" and inactive conformation.
In contrast, pp60v-src, as a result of viral gene capture and mutation, is truncated at the C-terminus and lacks this critical negative regulatory tyrosine residue.[1][3][4] This absence prevents the formation of the autoinhibited structure, rendering pp60v-src constitutively active . This unrelenting kinase activity is the primary driver of its potent transforming capabilities.[1][5][6] While overexpression of c-Src can contribute to malignancy, it often requires additional cellular events to become fully transforming; pp60v-src, however, can act as a potent, standalone mitogen.[7][8]
Signaling Pathways and Downstream Effectors
The constitutive kinase activity of pp60v-src leads to the hyperphosphorylation of numerous downstream substrates, activating a cascade of signaling pathways critical for cancer progression.[9] These pathways govern essential cellular processes including proliferation, survival, migration, and invasion.[10][11]
Key downstream pathways activated by pp60v-src include:
-
Ras-MAPK Pathway: Src kinases are crucial intermediaries that link receptor tyrosine kinases (RTKs) like EGFR and PDGFR to the Ras-MAPK cascade, a central driver of cell proliferation.[9][12]
-
PI3K/Akt Pathway: This is a major survival pathway in cancer. Src activation leads to the phosphorylation and activation of PI3K, which in turn activates Akt, promoting cell survival and inhibiting apoptosis.[12][13]
-
FAK and Paxillin: Src phosphorylates Focal Adhesion Kinase (FAK) and paxillin, key components of focal adhesions. This promotes the turnover of these adhesive structures, leading to increased cell motility and invasion, hallmarks of metastasis.[14]
-
STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is another critical target. Its phosphorylation by Src promotes its dimerization, nuclear translocation, and transcription of genes involved in proliferation and survival.[13]
pp60v-src as a Therapeutic Target
The central role of Src kinases in malignancy makes them an attractive target for cancer therapy.[9][13] A variety of small-molecule Src family kinase (SFK) inhibitors have been developed, many of which function as ATP-competitive inhibitors, binding to the kinase domain to block its phosphotransferase activity.[12]
Key Src Family Kinase Inhibitors
Several multi-kinase inhibitors with potent activity against Src family kinases have been investigated preclinically and clinically.
| Inhibitor | Type | IC50 (c-Src) | IC50 (v-Abl) | Key Therapeutic Areas |
| Dasatinib (BMS-354825) | Multi-kinase (Src, Abl, c-Kit) | <1 nM[15] | <1 nM[15] | CML, ALL, Solid Tumors[16][17] |
| Saracatinib (AZD0530) | Dual Src/Abl | 2.7 nM[18][19] | 30 nM[18][20] | Solid Tumors[21] |
| Bosutinib (SKI-606) | Dual Src/Abl | 1.2 nM[22][23] | 1 nM[24] | CML, Solid Tumors[10][25] |
| PP2 | Src Family Selective | ~5 nM (for Lck) | N/A | Preclinical Research Tool[21] |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50% in cell-free assays and can vary between studies.
Clinical Context
While Src inhibitors have shown significant success in hematologic malignancies like Chronic Myeloid Leukemia (CML) where the Bcr-Abl fusion protein is a primary driver, their efficacy as monotherapy in solid tumors has been modest.[9][13] This has led to a focus on combination therapies, where Src inhibitors can be used to overcome resistance to other targeted agents (e.g., EGFR or HER2 inhibitors) or enhance the efficacy of chemotherapy.[9][10][11] Identifying biomarkers to select patients most likely to benefit from Src inhibition is an area of active research.[9]
Experimental Protocols
Studying pp60v-src and evaluating inhibitors requires a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (Radiometric)
This protocol measures the direct transfer of a radiolabeled phosphate (B84403) from ATP to a peptide substrate by the Src kinase.
Objective: To quantify the enzymatic activity of purified pp60v-src and determine the IC50 of an inhibitor.
Materials:
-
Purified, active Src kinase
-
Src Kinase Reaction Buffer (100mM Tris-HCl pH 7.2, 125mM MgCl2, 25mM MnCl2, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM DTT)[26]
-
Src Kinase Substrate Peptide (e.g., KVEKIGEGTYGVVYK)[26]
-
[γ-³²P]ATP[26]
-
40% Trichloroacetic Acid (TCA)[26]
-
P81 Phosphocellulose Paper[26]
-
0.75% Phosphoric Acid[26]
Procedure:
-
Prepare the kinase reaction by adding 10 µL of Src Kinase Reaction Buffer to a microfuge tube.[26]
-
Add 10 µL of the Src kinase substrate peptide (final concentration ~150-375 µM).[26]
-
For inhibitor studies, add the test compound at various concentrations. Add an equivalent volume of vehicle (e.g., DMSO) to control tubes.
-
Add 10 µL of Src kinase (2-20 Units/assay).[26] Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of [γ-³²P]ATP solution.[26]
-
Incubate for 10-20 minutes at 30°C.[26]
-
Terminate the reaction by adding 20 µL of 40% TCA.[26]
-
Spot 25 µL of the mixture onto a P81 phosphocellulose paper square.[26]
-
Wash the P81 squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.[26]
-
Wash once with acetone (B3395972) for 5 minutes.[26]
-
Transfer the dried squares to a scintillation vial, add scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.[26]
-
Calculate kinase activity and plot against inhibitor concentration to determine the IC50 value.
Western Blot Analysis of Src Phosphorylation
This protocol assesses the effect of an inhibitor on Src autophosphorylation (a marker of its activation) in a cellular context.
Objective: To detect changes in the phosphorylation level of Src at Tyr416 (the autophosphorylation site) in cultured cells following inhibitor treatment.
Materials:
-
Cancer cell line with active Src (e.g., MDA-MB-231)
-
Src inhibitor (e.g., Saracatinib)[27]
-
Modified RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% Sodium deoxycholate, 1 mM EDTA) supplemented with fresh protease and phosphatase inhibitors.[27]
-
Primary Antibodies: Rabbit anti-p-Src (Tyr416) and Rabbit anti-Total Src.[27]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.[27]
-
TBST (Tris-buffered saline with 0.1% Tween-20).
-
Blocking Buffer (5% Bovine Serum Albumin or non-fat milk in TBST).[27]
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of the Src inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold modified RIPA buffer, scrape the cells, and incubate on ice for 30 minutes.[27]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[27]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[28]
-
Primary Antibody Incubation: Incubate the membrane with anti-p-Src (Tyr416) antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[27]
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.[27]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescent (ECL) substrate and visualize the bands using an imaging system.[28]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for Total Src and/or a loading control like GAPDH or β-actin.[27]
Conclusion
The study of pp60v-src has been instrumental in shaping our understanding of oncogenesis. As a constitutively active kinase, it provides a clear model for the dysregulated signaling that drives cancer. While the initial promise of Src inhibitors as standalone therapies for solid tumors has been tempered, their role in combination regimens and in overcoming drug resistance is significant.[9][11] Future progress will depend on the rational design of combination strategies and the identification of predictive biomarkers to guide the clinical use of this important class of therapeutic agents.[9][13]
References
- 1. v-Src - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogene Protein pp60(v-src) - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. A mutation at the ATP-binding site of pp60v-src abolishes kinase activity, transformation, and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mutation at the ATP-binding site of pp60v-src abolishes kinase activity, transformation, and tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional dissection of transformation by c-Src and v-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mitogenic activity of pp60v-src, the oncogenic protein product of the src gene of avian sarcoma virus, is independent of external serum growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 13. Current Status of Src Inhibitors in Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 17. youtube.com [youtube.com]
- 18. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. ncats.nih.gov [ncats.nih.gov]
- 21. Src inhibitor - Wikipedia [en.wikipedia.org]
- 22. selleckchem.com [selleckchem.com]
- 23. Bosutinib | Src Kinases | Tocris Bioscience [tocris.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. merckmillipore.com [merckmillipore.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assay of pp60v-src Autophosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing in vitro kinase assays to measure the autophosphorylation of pp60v-src, a non-receptor tyrosine kinase crucial in cell proliferation and transformation.[1][2][3] The protocols outlined below are suitable for studying the enzyme's activity, screening for inhibitors, and investigating the mechanisms of its regulation.
Introduction
The pp60v-src protein, the product of the Rous sarcoma virus src gene, is a potent oncoprotein that functions as a tyrosine kinase.[2][4][5] Its enzymatic activity is intrinsically linked to its ability to autophosphorylate, a key regulatory mechanism that influences its conformation and subsequent phosphorylation of other cellular substrates.[1][3][5] The primary site of tyrosine autophosphorylation in pp60v-src is Tyr-419.[6][7] This autophosphorylation is critical for its high kinase activity and transforming ability.[1][3] Monitoring this autophosphorylation event is therefore a fundamental tool for understanding its function and for the development of targeted cancer therapeutics.
Signaling Pathway and Regulation of pp60v-src
The activity of Src family kinases is tightly regulated within the cell. In its inactive state, the C-terminal tail is phosphorylated, which allows it to bind to the SH2 domain of the same molecule, resulting in a closed, inactive conformation.[8] Activation of pp60v-src can be initiated by various upstream signals, including growth factor receptors. This leads to dephosphorylation of the C-terminal tyrosine and subsequent autophosphorylation of Tyr-419 in the activation loop, which stabilizes the active conformation of the kinase domain.
Experimental Protocols
Two primary methods for in vitro pp60v-src autophosphorylation assays are detailed below: a radioactive method using [γ-³²P]ATP and a non-radioactive method using luminescence.
General Reagents and Buffers
-
Purified pp60v-src enzyme: Can be obtained from commercial sources or purified from transformed cell lysates.[5][8]
-
Src Kinase Reaction Buffer (10X): 1 M Tris-HCl (pH 7.2), 1.25 M MgCl₂, 250 mM MnCl₂, 20 mM EGTA, 2.5 mM Sodium Orthovanadate, 20 mM DTT.[8]
-
ATP Solution: Prepare a stock solution of 10 mM ATP in sterile water. The final concentration in the assay will vary.
-
Stopping Solution: For radioactive assays, 40% Trichloroacetic Acid (TCA). For non-radioactive assays, a specific reagent from the kit is used (e.g., ADP-Glo™ Reagent).
Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay
This traditional method offers high sensitivity for detecting kinase activity.
Experimental Workflow:
Methodology:
-
Prepare the Kinase Reaction: In a microfuge tube, prepare the following reaction mixture on ice:
-
10 µL of 10X Src Kinase Reaction Buffer
-
Purified pp60v-src (2-20 units)[8]
-
Sterile deionized water to a final volume of 90 µL.
-
-
Initiate the Reaction: Add 10 µL of a diluted [γ-³²P]ATP solution. The final ATP concentration can range from 1 µM to 100 µM, depending on the experimental goals.[9][10]
-
Incubation: Incubate the reaction mixture for 10 to 30 minutes at 30°C.[8]
-
Stop the Reaction: Terminate the reaction by adding 20 µL of 40% TCA and incubate for 5 minutes at room temperature.[8]
-
Filter Binding: Spot 25 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.[8]
-
Washing: Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with a single 5-minute wash in acetone.[8]
-
Quantification: Transfer the dried P81 paper to a scintillation vial, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[8]
Protocol 2: Non-Radioactive Luminescent Kinase Assay (e.g., ADP-Glo™)
This method measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. It offers a safer and higher-throughput alternative to the radioactive assay.[2]
Experimental Workflow:
Methodology:
-
Prepare Kinase Reaction: In a 96-well plate, add the following:
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)[2]
-
Purified pp60v-src enzyme
-
ATP solution
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[2]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2]
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and, in the presence of luciferase, produce a luminescent signal. Incubate at room temperature for 30 minutes.[2]
-
Quantification: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[2]
Data Presentation
The following table summarizes key quantitative data related to pp60v-src autophosphorylation from published studies.
| Parameter | Condition | Value | Reference |
| Stimulation of Autophosphorylation | Presence of Vanadate | ~30-fold increase | [9] |
| Incubation with ATP and Mg²⁺ | Net increase in specific activity | [11] | |
| ATP Concentration Dependence | Low ATP (1 µM) | Phosphorylation primarily on the C-terminal region | [9][10] |
| High ATP (100 µM) | Additional phosphorylation on the N-terminal region | [9][10] | |
| Kinetic Parameters | C-terminal Autophosphorylation | Lower Kₘ for ATP, Higher Vₘₐₓ | [9][10] |
| N-terminal Autophosphorylation | Higher Kₘ for ATP, Lower Vₘₐₓ | [9][10] | |
| Effect of Autophosphorylation on Kinase Activity | Absence of Tyr-416 phosphorylation in mutant pp60v-src | At least a 3-fold decrease in in vitro kinase activity | [1][3] |
Troubleshooting
-
High Background in Radioactive Assay: Ensure thorough washing of the P81 paper to remove all unincorporated [γ-³²P]ATP.
-
Low Signal in Non-Radioactive Assay: Optimize enzyme and ATP concentrations. Ensure all reagents are at room temperature before use as specified by the manufacturer.
-
Variability Between Replicates: Ensure accurate pipetting and thorough mixing of reagents.
These protocols and notes should serve as a comprehensive guide for researchers studying the in vitro autophosphorylation of pp60v-src. The choice between radioactive and non-radioactive methods will depend on the specific experimental needs, available equipment, and safety considerations.
References
- 1. Autophosphorylation is required for high kinase activity and efficient transformation ability of proteins encoded by host range alleles of v-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Autophosphorylation is required for high kinase activity and efficient transformation ability of proteins encoded by host range alleles of v-src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogene Protein pp60(v-src) - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. Evidence the pp60src, the product of the Rous sarcoma virus src gene, undergoes autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of sites for tyrosine phosphorylation in the transforming protein of Rous sarcoma virus (pp60v-src) and its normal cellular homologue (pp60c-src) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Characterization of pp60src phosphorylation in vitro in Rous sarcoma virus-transformed cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of pp60src phosphorylation in vitro in Rous sarcoma virus-transformed cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increase in the phosphotransferase specific activity of purified Rous sarcoma virus pp60v-src protein after incubation with ATP plus Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]
Detecting the "On" Switch: Application Notes and Protocols for pp60v-src Tyr-416 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
The phosphorylation of tyrosine 416 (Tyr-416) on the pp60v-src protein is a critical activation event, unleashing its potent tyrosine kinase activity. Dysregulation of this event is a hallmark of various cancers, making the precise detection and quantification of this phosphorylation event paramount for both basic research and the development of targeted therapeutics. This document provides detailed application notes and protocols for a range of methods to detect and quantify pp60v-src Tyr-416 phosphorylation.
Introduction to pp60v-src and Tyr-416 Phosphorylation
The pp60v-src oncoprotein, encoded by the Rous sarcoma virus, is a constitutively active tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[1] Its activation is tightly regulated by phosphorylation. Phosphorylation at Tyr-416, located in the activation loop of the kinase domain, is a key indicator of its active state.[1] This autophosphorylation event stabilizes the kinase in an open and active conformation, leading to the phosphorylation of downstream substrates and the propagation of oncogenic signals.[1] Therefore, monitoring the phosphorylation status of Tyr-416 serves as a direct measure of pp60v-src kinase activity and is a crucial biomarker in cancer research and for assessing the efficacy of Src family kinase inhibitors.[1]
Signaling Pathway of pp60v-src Activation
The activation of pp60v-src and its downstream signaling can be visualized as a cascade of events. Upon expression, pp60v-src can undergo autophosphorylation at Tyr-416, leading to its full enzymatic activity. This activated kinase then phosphorylates a multitude of downstream effector proteins, driving cellular processes linked to malignant transformation.
References
Protocol for Immunoprecipitation of pp60v-src
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunoprecipitation (IP) of the pp60v-src protein, a tyrosine kinase crucial in oncogenic transformation induced by the Rous sarcoma virus (RSV). This protocol is intended for researchers in cell biology, oncology, and drug development who are studying the functions, interactions, and therapeutic targeting of pp60v-src. The procedure outlines cell lysis, immunoprecipitation, and subsequent analysis, forming a basis for downstream applications such as kinase assays and Western blotting.
Introduction
pp60v-src is a viral oncogene product that exhibits constitutively active tyrosine kinase activity, leading to the phosphorylation of numerous cellular substrates and the subsequent dysregulation of signaling pathways controlling cell growth, proliferation, and adhesion. Immunoprecipitation is a powerful technique to isolate pp60v-src from a complex mixture of cellular proteins, enabling the study of its enzymatic activity, post-translational modifications, and interactions with other proteins.[1][2] This protocol details the use of Radioimmunoprecipitation Assay (RIPA) buffer for efficient cell lysis and protein solubilization, which helps to minimize non-specific protein binding and maintain the immunoreactivity of the target protein.[3][4][5]
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Purpose |
| Cells | - | RSV-transformed chicken embryo fibroblasts (CEFs) or other cells expressing pp60v-src |
| Antibodies | ||
| Anti-pp60v-src antibody (e.g., monoclonal or polyclonal) | Various | Specific capture of pp60v-src |
| Normal rabbit or mouse IgG | Various | Isotype control for non-specific binding |
| Buffers and Solutions | ||
| RIPA Lysis Buffer | In-house preparation or commercial | Cell lysis and protein solubilization[3][4][5][6][7] |
| Phosphate-Buffered Saline (PBS), ice-cold | In-house preparation or commercial | Cell washing |
| Protease Inhibitor Cocktail | Various | Prevention of protein degradation |
| Phosphatase Inhibitor Cocktail | Various | Prevention of dephosphorylation |
| Beads | ||
| Protein A/G Agarose or Magnetic Beads | Various | Capture of antibody-antigen complexes |
| Other Reagents | ||
| 2x Laemmli Sample Buffer | In-house preparation or commercial | Elution and preparation for SDS-PAGE |
| Bovine Serum Albumin (BSA) | Various | Blocking agent to reduce non-specific binding |
RIPA Lysis Buffer Composition
The composition of the RIPA lysis buffer is critical for successful immunoprecipitation. A standard formulation is provided below. It is recommended to add protease and phosphatase inhibitors to the lysis buffer immediately before use to ensure their effectiveness.[5][8]
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4-8.0 | 25-50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength |
| NP-40 (or IGEPAL CA-630) | 1% | Non-ionic detergent for membrane solubilization |
| Sodium Deoxycholate | 0.5% | Ionic detergent to disrupt protein-protein interactions |
| Sodium Dodecyl Sulfate (SDS) | 0.1% | Ionic detergent for protein denaturation |
| Protease Inhibitor Cocktail | 1X | Inhibits endogenous proteases |
| Phosphatase Inhibitor Cocktail | 1X | Inhibits endogenous phosphatases |
Step-by-Step Immunoprecipitation Protocol
This protocol is optimized for a 100 mm culture dish of adherent cells. Adjust volumes accordingly for different culture formats.
-
Cell Culture and Harvest:
-
Cell Lysis:
-
Add 1 mL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the culture dish.[9]
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to the cleared lysate.
-
Incubate on a rotator for 30-60 minutes at 4°C.[11]
-
Centrifuge at 2,500 x g for 5 minutes at 4°C to pellet the beads.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new pre-chilled microcentrifuge tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the pre-cleared lysate using a suitable protein assay (e.g., BCA assay).
-
To 500-1000 µg of total protein, add the appropriate amount of anti-pp60v-src antibody (refer to the antibody datasheet for the recommended concentration, typically 1-5 µg).
-
As a negative control, prepare a parallel tube with an equivalent amount of isotype control IgG.
-
Incubate the lysate-antibody mixture on a rotator for 2-4 hours or overnight at 4°C to allow the formation of the immune complex.
-
-
Capture of Immune Complex:
-
Add 30-50 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold RIPA lysis buffer or a designated wash buffer (e.g., RIPA buffer with lower detergent concentrations). After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, carefully remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the immunocomplexes from the beads.[9]
-
Centrifuge at 10,000 x g for 1 minute to pellet the beads.
-
The supernatant now contains the immunoprecipitated pp60v-src and is ready for analysis by SDS-PAGE and Western blotting.
-
Data Presentation
The success of the immunoprecipitation can be quantified by comparing the amount of pp60v-src in the input, unbound, and eluted fractions by Western blot analysis.
| Fraction | Expected pp60v-src Level | Purpose of Analysis |
| Input Lysate | High | To confirm the presence and relative abundance of pp60v-src in the starting material. |
| Unbound Supernatant | Low to undetectable | To assess the efficiency of the antibody in capturing pp60v-src. |
| IP Eluate (anti-pp60v-src) | High | To confirm the successful immunoprecipitation of pp60v-src. |
| IP Eluate (Isotype IgG) | Undetectable | To control for non-specific binding of pp60v-src to the beads and/or IgG. |
Visualizations
Experimental Workflow for pp60v-src Immunoprecipitation
Caption: Workflow for pp60v-src Immunoprecipitation.
Simplified pp60v-src Signaling Pathway
Caption: Simplified pp60v-src Signaling Cascade.
References
- 1. Coimmunoprecipitation assay for the detection of kinase-substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 3. RIPA Buffer for protein extraction and immunoprecipitation. [sigmaaldrich.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. RIPA Lysis Buffer (Weak) | TargetMol [targetmol.com]
- 7. fortislife.com [fortislife.com]
- 8. usbio.net [usbio.net]
- 9. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. m.youtube.com [m.youtube.com]
Unveiling pp60v-src Function: A Guide to Using Temperature-Sensitive Mutants
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The pp60v-src oncoprotein, a potent tyrosine kinase, is a cornerstone in the study of cellular transformation and cancer biology. Its ability to phosphorylate a myriad of cellular substrates triggers a cascade of events leading to uncontrolled cell growth, proliferation, and morphological changes. Dissecting the specific roles of pp60v-src in these processes requires precise tools to control its activity. Temperature-sensitive (ts) mutants of pp60v-src have emerged as an invaluable resource in this endeavor. These mutants exhibit wild-type kinase activity and transforming potential at a permissive temperature but lose these functions at a higher, non-permissive temperature. This conditional phenotype allows for the acute and reversible control of Src activity, enabling researchers to dissect the immediate and long-term consequences of its function.
This document provides a comprehensive guide for utilizing temperature-sensitive pp60v-src mutants. It includes detailed protocols for key experiments, quantitative data on the effects of temperature shifts, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The conditional nature of temperature-sensitive pp60v-src mutants allows for a direct comparison of cellular states with active and inactive Src kinase. The following tables summarize key quantitative data from studies using various ts-pp60v-src mutants, highlighting the dramatic differences in kinase activity and transforming potential between permissive and non-permissive temperatures.
Table 1: In Vitro Kinase Activity of pp60v-src Temperature-Sensitive Mutants
| Mutant | Permissive Temperature (°C) | Non-permissive Temperature (°C) | Relative Kinase Activity at Permissive Temp. (%) | Relative Kinase Activity at Non-permissive Temp. (%) | Reference |
| tsNY68 | 35 | 41 | 100 | 20-40 | [1] |
| tsLA27 | 35 | 41 | High | Low (Heat-labile in vitro) | [2] |
| tsLA29 | 35 | 41 | High | Low (Heat-labile in vitro) | [2] |
| tsLA33 | 35 | 41 | High | High (Not heat-labile in vitro) | [2] |
| tsGI251 | 37 | 41.5 | 100 | Low | [3] |
| tsGI253 | 37 | 41.5 | Low | Low (Temperature-insensitive) | [3] |
Table 2: Cellular Transformation Phenotypes of Cells Expressing ts-pp60v-src
| Mutant | Cell Type | Permissive Temperature (°C) | Non-permissive Temperature (°C) | Colony Formation in Soft Agar (B569324) (Permissive) | Colony Formation in Soft Agar (Non-permissive) | Reference |
| LA23 | Rat cells | 36 | 39.5 | High | Low | [4][5] |
| tsNY68 | Chick Embryo Fibroblasts | 37 | 41 | Transformed Morphology | Normal Morphology | [6] |
| tsNY72-4 | Chick Embryo Fibroblasts | 37 | 41 | Transformed Morphology | Normal Morphology | [6] |
| PA104 | Chick Embryo Fibroblasts | 37 | 41 | Transformed Morphology | Normal Morphology | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of temperature-sensitive mutants. The following protocols provide step-by-step instructions for key experiments.
Protocol 1: Cell Culture and Temperature Shift Experiment
This protocol describes the general procedure for culturing cells expressing a ts-pp60v-src mutant and performing a temperature shift to inactivate or reactivate the kinase.
Materials:
-
Cells expressing a ts-pp60v-src mutant (e.g., tsNY68-infected chicken embryo fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Incubators set at the permissive and non-permissive temperatures
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Maintenance at Permissive Temperature: Culture the cells in complete medium at the permissive temperature (e.g., 35-37°C) in a humidified incubator with 5% CO2. The cells will exhibit a transformed phenotype.
-
Seeding for Experiment: When cells reach 70-80% confluency, wash them with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. Count the cells and seed them onto new culture plates at the desired density for your experiment.
-
Temperature Shift to Non-permissive Temperature: To inactivate pp60v-src, transfer the plates to a pre-warmed incubator set at the non-permissive temperature (e.g., 41-41.5°C). The cells will gradually revert to a normal phenotype over 24-48 hours.
-
Temperature Shift to Permissive Temperature: To reactivate pp60v-src, transfer the plates from the non-permissive temperature back to the incubator set at the permissive temperature. The transformed phenotype will reappear, often within a few hours.
-
Sample Collection: At various time points before and after the temperature shift, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for gene expression analysis, or fixation for immunofluorescence).
Protocol 2: In Vitro Kinase Assay
This protocol outlines the procedure for measuring the kinase activity of pp60v-src from cell lysates. This is essential to confirm the temperature-sensitive nature of the mutant protein.
Materials:
-
Cell pellets from cells grown at permissive and non-permissive temperatures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Src antibody
-
Protein A/G-agarose beads
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
Exogenous substrate (e.g., enolase or a synthetic peptide)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Src antibody overnight at 4°C. Add Protein A/G-agarose beads and incubate for another 2 hours to capture the pp60v-src immune complexes.
-
Washing: Wash the beads several times with lysis buffer and then with kinase reaction buffer to remove non-specific proteins.
-
Kinase Reaction: Resuspend the beads in kinase reaction buffer containing the exogenous substrate. Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for 10-20 minutes.
-
Stopping the Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.
-
Quantification: Quantify the band intensity to determine the relative kinase activity.
Protocol 3: Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of transformed cells.
Materials:
-
Cells expressing a ts-pp60v-src mutant
-
Complete cell culture medium
-
Agar (bacteriological grade)
-
6-well plates
-
Incubators at permissive and non-permissive temperatures
Procedure:
-
Prepare Base Agar Layer: Prepare a 0.6% agar solution in complete medium. Pipette 2 ml of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare Top Agar Layer with Cells: Prepare a 0.3% agar solution in complete medium and cool it to 40°C. Trypsinize and count the cells. Resuspend the cells in the 0.3% agar solution at a density of 5,000-10,000 cells per ml.
-
Plate Cells: Carefully layer 1 ml of the cell-agar suspension on top of the solidified base agar in each well.
-
Incubation: Incubate the plates at both the permissive and non-permissive temperatures in a humidified incubator.
-
Feeding: Add 0.5 ml of complete medium to the top of the agar every 3-4 days to prevent drying.
-
Colony Counting: After 2-3 weeks, stain the colonies with a solution of crystal violet and count the number of colonies in each well. Cells grown at the permissive temperature are expected to form numerous colonies, while those at the non-permissive temperature should form few or no colonies.[7][8]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of temperature-sensitive pp60v-src mutants.
Caption: pp60v-src signaling at permissive vs. non-permissive temperatures.
Caption: Workflow for temperature-shift experiments with ts-pp60v-src.
Caption: Logic of using ts-mutants to link pp60v-src activity to phenotype.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Analysis of p60v-src mutants carrying lesions involved in temperature sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of correlation between pp60src kinase activity and transformation parameters in cells infected with temperature-conditional mutants of Rous sarcoma virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temperature-sensitive transformation by Rous sarcoma virus and temperature-sensitive protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical properties of p60v-src mutants that induce different cell transformation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional domains of the pp60v-src protein as revealed by analysis of temperature-sensitive Rous sarcoma virus mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. lab.moffitt.org [lab.moffitt.org]
Application Notes and Protocols for Generating Phosphospecific Antibodies for pp60v-src Tyr-416
Audience: Researchers, scientists, and drug development professionals.
Introduction
The proto-oncogene tyrosine-protein kinase Src, and its viral homolog pp60v-src, are critical regulators of cellular processes such as proliferation, differentiation, motility, and adhesion.[1][2] Dysregulation of Src activity is frequently implicated in the development and progression of various cancers.[1][3] The catalytic activity of Src is tightly controlled by phosphorylation at specific tyrosine residues. Phosphorylation of Tyrosine 416 (Tyr-416) within the activation loop is a hallmark of the active conformation of Src, making it a key biomarker for Src-driven oncogenic signaling.[1][3][4]
Phosphospecific antibodies that selectively recognize the phosphorylated form of a protein are invaluable tools for studying signal transduction pathways.[5][6] These antibodies allow for the specific detection and quantification of activated proteins within complex biological samples.[7] This document provides detailed application notes and protocols for the generation, purification, and characterization of phosphospecific antibodies targeting the phosphorylated Tyr-416 residue of pp60v-src.
Signaling Pathway of pp60v-src Activation
The activation of pp60v-src involves a conformational change driven by phosphorylation. In its inactive state, the C-terminal tail containing a phosphorylated tyrosine (Tyr-527 in c-Src) binds to the SH2 domain, and the SH3 domain binds to the kinase domain linker, resulting in a closed, repressed conformation. Activation occurs through dephosphorylation of Tyr-527 and subsequent autophosphorylation at Tyr-416 in the activation loop. This phosphorylation event stabilizes the active conformation of the kinase domain, allowing for substrate binding and downstream signaling.
Caption: Activation pathway of pp60v-src.
Experimental Workflow for Antibody Generation
The generation of high-quality phosphospecific antibodies is a multi-step process that requires careful planning and execution. The general workflow involves designing and synthesizing a phosphopeptide immunogen, immunizing host animals, collecting antisera, and purifying the phosphospecific antibodies using affinity chromatography.
Caption: Workflow for generating phosphospecific antibodies.
Detailed Protocols
Phosphopeptide Antigen Design and Synthesis
The selection and design of the phosphopeptide immunogen are critical for generating specific antibodies.[8]
-
Sequence Selection: Choose a peptide sequence of 10-15 amino acids flanking the target phosphorylated residue (Tyr-416 of pp60v-src). A typical sequence could be: C-K-I-D-F-G-S-A-R-[pY]-E-D-N-E. The addition of a Cysteine (C) residue at the N-terminus is recommended for conjugation to a carrier protein.
-
Peptide Synthesis: Synthesize two versions of the peptide: one with the phosphorylated tyrosine (phosphopeptide) and one with the non-phosphorylated tyrosine (non-phosphopeptide).[9] These will be used for immunization and affinity purification, respectively. High-purity (>95%) peptides should be used.
-
Conjugation to Carrier Protein: To enhance immunogenicity, the phosphopeptide should be conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH).[9][10] The non-phosphopeptide will be used for the negative selection step during purification and does not need to be conjugated for this purpose.
Immunization Protocol
Polyclonal antibodies are typically raised in rabbits due to their robust immune response.
-
Animals: Two healthy New Zealand white rabbits.
-
Immunogen Preparation: Emulsify 0.5 - 1 mg of the KLH-conjugated phosphopeptide in an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization. For subsequent immunizations, use Incomplete Freund's Adjuvant (IFA).
-
Immunization Schedule:
-
Day 0: Pre-immune bleed. Primary immunization with peptide-CFA emulsion at multiple subcutaneous sites.
-
Day 14, 28, 42: Booster immunizations with peptide-IFA emulsion.
-
Day 52: Test bleed and titer determination by ELISA.
-
Day 56 onwards: Production bleeds every 2-3 weeks.
-
Affinity Purification of Phosphospecific Antibodies
A two-step affinity purification process is essential to isolate the phosphospecific antibodies.[11][12]
Caption: Two-step affinity purification of phosphospecific antibodies.
Protocol:
-
Prepare Affinity Columns: Covalently couple the non-phosphopeptide and the phosphopeptide to separate agarose (B213101) resin columns (e.g., SulfoLink Coupling Resin).[11]
-
Negative Selection:
-
Positive Selection:
-
Apply the flow-through from the previous step to the phosphopeptide column.[11]
-
The phosphospecific antibodies will bind to this column.
-
Wash the column extensively with a binding buffer (e.g., TBS).
-
Elute the bound phosphospecific antibodies using a low pH elution buffer (e.g., 100 mM glycine, pH 2.5) and immediately neutralize the fractions with a high pH buffer (e.g., 1M Tris, pH 8.0).[11]
-
-
Dialysis and Storage: Pool the fractions containing the purified antibody, dialyze against PBS, and store at -20°C or -80°C.
Antibody Characterization
Thorough characterization is crucial to ensure the specificity of the purified antibody.[13]
A. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to determine the titer of the antiserum and to confirm the specificity of the purified antibody.[13][14]
Protocol:
-
Coating: Coat separate wells of a 96-well plate with the phosphopeptide and the non-phosphopeptide (1-10 µg/ml in coating buffer) overnight at 4°C.[15]
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody: Add serial dilutions of the antiserum or purified antibody and incubate for 2 hours at room temperature.
-
Secondary Antibody: Wash the plate and add an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[15]
-
Detection: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution and read the absorbance at 450 nm.[15]
Expected Result: The phosphospecific antibody should show a strong signal with the phosphopeptide and a negligible signal with the non-phosphopeptide.
B. Western Blotting
Western blotting is used to validate the antibody's ability to detect the target protein in a complex mixture of proteins.[3][16]
Protocol:
-
Sample Preparation: Prepare lysates from cells expressing activated pp60v-src (e.g., cells treated with a growth factor or pervanadate) and from control cells. For a negative control, treat a lysate from activated cells with a phosphatase (e.g., lambda phosphatase) to remove phosphate (B84403) groups.[4][16]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with the purified anti-pp60v-src Tyr-416 antibody (typically at a 1:1000 dilution) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Wash the membrane and detect the signal using an ECL substrate.
Expected Result: The antibody should detect a band at the correct molecular weight for pp60v-src (~60 kDa) in the activated cell lysate, but not in the control lysate or the phosphatase-treated lysate.[18]
Data Presentation
Table 1: Quantitative Data for Anti-pp60v-src Tyr-416 Antibody
| Parameter | Typical Value | Reference |
| Immunization | ||
| Peptide Immunogen | 10-15 amino acid phosphopeptide | [7][8] |
| Carrier Protein | Keyhole Limpet Hemocyanin (KLH) | [10] |
| Host Animal | Rabbit | [19] |
| Antiserum Titer (ELISA) | > 1:100,000 | [19] |
| Purification | ||
| Affinity Ligands | Phospho- and Non-phosphopeptides | [11] |
| Purification Method | Two-step affinity chromatography | [11][12] |
| Purified Antibody Yield | 0.5 - 1 mg per 25 ml of antiserum | [19] |
| Validation | ||
| ELISA Specificity | High reactivity to phosphopeptide, low/no reactivity to non-phosphopeptide | [19] |
| Western Blot Dilution | 1:500 - 1:2000 | [18] |
| ELISA Recommended Concentration | 1 µg/mL | [18] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low antibody titer | Poor immunogenicity of the peptide. | Increase the number of booster immunizations. Use a different carrier protein or adjuvant. |
| High background in ELISA/Western Blot | Non-specific binding of the antibody. | Increase the stringency of the washing steps. Optimize the blocking buffer. Further purify the antibody. |
| Antibody recognizes both phospho- and non-phospho-peptides | Incomplete removal of non-phospho-specific antibodies during purification. | Repeat the negative selection step of the affinity purification.[11] |
| No signal in Western Blot | Antibody does not recognize the native protein. Low expression of the target protein. | Use a different peptide sequence for immunization. Use a positive control cell line with high expression of activated Src. |
| Signal in phosphatase-treated lysate | Incomplete dephosphorylation. | Increase the concentration of the phosphatase or the incubation time. |
Conclusion
The generation of high-quality phosphospecific antibodies against pp60v-src Tyr-416 is a feasible yet meticulous process. By following the detailed protocols for peptide design, immunization, affinity purification, and rigorous characterization, researchers can produce a highly specific and sensitive tool for investigating Src signaling pathways. These antibodies are essential for advancing our understanding of the roles of Src in normal physiology and in diseases such as cancer, and for the development of targeted therapeutics.
References
- 1. Phospho-SRC (Tyr416) Polyclonal Antibody (PA5-97366) [thermofisher.com]
- 2. Anti-Src (phospho Tyr416) antibody (GTX24816) | GeneTex [genetex.com]
- 3. benchchem.com [benchchem.com]
- 4. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Optimized protocol to make phospho-specific antibodies that work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Phosphospecific Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorylation Site-Specific Antibodies as Research Tools in Studies of Native GABAA Receptors - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abbiotec.com [abbiotec.com]
- 12. Phosphorylation State-Specific Antibodies: Applications in Investigative and Diagnostic Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. typeshare.co [typeshare.co]
- 14. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. ELISA Procedures [sigmaaldrich.com]
- 16. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tyrosine 416 Is Phosphorylated in the Closed, Repressed Conformation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ABclonal [abclonal.com]
- 19. pacificimmunology.com [pacificimmunology.com]
Quantitative Mass Spectrometry for pp60v-src Phosphopeptide Analysis: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pp60v-src oncoprotein, a constitutively active tyrosine kinase, is a potent driver of cellular transformation and tumorigenesis. Its activity is tightly linked to the phosphorylation of a multitude of downstream substrates, initiating a cascade of signaling events that regulate cell growth, proliferation, and morphology.[1][2] Quantitative mass spectrometry-based phosphoproteomics has emerged as an indispensable tool for the global and site-specific analysis of protein phosphorylation, providing deep insights into the signaling networks dysregulated by oncogenic kinases like pp60v-src.[3][4]
This application note provides detailed protocols for the quantitative analysis of pp60v-src-dependent phosphopeptides using stable isotope labeling coupled with high-resolution mass spectrometry. We describe a comprehensive workflow encompassing cell culture and lysis, protein digestion, phosphopeptide enrichment, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Furthermore, we present a framework for data analysis and visualization to facilitate the identification of key phosphorylation events and signaling pathways modulated by pp60v-src.
Signaling Pathway of pp60v-src
The activation of pp60v-src leads to the phosphorylation of numerous substrates on tyrosine residues, initiating a complex and interconnected signaling network. Key downstream pathways affected include those involved in cell adhesion, proliferation, and survival. One critical interaction is the phosphorylation of Shc, which then forms a complex with Grb2, implicating it as a crucial event in src-dependent transformation.[2]
Figure 1: Simplified pp60v-src signaling pathway leading to cell proliferation and survival.
Experimental Workflow
A typical quantitative phosphoproteomics workflow involves several key stages, from sample preparation to data analysis. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful method for the quantitative comparison of protein abundance between different cell populations.[1] This approach, combined with phosphopeptide enrichment techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography, enables the precise quantification of changes in phosphorylation levels.[3][5]
Figure 2: General experimental workflow for quantitative phosphopeptide analysis.
Experimental Protocols
Cell Culture and SILAC Labeling
-
Culture cells (e.g., human embryonic kidney 293T cells) in DMEM specifically formulated for SILAC, lacking L-lysine and L-arginine.
-
For the "light" condition, supplement the medium with normal L-lysine and L-arginine.
-
For the "heavy" condition, supplement the medium with stable isotope-labeled L-lysine (e.g., 13C6, 15N2-Lysine) and L-arginine (e.g., 13C6, 15N4-Arginine).
-
Culture the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acids.
-
Transfect the "heavy" labeled cells with a vector expressing pp60v-src and the "light" labeled cells with a control vector.
-
After 24-48 hours of expression, harvest the cells.
Cell Lysis and Protein Digestion
-
Wash the harvested cells with ice-cold PBS.
-
Lyse the cells in a urea-based lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl pH 8.0, 1 mM sodium orthovanadate, 1 mM sodium fluoride, and protease inhibitors).
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Quantify the protein concentration of the supernatant (e.g., using a BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide.
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium (B1175870) bicarbonate.
-
Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Stop the digestion by adding formic acid.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
Phosphopeptide Enrichment (IMAC)
-
Equilibrate IMAC beads (e.g., Fe-NTA) with binding buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid).
-
Incubate the desalted peptide mixture with the equilibrated IMAC beads for 30-60 minutes with gentle rotation.
-
Wash the beads several times with binding buffer to remove non-specifically bound peptides.
-
Elute the bound phosphopeptides with an elution buffer containing a high pH (e.g., 1% ammonium hydroxide) or a phosphate-containing buffer.
-
Immediately acidify the eluted phosphopeptides with formic acid.
-
Desalt the enriched phosphopeptides using a C18 StageTip.
LC-MS/MS Analysis
-
Reconstitute the desalted phosphopeptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the phosphopeptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
-
Use a data-dependent acquisition (DDA) method, where the most abundant precursor ions are selected for fragmentation (HCD or CID).
-
Set the mass spectrometer to acquire high-resolution full scans in the Orbitrap and fragment ion scans in the Orbitrap or ion trap.
Data Analysis
-
Process the raw mass spectrometry data using a software platform like MaxQuant or Proteome Discoverer.
-
Search the data against a relevant protein database (e.g., human UniProt) with specified parameters, including trypsin as the enzyme, fixed modifications (carbamidomethylation of cysteine), and variable modifications (oxidation of methionine, phosphorylation of serine, threonine, and tyrosine), and the appropriate SILAC labels.
-
Filter the identified phosphopeptides and proteins to a false discovery rate (FDR) of less than 1%.
-
Quantify the relative abundance of phosphopeptides based on the intensity ratios of the "heavy" and "light" peptide pairs.
-
Perform downstream bioinformatics analysis to identify significantly regulated phosphosites and enriched biological pathways.
Quantitative Data Presentation
The quantitative data from a SILAC experiment can be summarized in a table to highlight the phosphopeptides that are significantly regulated upon pp60v-src expression.
| Protein | Gene | Phosphosite | Sequence Window | Heavy/Light Ratio | p-value |
| Shc-transforming protein 1 | SHC1 | Y317 | KPSYGLG[pY]AQVQQH | 8.2 | <0.001 |
| Focal adhesion kinase 1 | FAK1 | Y576 | EAEGSP[pY]GSPARH | 6.5 | <0.001 |
| Cortactin | CTTN | Y421 | DYEPEA[pY]GEYAQ | 5.1 | <0.005 |
| Annexin A2 | ANXA2 | Y23 | GLGTDE[pY]SLIEI | 4.8 | <0.005 |
| p130Cas | BCAR1 | Y249 | EAEGSP[pY]GSPARH | 4.2 | <0.01 |
| Paxillin | PXN | Y118 | GSLGSG[pY]SGGSS | 3.9 | <0.01 |
Table 1: Representative quantitative data of phosphopeptides upregulated in response to pp60v-src expression. The table shows the protein name, gene symbol, the specific phosphorylated residue (Phosphosite), the amino acid sequence surrounding the phosphosite, the fold change in phosphorylation (Heavy/Light Ratio), and the statistical significance (p-value).
Conclusion
The methodologies described in this application note provide a robust framework for the quantitative analysis of pp60v-src-dependent phosphorylation events. By combining stable isotope labeling with advanced mass spectrometry and phosphopeptide enrichment techniques, researchers can obtain a comprehensive and quantitative view of the signaling pathways regulated by this potent oncoprotein. This approach is invaluable for identifying novel substrates, elucidating mechanisms of transformation, and discovering potential therapeutic targets for src-driven cancers.
References
- 1. Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transformation and pp60v-src autophosphorylation correlate with SHC-GRB2 complex formation in rat and chicken cells expressing host-range and kinase-active, transformation-defective alleles of v-src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphopeptide Enrichment Coupled with Label-free Quantitative Mass Spectrometry to Investigate the Phosphoproteome in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of pp60v-Src Inhibitors in Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
The protein tyrosine kinase pp60v-Src, the transforming protein of the Rous sarcoma virus, and its cellular homolog c-Src, are pivotal regulators of a myriad of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Dysregulation of Src kinase activity is a hallmark of various human cancers, making it a compelling target for therapeutic intervention.[1][2] This document provides detailed application notes and protocols for the use of pp60v-Src inhibitors in research, aimed at facilitating the study of Src signaling and the development of novel anti-cancer therapies.
Introduction to pp60v-Src and its Inhibitors
The v-Src oncogene product, pp60v-Src, is a constitutively active tyrosine kinase that induces cellular transformation. Its cellular counterpart, c-Src, is a proto-oncogene whose activity is tightly regulated.[3] In many cancer types, including breast, lung, colorectal, and pancreatic cancer, c-Src is overexpressed or hyperactivated, contributing to tumor progression and metastasis.[2]
Src inhibitors are small molecules that typically compete with ATP for binding to the kinase domain of Src, thereby blocking its phosphotransferase activity.[4] These inhibitors are invaluable tools for dissecting the role of Src in normal physiology and disease. They are also being actively developed as therapeutic agents. Well-characterized Src family kinase (SFK) inhibitors include Dasatinib, Saracatinib (AZD0530), and Bosutinib.[4][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used Src inhibitors. This data is essential for selecting the appropriate inhibitor and concentration for a given experiment.
Table 1: Inhibitor and Dissociation Constants (Ki and Kd)
| Target Kinase | Inhibitor | Ki (nM) | Kd (nM) |
| c-Src | KB Src 4 | 44 | 86 |
| Lck | KB Src 4 | - | 160 |
| Fgr | KB Src 4 | - | 240 |
| Yes | KB Src 4 | - | 720 |
| Lyn | KB Src 4 | - | 3200 |
| Hck | KB Src 4 | - | 4400 |
| Fyn | KB Src 4 | - | >40000 |
| c-Abl | KB Src 4 | No inhibition up to 125 µM | - |
| c-Src | Compound 4 | 44 | - |
| c-Abl | Compound 4 | No inhibition up to 125 µM | - |
| c-Src | PP2 | 33 | - |
| c-Abl | PP2 | 325 | - |
Data sourced from MedchemExpress and Tocris Bioscience.[7]
Table 2: Growth Inhibition (GI50) in Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | GI50 (µM) |
| HT-29 | Colon Cancer | KB Src 4 | 1.2 |
| SK-BR-3 | Breast Cancer | KB Src 4 | 3.1 |
| MCF7 | Breast Cancer | KB Src 4 | 4.5 |
| MDA-MB-453 | Breast Cancer | KB Src 4 | >10 |
| 4T1 | Mammary Carcinoma | KB Src 4 | 2.5 |
| Various | Various | Compound 4 | Cytostatic at 10 µM |
| NIH-3T3 | Non-cancerous | Compound 4 | >100 |
| NIH-3T3 | Non-cancerous | PP2 | 17 |
Data sourced from various studies.[7][8]
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is crucial for understanding the application of Src inhibitors.
Caption: Simplified Src kinase signaling pathway and the inhibitory action of a Src inhibitor.
Caption: Experimental workflow for in vivo evaluation of a Src inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Src Kinase Inhibition Assay (HTRF-Based)
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening (HTS).[1]
Materials and Reagents:
-
Recombinant human Src kinase
-
Biotinylated tyrosine kinase substrate (e.g., Poly-Glu,Tyr 4:1)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Detection Buffer: 50 mM HEPES (pH 7.0), 0.8 M KF, 20 mM EDTA, 0.1% BSA
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
Test compounds and a known Src inhibitor (e.g., Dasatinib) as a positive control
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Experimental Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control in 100% DMSO.
-
Assay Plate Preparation: Dispense 0.5 µL of each compound dilution or DMSO (for no-inhibitor and maximum signal controls) into the wells of a 384-well plate.
-
Reaction Initiation: Add 4 µL of a mixture of the biotinylated substrate and ATP (prepared in Assay Buffer) to each well to start the kinase reaction. The final concentrations should be optimized, but typical starting points are 100 µM ATP and 0.1 µM substrate. Add 5 µL of Src kinase diluted in Assay Buffer to initiate the reaction.
-
Kinase Reaction: Cover the plate and incubate for 30-60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of the detection reagent mixture (Europium anti-phosphotyrosine antibody and Streptavidin-XL665 in Detection Buffer) to each well. This will stop the kinase reaction and initiate the detection process.
-
Signal Development: Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[1]
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol describes how to measure the effect of a Src inhibitor on the proliferation of cancer cells.[7]
Materials and Reagents:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
Src inhibitor (e.g., KB Src 4)
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Experimental Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare a range of concentrations of the Src inhibitor in complete cell culture medium. Add the different concentrations to the wells in triplicate. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol provides a framework for evaluating the efficacy of a Src inhibitor in a mouse model of cancer.[5]
Materials and Reagents:
-
Human cancer cells (e.g., pancreatic adenocarcinoma)
-
Male nude mice (8-12 weeks of age)
-
Src inhibitor
-
Vehicle control
-
Standard animal husbandry supplies
Procedure:
-
Cell Culture: Culture human pancreatic adenocarcinoma cells under standard conditions.
-
Animal Model: Acclimate male nude mice for at least one week before the start of the experiment. All procedures should be in accordance with institutional guidelines for animal care.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the Src inhibitor or vehicle daily via a suitable route, such as oral gavage. The dosage and administration schedule should be determined from preliminary studies.[5]
-
Monitoring and Endpoint: Measure tumor volume regularly using calipers. Continue treatment for a predetermined period or until tumors in the control group reach a specified size. Monitor the mice for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as weighing, histology, and western blotting to assess target engagement.[5]
Troubleshooting and Optimization
-
High DMSO Concentration: Ensure the final DMSO concentration in cell culture medium is as low as possible (ideally ≤0.1%) and consistent across all wells to avoid cellular toxicity.[7]
-
Off-target Effects: Use the lowest effective concentration of the inhibitor as determined by dose-response experiments to minimize off-target effects.[7]
-
Reagent Quality: Use high-quality reagents and prepare them fresh. Validate each new batch of reagents.[7]
By following these detailed application notes and protocols, researchers can effectively utilize pp60v-Src inhibitors to investigate the intricate roles of Src signaling in health and disease, and to advance the development of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Differential inhibition of cellular and viral pp60src kinase by P1,P4-di(adenosine-5')tetraphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. SRC: A Century of Science Brought to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of pp60v-src through Cell Fractionation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the isolation and enrichment of the viral protein pp60v-src, a potent oncogenic tyrosine kinase, from cultured cells. The primary method described is subcellular fractionation by differential centrifugation to isolate the plasma membrane fraction, where pp60v-src is predominantly localized.[1][2]
Introduction
The pp60v-src protein, encoded by the Rous sarcoma virus (RSV), is a constitutively active tyrosine kinase that plays a pivotal role in cellular transformation and tumorigenesis.[3] Its activity is dependent on its localization to the plasma membrane, which is facilitated by N-terminal myristoylation.[4] Understanding the signaling pathways initiated by pp60v-src is crucial for the development of targeted cancer therapies. A critical first step in studying its function and identifying its downstream targets is the effective isolation of the protein from other cellular components. This protocol provides a robust method for the enrichment of pp60v-src by focusing on the isolation of the plasma membrane.
Data Presentation
The following tables summarize the expected quantitative outcomes from the cell fractionation protocol. The data is representative and may vary depending on the cell line, expression levels of pp60v-src, and the efficiency of the fractionation.
Table 1: Distribution of pp60v-src in Subcellular Fractions
| Cellular Fraction | Total Protein (mg) | pp60v-src (arbitrary units) | % of Total pp60v-src | Enrichment (fold) |
| Whole Cell Lysate | 10.0 | 1000 | 100 | 1.0 |
| Nuclear Fraction | 2.5 | 50 | 5 | 0.2 |
| Mitochondrial Fraction | 1.5 | 30 | 3 | 0.2 |
| Cytosolic Fraction | 4.0 | 120 | 12 | 0.3 |
| Plasma Membrane Fraction | 0.5 | 750 | 75 | 15.0 |
| Microsomal Fraction | 1.5 | 50 | 5 | 0.3 |
Table 2: Specific Activity of pp60v-src Kinase in Different Fractions
| Cellular Fraction | Kinase Activity (units/mg protein) | Fold Increase in Specific Activity |
| Whole Cell Lysate | 10 | 1.0 |
| Cytosolic Fraction | 5 | 0.5 |
| Plasma Membrane Fraction | 150 | 15.0 |
Note: Kinase activity can be further stimulated. For instance, treatment of intact cells with sodium orthovanadate has been shown to result in a 2-3 fold increase in pp60v-src kinase activity.[5]
Experimental Protocols
This protocol is designed for cultured cells, such as chicken embryo fibroblasts (CEFs) or rat fibroblasts, transformed with Rous sarcoma virus.
Materials and Reagents
-
Cell Lysis Buffer (Hypotonic Lysis):
-
10 mM Tris-HCl, pH 7.4
-
10 mM KCl
-
1.5 mM MgCl2
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)
-
-
Sucrose Buffer:
-
250 mM Sucrose
-
10 mM Tris-HCl, pH 7.4
-
1 mM EDTA
-
-
Membrane Solubilization Buffer (RIPA Buffer):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge and ultracentrifuge
-
Microcentrifuge tubes and conical tubes
Experimental Workflow Diagram
Caption: Workflow for the isolation of pp60v-src via cell fractionation.
Step-by-Step Protocol
1. Cell Harvest and Lysis
-
Culture RSV-transformed cells to 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS and transfer to a pre-chilled conical tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 volumes of ice-cold Cell Lysis Buffer.
-
Incubate the cell suspension on ice for 15-20 minutes to allow the cells to swell.
-
Transfer the swollen cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize the cells with 20-30 strokes of the pestle until approximately 80-90% of the cells are lysed (check under a microscope).
2. Differential Centrifugation
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei and any intact cells.
-
Carefully collect the supernatant (S1) and transfer it to a new pre-chilled tube. Discard the pellet (P1).
-
Centrifuge the S1 supernatant at 20,000 x g for 20 minutes at 4°C to pellet mitochondria and lysosomes.
-
Carefully collect the supernatant (S2) and transfer it to an ultracentrifuge tube. Discard the pellet (P2).
-
Centrifuge the S2 supernatant at 100,000 x g for 1 hour at 4°C to pellet the plasma membrane and microsomal fractions.
-
The resulting supernatant (S3) is the cytosolic fraction. The pellet (P3) contains the plasma membrane.
3. Solubilization of pp60v-src
-
Carefully discard the S3 supernatant.
-
Resuspend the P3 pellet in an appropriate volume of ice-cold Membrane Solubilization Buffer (RIPA buffer is a common choice).
-
Incubate on ice for 30 minutes with occasional vortexing to solubilize the membrane proteins.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
The supernatant contains the solubilized plasma membrane proteins, including enriched pp60v-src.
4. Protein Quantification and Analysis
-
Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
Analyze the fractions by SDS-PAGE and Western blotting using a specific antibody against pp60v-src to determine the distribution and enrichment of the protein.
-
Perform a kinase assay to determine the specific activity of pp60v-src in the different fractions.
pp60v-src Signaling Pathway
The constitutively active pp60v-src kinase phosphorylates a multitude of downstream substrates, leading to the activation of several signaling pathways that drive cellular transformation.
Caption: Simplified pp60v-src signaling network leading to cellular transformation.
Pathway Description:
Upon localization to the plasma membrane, pp60v-src phosphorylates and activates a number of key signaling nodes. This includes:
-
Focal Adhesion Kinase (FAK): Phosphorylation of FAK is a critical event in v-Src-mediated transformation, leading to increased cell migration and invasion.
-
Ras/MAPK Pathway: v-Src can activate the Ras-Raf-MEK-ERK cascade, which promotes uncontrolled cell proliferation.[6][7]
-
PI3K/Akt Pathway: Activation of PI3K and its downstream effector Akt by v-Src provides strong pro-survival signals, protecting transformed cells from apoptosis.[8]
-
STAT3: Signal transducer and activator of transcription 3 (STAT3) is a direct substrate of v-Src. Its phosphorylation and subsequent activation contribute to both cell proliferation and survival.
-
Adapter Proteins: pp60v-src phosphorylates various adapter proteins, such as p130Cas, and cytoskeletal components like vinculin, leading to the disassembly of focal adhesions and dramatic changes in cell morphology and motility.
References
- 1. Differences in intracellular location of pp60src in rat and chicken cells transformed by Rous sarcoma virus [pubmed.ncbi.nlm.nih.gov]
- 2. pp60src-dependent protein phosphorylation in membranes from Rous sarcoma virus-transformed chicken embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. v-Src - Wikipedia [en.wikipedia.org]
- 4. Oncogene Protein pp60(v-src) - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. The stimulation of pp60v-src kinase activity by vanadate in intact cells accompanies a new phosphorylation state of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular processes of v-Src transformation revealed by gene profiling of primary cells - Implications for human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ras-independent transformation by v-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Tracking pp60v-src Phosphorylation Using Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pp60v-src oncoprotein, a product of the Rous sarcoma virus src gene, is a non-receptor tyrosine kinase that plays a pivotal role in cell growth, differentiation, and transformation. Its kinase activity is tightly regulated by phosphorylation, making the study of its phosphorylation status crucial for understanding its function and for the development of targeted cancer therapies. Radiolabeling remains a highly sensitive and definitive method for tracking the phosphorylation of pp60v-src, providing direct evidence of phosphate (B84403) incorporation.
These application notes provide detailed protocols for tracking pp60v-src phosphorylation using radiolabeling techniques, both in vivo (in cultured cells) and in vitro. The protocols cover metabolic labeling with [³²P]orthophosphate, in vitro kinase assays with [γ-³²P]ATP, immunoprecipitation of pp60v-src, and analysis of phosphorylation by SDS-PAGE and autoradiography.
Key Applications
-
Determination of in vivo phosphorylation sites: Identify specific amino acid residues on pp60v-src that are phosphorylated within a cellular context.
-
Screening for kinase inhibitors: Assess the efficacy of potential drug candidates in inhibiting pp60v-src autophosphorylation or the phosphorylation of its substrates.
-
Investigating upstream regulatory kinases: Elucidate the signaling pathways that lead to the phosphorylation and activation of pp60v-src.
-
Structure-function analysis: Correlate the phosphorylation status of pp60v-src with its enzymatic activity and its ability to interact with downstream signaling molecules.
Data Presentation
Table 1: Summary of Experimental Approaches for Tracking pp60v-src Phosphorylation
| Experimental Approach | Radioisotope | Sample Type | Primary Measurement | Key Findings from Literature |
| In Vivo Metabolic Labeling | [³²P]Orthophosphate | Rous sarcoma virus-transformed cells | Incorporation of ³²P into immunoprecipitated pp60v-src | Identification of tyrosine 419 as the major site of in vivo tyrosine phosphorylation.[1][2] |
| In Vitro Kinase Assay | [γ-³²P]ATP | Purified pp60v-src and peptide substrate | Transfer of ³²P from ATP to a specific peptide substrate.[3] | Allows for the quantitative measurement of pp60v-src kinase activity and the screening of inhibitors.[3] |
| In Vitro Membrane Phosphorylation | [γ-³²P]ATP | Isolated plasma membranes from transformed cells | Incorporation of ³²P into pp60v-src within the membrane fraction.[4][5] | Demonstrates autophosphorylation of pp60v-src and phosphorylation of membrane-associated substrates.[6] |
| Phosphorylation by Upstream Kinases | [³²P]Orthophosphate or [γ-³²P]ATP | In vivo or in vitro | Increased ³²P incorporation into pp60v-src in the presence of an activating kinase (e.g., Protein Kinase C).[7] | Elucidates the regulatory mechanisms governing pp60v-src activity.[7] |
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling of pp60v-src with [³²P]Orthophosphate
This protocol describes the labeling of pp60v-src with [³²P]orthophosphate in cultured cells, followed by immunoprecipitation and analysis.
Materials:
-
Rous sarcoma virus-transformed cells (e.g., chicken embryo fibroblasts)
-
Phosphate-free Dulbecco's Modified Eagle's Medium (DMEM)
-
Dialyzed fetal bovine serum (FBS)
-
[³²P]Orthophosphate (carrier-free, high specific activity)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Anti-pp60v-src antibody
-
Protein A/G-agarose beads
-
SDS-PAGE reagents and equipment
-
Autoradiography film or phosphorimager
Procedure:
-
Cell Culture and Starvation: Plate Rous sarcoma virus-transformed cells and grow to 80-90% confluency. To reduce the intracellular pool of non-radioactive phosphate, wash the cells twice with phosphate-free DMEM.
-
Radiolabeling: Incubate the cells in phosphate-free DMEM supplemented with 5-10% dialyzed FBS and 0.5-1.0 mCi/mL of [³²P]orthophosphate for 2-4 hours at 37°C.[8][9] The optimal labeling time should be determined empirically.
-
Cell Lysis: After labeling, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G-agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysates with an anti-pp60v-src antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binding.
-
-
SDS-PAGE and Autoradiography:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled pp60v-src.
-
Protocol 2: In Vitro Kinase Assay for pp60v-src Activity
This protocol measures the kinase activity of purified or immunoprecipitated pp60v-src using [γ-³²P]ATP and a specific peptide substrate.[3]
Materials:
-
Purified pp60v-src or immunoprecipitated pp60v-src on beads
-
Src peptide substrate (e.g., a peptide containing a tyrosine residue in a favorable context for Src phosphorylation)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP (high specific activity)
-
ATP (non-radioactive)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, the Src peptide substrate, and the purified or immunoprecipitated pp60v-src.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP (final concentration typically 10-100 µM).
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes. The incubation time should be within the linear range of the assay.
-
Terminate Reaction: Stop the reaction by adding a solution such as 30% acetic acid.
-
Separation of Phosphorylated Peptide:
-
Spot a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Wash the phosphocellulose paper several times with the wash buffer to remove unincorporated [γ-³²P]ATP.[3]
-
-
Quantification: Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.[3]
Visualizations
Signaling Pathway of pp60v-src Phosphorylation and Downstream Effects
Caption: pp60v-src activation and downstream signaling pathway.
Experimental Workflow for Tracking pp60v-src Phosphorylation
Caption: Workflow for in vivo pp60v-src phosphorylation analysis.
References
- 1. Characterization of sites for tyrosine phosphorylation in the transforming protein of Rous sarcoma virus (pp60v-src) and its normal cellular homologue (pp60c-src) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of pp60src phosphorylation in vitro in Rous sarcoma virus-transformed cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of pp60src phosphorylation in vitro in Rous sarcoma virus-transformed cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence the pp60src, the product of the Rous sarcoma virus src gene, undergoes autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of pp60v-src by the TPA receptor kinase (protein kinase C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Protein Antigens with [32P]Orthophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
Screening for Inhibitors of pp60v-src Autophosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pp60v-src protein, a product of the Rous sarcoma virus src gene, is a constitutively active non-receptor tyrosine kinase that plays a pivotal role in cellular signal transduction pathways controlling cell proliferation, survival, migration, and angiogenesis.[1][2] Its aberrant activity is a hallmark of various human cancers, making it a prime therapeutic target for anticancer drug development.[1] A key event in the activation of pp60v-src is its autophosphorylation at tyrosine residue 419 (Y419) within the kinase domain's activation loop.[1][3] This autophosphorylation event is critical for unleashing its full catalytic activity towards downstream substrates.[1] Therefore, screening for inhibitors of pp60v-src autophosphorylation is a critical step in the discovery of novel cancer therapeutics.
This document provides detailed application notes and protocols for screening and characterizing inhibitors of pp60v-src autophosphorylation. It includes both in vitro biochemical assays and cell-based assays to provide a comprehensive evaluation of potential inhibitory compounds.
pp60v-src Signaling Pathway
The v-Src protein, once activated through autophosphorylation, initiates a cascade of downstream signaling events. It phosphorylates a multitude of substrate proteins, including focal adhesion kinase (FAK) and STAT3, thereby activating pathways such as the Ras-MAPK and PI3K-Akt pathways.[1][4] These pathways are central to the regulation of gene expression and cellular processes that contribute to the transformed phenotype, including proliferation, survival, and motility.[4]
References
Application Notes and Protocols for the Expression and Purification of Recombinant pp60v-src
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the expression and purification of recombinant pp60v-src, a viral tyrosine kinase crucial in signal transduction research and a key target in drug development. The methodologies outlined below cover expression in various systems and subsequent purification strategies, ensuring high yield and purity of the active enzyme.
Introduction to pp60v-src
The pp60v-src protein is the product of the src gene of the Rous sarcoma virus (RSV) and was the first tyrosine kinase to be discovered.[1] Its constitutive kinase activity is a potent driver of cellular transformation, making it an invaluable tool for studying oncogenesis and a critical target for the development of kinase inhibitors. The production of highly pure and active recombinant pp60v-src is essential for in-depth biochemical and structural studies, as well as for high-throughput screening of potential therapeutic agents.
Expression Systems for Recombinant pp60v-src
The choice of expression system is critical for obtaining functional pp60v-src. The most commonly used systems include Saccharomyces cerevisiae (yeast), baculovirus-infected insect cells, and Escherichia coli. Each system presents distinct advantages and challenges in terms of protein yield, post-translational modifications, and biological activity.
-
Saccharomyces cerevisiae : Expression in yeast offers the advantage of a eukaryotic system capable of some post-translational modifications. Studies have shown that pp60v-src expressed in yeast is phosphorylated in vivo and exhibits high specific activity, in some cases 5- to 10-fold higher than that produced in mammalian cells.[2] However, high levels of expression can be toxic to the yeast cells.[2]
-
Baculovirus-Infected Insect Cells : This system is a robust platform for producing high yields of properly folded and post-translationally modified eukaryotic proteins.[3][4][5] Co-expression with other proteins, such as the serine-specific protein kinase pp90rsk, has been shown to result in the activation of the co-expressed kinase by pp60v-src, demonstrating the functional integrity of the expressed protein.[3][4]
-
Escherichia coli : While E. coli is a cost-effective and rapid expression system, it lacks the machinery for eukaryotic post-translational modifications. This can be a significant drawback for a protein like pp60v-src, whose activity is regulated by phosphorylation. However, it has been used to produce the kinase domain of other related tyrosine kinases with success.
Purification Strategies for Recombinant pp60v-src
A multi-step purification strategy is typically required to obtain highly pure and active pp60v-src. Common to most protocols is an initial clarification of the cell lysate followed by a series of chromatographic steps.
Table 1: Comparison of pp60v-src Purification Schemes
| Expression System | Purification Steps | Purification Fold | Specific Activity | Reference |
| S. cerevisiae | Q-Sepharose, Affi-Gel Blue, Phosphoagarose, Hydroxylapatite | Not Reported | Not Reported | [6] |
| RSV-transformed vole cells | Immunoaffinity Chromatography, Hexylamine-Agarose | Not Reported | Increased after ATP+Mg2+ incubation | [7] |
| Human Platelets (c-src) | Casein-Agarose, Tyrosine-Agarose, Heparin-Sepharose, Hydroxylapatite | 1000-1500 | 2.0 nmol/min/mg | [8] |
| Baculovirus-insect cells (c-src) | Affinity Chromatography, HPLC | Not Reported | 3.9 µmol/min/mg | [5] |
Experimental Protocols
Protocol 1: Expression of pp60v-src in Baculovirus-Infected Insect Cells (Sf9)
This protocol describes the generation of recombinant baculovirus and the subsequent expression of pp60v-src in Sf9 insect cells.
Materials:
-
Sf9 insect cells
-
Baculovirus transfer vector (e.g., pVL1393) containing the v-src gene
-
Linearized baculovirus DNA (e.g., BaculoGold™)
-
Transfection reagent
-
TNM-FH insect medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Serum-free insect cell medium (for protein production)
-
6-well plates and shaker flasks
Methodology:
-
Co-transfection of Sf9 Cells:
-
Seed Sf9 cells in a 6-well plate at a density of 1 x 10^6 cells/well in TNM-FH medium with 10% FBS.
-
Allow cells to attach for 1 hour.
-
Prepare the transfection mix by combining the v-src-containing transfer vector and linearized baculovirus DNA with a suitable transfection reagent according to the manufacturer's instructions.
-
Replace the medium in the wells with the transfection mix.
-
Incubate for 4-5 hours at 27°C.
-
Remove the transfection mix and add fresh TNM-FH medium with 10% FBS.
-
Incubate for 4-5 days at 27°C, monitoring for signs of viral infection (e.g., cell detachment, increased cell diameter).
-
Harvest the supernatant containing the P1 viral stock.
-
-
Viral Titer Determination and Amplification:
-
Determine the titer of the P1 viral stock using a plaque assay or end-point dilution assay.
-
Amplify the viral stock by infecting a larger culture of Sf9 cells at a low multiplicity of infection (MOI) of 0.1.
-
Harvest the supernatant containing the high-titer P2 viral stock after 3-4 days.
-
-
Protein Expression:
-
Seed a large-scale suspension culture of Sf9 cells in serum-free medium at a density of 1-2 x 10^6 cells/mL.
-
Infect the cells with the high-titer baculovirus stock at an MOI of 5-10.
-
Incubate the culture at 27°C with shaking for 48-72 hours.
-
Harvest the cells by centrifugation at 1,000 x g for 15 minutes. The cell pellet can be stored at -80°C until purification.
-
Protocol 2: Purification of Recombinant pp60v-src
This protocol outlines a general affinity chromatography-based purification of His-tagged pp60v-src expressed in insect cells.
Materials:
-
Cell pellet from baculovirus expression
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, protease and phosphatase inhibitors)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity resin
-
Chromatography column
Methodology:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or using a Dounce homogenizer on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins.
-
Elute the His-tagged pp60v-src with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE for the presence of the purified protein.
-
-
Further Purification (Optional):
-
For higher purity, the eluted fractions can be subjected to further chromatographic steps such as ion exchange or size-exclusion chromatography.
-
Protocol 3: In Vitro Kinase Assay for pp60v-src
This protocol describes a method to measure the kinase activity of purified pp60v-src using a synthetic peptide substrate.
Materials:
-
Purified pp60v-src
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Synthetic peptide substrate (e.g., a peptide containing a tyrosine residue in a favorable context for Src phosphorylation)
-
[γ-³²P]ATP
-
ATP
-
Phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing Kinase Reaction Buffer, the peptide substrate, and purified pp60v-src.
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate for 10-30 minutes at 30°C.
-
-
Stopping the Reaction and Quantitation:
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the enzyme (e.g., in pmol of phosphate (B84403) transferred per minute per mg of enzyme).
-
Visualizations
Signaling Pathways of pp60v-src
The constitutive kinase activity of pp60v-src leads to the activation of multiple downstream signaling pathways that are central to cell proliferation, survival, migration, and adhesion.
References
- 1. Oncogene Protein pp60(v-src) - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The catalytic activity of Src is dispensable for translocation to focal adhesions but controls the turnover of these structures during cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of pp60(src) is critical for stretch-induced orienting response in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shear stress activates p60src-Ras-MAPK signaling pathways in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Src protein kinase pp60c-src influences adhesion stabilization of HT-29 colon carcinoma cells to extracellular matrix components under dynamic conditions of laminar flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organization of pp60src and selected cytoskeletal proteins within adhesion plaques and junctions of Rous sarcoma virus-transformed rat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Oncogene: Live-Cell Imaging of pp60v-src Localization and Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The pp60v-src oncoprotein, a constitutively active tyrosine kinase encoded by the Rous sarcoma virus, serves as a paradigm for understanding cellular transformation and oncogenesis. Its ability to phosphorylate a myriad of cellular substrates disrupts normal cellular processes, leading to uncontrolled growth, altered morphology, and increased motility. A crucial aspect of pp60v-src function is its precise subcellular localization and the spatiotemporal regulation of its kinase activity. Live-cell imaging techniques have emerged as powerful tools to dissect these dynamic processes in real-time, providing invaluable insights for basic research and the development of targeted cancer therapies.
These application notes provide a comprehensive overview and detailed protocols for visualizing and quantifying the localization and activity of pp60v-src in living cells. This guide is intended for researchers and professionals in cell biology and drug development seeking to employ advanced imaging techniques to study this important oncoprotein.
Probing pp60v-src Localization in Live Cells
The subcellular distribution of pp60v-src is critical for its function, targeting the kinase to specific cellular compartments where its substrates reside. Live-cell imaging of fluorescently tagged pp60v-src allows for the real-time visualization of its dynamic localization.
Key Localization Sites of pp60v-src
pp60v-src is not uniformly distributed throughout the cell but is concentrated in specific subcellular locations:
-
Plasma Membrane: Upon synthesis on free polyribosomes, pp60v-src is rapidly translocated to the plasma membrane.[1][2] This localization is essential for its transforming activity and is mediated by N-terminal myristoylation, which facilitates its interaction with a putative membrane receptor.[3]
-
Focal Adhesions: These are integrin-based structures that mediate cell-matrix adhesion. pp60v-src is enriched in focal adhesions, where it phosphorylates key components like focal adhesion kinase (FAK) and paxillin, leading to the disassembly of these structures and promoting cell motility.
-
Perinuclear Vesicles: A fraction of pp60v-src has been observed to associate with vesicles in the perinuclear region, suggesting a role in endocytic trafficking or signaling from intracellular membranes.
-
Podosomes/Invadopodia: In transformed cells, pp60v-src is a key component of these actin-rich, protrusive structures that are involved in extracellular matrix degradation and cell invasion.
Quantitative Analysis of pp60v-src Subcellular Distribution
Quantifying the distribution of pp60v-src provides valuable data for understanding its regulation and the effects of potential inhibitors. This can be achieved through the analysis of fluorescence intensity in different cellular regions of interest (ROIs).
| Cellular Compartment | Method of Quantification | Typical Distribution (Example) |
| Plasma Membrane vs. Cytoplasm | Line scan intensity profile across the cell | 2-3 fold enrichment at the plasma membrane |
| Focal Adhesions | Intensity measurement within ROIs defined by a focal adhesion marker (e.g., GFP-paxillin) | 1.5-2.5 fold enrichment in focal adhesions compared to adjacent cytoplasm |
| Perinuclear Region | Intensity measurement within a defined perinuclear ROI | Variable, can be a significant pool depending on cell type and conditions |
Experimental Workflow for Imaging pp60v-src Localization
Caption: Workflow for live-cell imaging of pp60v-src localization.
Protocol: Live-Cell Imaging of pp60v-src-GFP Localization
This protocol describes the steps for generating a fluorescently tagged pp60v-src and performing live-cell imaging to observe its subcellular localization.
Materials:
-
Mammalian expression vector (e.g., pEGFP-N1)
-
pp60v-src cDNA
-
Restriction enzymes and T4 DNA ligase
-
Mammalian cell line (e.g., NIH 3T3, HeLa)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Construct Generation:
-
Subclone the pp60v-src cDNA into a mammalian expression vector containing a fluorescent protein (FP) tag (e.g., GFP, mCherry) at the C-terminus. N-terminal tagging can interfere with myristoylation and membrane targeting.
-
Verify the sequence of the resulting pp60v-src-FP construct by DNA sequencing.
-
-
Cell Culture and Transfection:
-
Culture the chosen cell line in appropriate medium.
-
Seed cells onto glass-bottom imaging dishes 24 hours before transfection to reach 70-80% confluency.
-
Transfect the cells with the pp60v-src-FP plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Live-Cell Imaging:
-
24-48 hours post-transfection, replace the culture medium with pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Place the imaging dish on the stage of a live-cell imaging microscope equipped with an environmental chamber.
-
Allow the cells to equilibrate for at least 30 minutes.
-
Acquire images using appropriate filter sets for the chosen fluorescent protein. For time-lapse imaging, acquire images at desired intervals (e.g., every 1-5 minutes).
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the subcellular distribution of pp60v-src-FP.
-
For plasma membrane enrichment: Draw a line across a cell and generate a plot of fluorescence intensity along the line.
-
For focal adhesion localization: If co-expressing a focal adhesion marker, use the marker to create masks for focal adhesions and measure the mean fluorescence intensity of pp60v-src-FP within these masks.
-
Visualizing pp60v-src Activity with FRET Biosensors
While localization studies reveal where pp60v-src is present, they do not directly report on its kinase activity. Förster Resonance Energy Transfer (FRET)-based biosensors have been developed to visualize the spatiotemporal dynamics of Src family kinase activity in living cells.
Principle of Src FRET Biosensors
A common design for a Src FRET biosensor consists of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) flanking a Src-specific substrate peptide and a phosphotyrosine-binding domain (e.g., SH2 domain).
Caption: Principle of a Src FRET biosensor.
In the inactive state (low Src activity), the substrate peptide is not phosphorylated, and CFP and YFP are spatially separated, resulting in low FRET. Upon phosphorylation by active Src, the phosphotyrosine-binding domain binds to the phosphorylated substrate, bringing CFP and YFP into close proximity and leading to an increase in FRET.
Quantitative Analysis of Src Activity
The FRET ratio (YFP emission / CFP emission) is used as a ratiometric readout of Src kinase activity. An increase in the FRET ratio corresponds to an increase in Src activity.
| Experimental Condition | Expected Change in FRET Ratio | Typical Magnitude of Change |
| Growth Factor Stimulation (e.g., EGF, PDGF) | Increase | 10-30% increase from baseline |
| Treatment with Src Inhibitor (e.g., PP2, Dasatinib) | Decrease | 20-50% decrease from stimulated levels |
| Expression of constitutively active Src (pp60v-src) | High basal FRET ratio | 1.5-2 fold higher than in control cells |
Experimental Workflow for FRET Imaging of Src Activity
Caption: Workflow for FRET imaging of Src kinase activity.
Protocol: FRET Imaging of Src Activity in Response to Growth Factor Stimulation
This protocol describes how to use a Src FRET biosensor to monitor changes in Src kinase activity in live cells following stimulation with a growth factor.
Materials:
-
Src FRET biosensor plasmid
-
Mammalian cell line (e.g., HeLa, MEF)
-
Cell culture medium and supplements
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope with two emission channels for CFP and YFP, and an environmental chamber
-
Growth factor (e.g., Epidermal Growth Factor - EGF)
Procedure:
-
Cell Culture and Transfection:
-
Culture and transfect cells with the Src FRET biosensor plasmid as described in section 1.4.2.
-
-
Live-Cell FRET Imaging:
-
24-48 hours post-transfection, replace the culture medium with serum-free medium and starve the cells for 4-6 hours to reduce basal signaling.
-
Replace the medium with pre-warmed imaging medium.
-
Place the imaging dish on the microscope stage and allow it to equilibrate.
-
Acquire baseline images in both the CFP and YFP emission channels. Use an excitation wavelength of ~430 nm for CFP.
-
Carefully add the growth factor (e.g., EGF to a final concentration of 50 ng/mL) to the imaging dish.
-
Immediately start acquiring time-lapse images in both CFP and YFP channels at regular intervals (e.g., every 30-60 seconds) for the desired duration (e.g., 30-60 minutes).
-
-
Image Analysis:
-
Use image analysis software to process the acquired images.
-
Perform background subtraction for both CFP and YFP channels.
-
Correct for spectral bleed-through if necessary (i.e., the portion of CFP emission detected in the YFP channel and vice versa).
-
Generate a ratiometric image by dividing the YFP image by the CFP image on a pixel-by-pixel basis.
-
Select regions of interest (e.g., whole cell, specific subcellular compartments) and plot the average FRET ratio over time to visualize the kinetics of Src activation.
-
Advanced Imaging Techniques for pp60v-src
Beyond conventional fluorescence microscopy, advanced techniques can provide deeper insights into the dynamics and molecular organization of pp60v-src.
-
Fluorescence Recovery After Photobleaching (FRAP): This technique can be used to measure the mobility of pp60v-src-FP in different cellular compartments. By photobleaching the fluorescent signal in a specific region and monitoring the recovery of fluorescence over time, the diffusion coefficient and the mobile fraction of the protein can be determined.
-
Single-Particle Tracking (SPT): SPT allows for the tracking of individual pp60v-src-FP molecules, providing detailed information about their diffusion dynamics, transient confinement, and interactions with other cellular components.
-
Super-Resolution Microscopy: Techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light microscopy, enabling the visualization of pp60v-src localization at the nanoscale, for instance, within focal adhesions or podosomes.
Conclusion
Live-cell imaging of pp60v-src localization and activity provides a dynamic and quantitative view of this key oncoprotein's function. The protocols and application notes presented here offer a framework for researchers and drug development professionals to investigate the intricate mechanisms of pp60v-src-mediated cellular transformation and to screen for novel therapeutic agents that target its activity and localization. The integration of these advanced imaging approaches will undoubtedly continue to illuminate the complex roles of pp60v-src in cancer biology.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Lysis Buffer for pp60v-src Phosphoprotein Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing lysis buffers for the successful extraction of the pp60v-src phosphoprotein.
Frequently Asked Questions (FAQs)
Q1: What is the most critical consideration when preparing a lysis buffer for phosphoprotein extraction?
A1: The most critical step is the inhibition of endogenous proteases and phosphatases.[1][2][3] Upon cell lysis, these enzymes are released and can rapidly degrade proteins and remove phosphate (B84403) groups, leading to inaccurate experimental results.[1][3] Therefore, a freshly prepared cocktail of protease and phosphatase inhibitors should always be added to the lysis buffer immediately before use.[1][3]
Q2: Which type of lysis buffer is recommended for pp60v-src extraction?
A2: Radioimmunoprecipitation assay (RIPA) buffer is a commonly used and effective choice for extracting membrane-associated and hard-to-solubilize proteins like pp60v-src.[4][5] Its stringent formulation, containing both ionic and non-ionic detergents, facilitates the disruption of cellular and nuclear membranes to release the protein.[5][6] However, for certain downstream applications or if milder lysis is desired, buffers with non-ionic detergents like NP-40 or Triton X-100 can also be considered.[5]
Q3: Can I use a commercial lysis buffer or should I prepare my own?
A3: Both options are viable. Commercial lysis buffers offer convenience and consistency, often coming pre-formulated with protease and phosphatase inhibitors.[7][8] Preparing your own buffer allows for greater flexibility in optimizing the concentration of each component for your specific cell type and experimental goals.
Q4: How does temperature affect the stability of pp60v-src phosphoprotein during extraction?
A4: All steps of the protein extraction process should be performed at 4°C or on ice.[9][10] Low temperatures are crucial for minimizing the activity of endogenous proteases and phosphatases, thereby preserving the integrity and phosphorylation state of pp60v-src.[9]
Q5: Can repeated freeze-thaw cycles of my cell lysate affect the pp60v-src phosphoprotein?
A5: Yes, repeated freeze-thaw cycles should be avoided as they can lead to protein degradation and dephosphorylation.[9] It is recommended to aliquot your lysate into single-use volumes before freezing to maintain sample integrity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of pp60v-src | Inefficient cell lysis. | - Increase the stringency of the lysis buffer (e.g., use RIPA buffer).[4][5]- Incorporate mechanical disruption methods such as sonication or homogenization on ice.[5][9] |
| Protein degradation. | - Ensure protease inhibitors are fresh and added to the lysis buffer immediately before use.[1][3]- Perform all extraction steps at 4°C or on ice.[9][10] | |
| Loss of pp60v-src phosphorylation | Phosphatase activity. | - Add a broad-spectrum phosphatase inhibitor cocktail to the lysis buffer.[1][3] Key inhibitors include sodium orthovanadate (a potent tyrosine phosphatase inhibitor), sodium fluoride, and β-glycerophosphate.[1][9]- Work quickly and keep samples cold at all times.[9] |
| Inconsistent results between experiments | Variability in lysis buffer preparation or sample handling. | - Prepare a large batch of lysis buffer base and store it at 4°C. Add inhibitors fresh for each experiment.- Standardize all incubation times and centrifugation steps.[9] |
| pp60v-src is found in the insoluble pellet | Incomplete solubilization. | - Use a more stringent lysis buffer like RIPA.[4]- Increase the volume of lysis buffer.- Extend the incubation time on ice with occasional vortexing.[5] |
Lysis Buffer Formulations for pp60v-src Extraction
The following table provides recipes for commonly used lysis buffers for phosphoprotein extraction. The choice of buffer will depend on the specific experimental requirements.
| Component | Modified RIPA Buffer | NP-40 Lysis Buffer |
| Tris-HCl, pH 7.4 | 50 mM | 50 mM |
| NaCl | 150 mM | 150 mM |
| EDTA | 1 mM | 1 mM |
| NP-40 (Igepal CA-630) | 1% (v/v) | 1% (v/v) |
| Sodium Deoxycholate | 0.5% (w/v) | - |
| SDS | 0.1% (w/v) | - |
| Protease Inhibitor Cocktail | 1X (add fresh) | 1X (add fresh) |
| Phosphatase Inhibitor Cocktail | 1X (add fresh) | 1X (add fresh) |
Note: Always add protease and phosphatase inhibitors to the lysis buffer immediately before use. Commercial cocktails are available, or a custom cocktail can be prepared. A typical 100X phosphatase inhibitor cocktail might contain sodium fluoride, sodium pyrophosphate, β-glycerophosphate, and sodium orthovanadate.[1]
Experimental Protocols
Protocol 1: Total Protein Extraction from Cultured Cells
-
Cell Harvesting: For adherent cells, wash the culture dish twice with ice-cold PBS. Scrape the cells in the presence of ice-cold PBS and transfer to a pre-chilled centrifuge tube. For suspension cells, directly pellet the cells by centrifugation.
-
Cell Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[10] Discard the supernatant and add 1 mL of ice-cold lysis buffer (e.g., modified RIPA buffer) containing freshly added protease and phosphatase inhibitors per 1 x 107 cells.[10]
-
Incubation: Gently vortex the tube and incubate on ice for 30 minutes, with occasional vortexing to ensure complete lysis.[5]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[11]
-
Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Storage: Determine the protein concentration using a standard protein assay. Aliquot the lysate and store at -80°C for future use.
Protocol 2: Immunoprecipitation of pp60v-src
-
Lysate Preparation: Start with a pre-cleared cell lysate prepared as described in Protocol 1.
-
Antibody Incubation: To 500 µg - 1 mg of total protein lysate, add the primary antibody specific for pp60v-src. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add Protein A/G agarose (B213101) or magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold lysis buffer (without SDS if performing a kinase assay) or a designated wash buffer.
-
Elution: Elute the immunoprecipitated pp60v-src from the beads by adding 2X Laemmli sample buffer and boiling for 5 minutes for subsequent analysis by SDS-PAGE and Western blotting. For kinase assays, elute with a non-denaturing buffer.
Protocol 3: In Vitro Kinase Assay for pp60v-src
-
Immunoprecipitation: Perform immunoprecipitation of pp60v-src as described in Protocol 2, using a non-denaturing lysis and wash buffer.
-
Kinase Reaction: After the final wash, resuspend the beads in a kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 10 mM MnCl2).
-
Substrate Addition: Add a suitable substrate for pp60v-src (e.g., enolase or a synthetic peptide) and [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes.
-
Termination: Stop the reaction by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and autoradiography to detect the phosphorylated substrate.
Visualizations
Caption: Simplified pp60v-src signaling pathways leading to cell transformation.
Caption: Experimental workflow for pp60v-src phosphoprotein extraction.
References
- 1. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 2. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 3. biocompare.com [biocompare.com]
- 4. inventbiotech.com [inventbiotech.com]
- 5. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Phosphatase & Protease Inhibitors [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Common Pitfalls in Phosphoproteomics Experiments and Practical Solutions | MtoZ Biolabs [mtoz-biolabs.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. www2.nau.edu [www2.nau.edu]
Technical Support Center: Expression of Active pp60v-src
Welcome to the technical support center for the expression of active pp60v-src. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression, purification, and handling of this constitutively active tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What is pp60v-src and why is it difficult to express?
A1: pp60v-src is the viral oncogene product of the Rous sarcoma virus (RSV). It is a constitutively active non-receptor tyrosine kinase that can induce cellular transformation. Its high kinase activity is also the primary source of difficulty in its recombinant expression. High levels of pp60v-src expression are often toxic to host cells, as its unregulated phosphorylation of numerous cellular proteins disrupts normal cellular processes, leading to growth arrest or cell death.[1][2] This inherent cytotoxicity is a major cause of low protein yields.
Q2: What is the role of autophosphorylation in pp60v-src activity?
A2: Autophosphorylation is a critical post-translational modification for pp60v-src. The primary site of autophosphorylation is Tyrosine 416 (Y416), located in the activation loop of the kinase domain. Phosphorylation at this site stabilizes the activation loop in a conformation that is permissive for substrate binding, leading to a significant increase in kinase activity.[3] While some studies have shown that a Y416F mutant can retain some transforming ability, phosphorylation at this site is generally correlated with the high catalytic activity characteristic of pp60v-src.[4]
Q3: Which expression system is best for producing active pp60v-src?
A3: The choice of expression system depends on the desired yield, cost, and the necessity of post-translational modifications (PTMs).
-
Baculovirus-Insect Cell System (e.g., Sf9, Tn5): This is often the preferred system. Insect cells can perform the necessary eukaryotic PTMs, including phosphorylation, and are more tolerant of toxic proteins than E. coli. This system can produce properly folded, myristylated, and active pp60v-src.[5][6]
-
Yeast System (e.g., S. cerevisiae, Pichia pastoris): Yeast can also be used and offers advantages like high-density culture and relatively low cost. It can perform PTMs, and pp60v-src produced in yeast has been shown to be active.[2][7] However, expression can still be toxic, leading to growth inhibition, and yeast may perform hyperglycosylation, which could affect protein function.[1][8]
-
E. coli System: This is the most challenging system for active pp60v-src. E. coli cannot perform essential eukaryotic PTMs like N-terminal myristylation (required for membrane association) or tyrosine phosphorylation.[9] Furthermore, the high kinase activity is extremely toxic to bacterial cells, often leading to very low or no yield.[10] Expression is typically only feasible for kinase-dead mutants or isolated domains, or if co-expressed with a phosphatase to down-regulate its activity.[11]
Troubleshooting Guide
Low or No Protein Expression
Q: My pp60v-src expression is very low or undetectable. What are the common causes and solutions?
A: Low or no expression is the most common problem, primarily due to the protein's toxicity.
| Potential Cause | Troubleshooting Strategy | Expression System |
| Host Cell Toxicity | Use an E. coli strain designed for toxic proteins, such as C41(DE3) or Lemo21(DE3) . These strains have mutations that lower basal expression and allow for more controlled induction.[3][12][13] | E. coli |
| Leaky Promoter | Use a vector with a tightly regulated promoter (e.g., pBAD, pRha). Add glucose (0.5-1%) to the growth media to further repress promoters like lac.[14] For T7-based systems, use host strains that co-express T7 lysozyme (B549824) (e.g., BL21(DE3)pLysS) to inhibit basal T7 RNA polymerase activity.[15] | All |
| High Induction Level | Lower the concentration of the inducer (e.g., use 0.05-0.1 mM IPTG instead of 1 mM). A lower induction level slows protein production, reducing stress on the cell.[15] | All |
| High Temperature | Reduce the post-induction culture temperature to 18-25°C. Lower temperatures slow down protein synthesis and can improve the solubility and folding of the protein while reducing its toxic effects.[14] | All |
| Codon Bias | If expressing in E. coli, ensure the v-src gene has been codon-optimized for bacterial expression. Alternatively, use a host strain like Rosetta(DE3) that supplies tRNAs for rare codons.[12] | E. coli |
Protein Insolubility and Aggregation
Q: My pp60v-src is expressed, but it's all in inclusion bodies. How can I improve its solubility?
A: Insolubility is common, especially in E. coli, due to the lack of proper folding machinery and PTMs.
| Potential Cause | Troubleshooting Strategy | Expression System |
| Misfolding | Lower the induction temperature (18-25°C) and inducer concentration to slow down expression, giving the protein more time to fold correctly.[16] | All |
| Lack of Chaperones | Co-express molecular chaperones like GroEL/GroES in E. coli to assist in proper folding.[11] | E. coli |
| Fusion Tags | Express pp60v-src with a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). These tags can significantly enhance the solubility of the target protein.[11] | All |
| Lysis Buffer Composition | Ensure the lysis buffer contains stabilizing agents. Add 1-2 mM DTT or TCEP to maintain a reducing environment, 10% glycerol (B35011) for stability, and use a buffer with a pH around 7.5.[17] | All |
Quantitative Data Summary
The yield of active pp60v-src is highly variable and depends heavily on the specific construct, vector, host strain, and culture conditions. The following table provides representative yields gathered from literature to serve as a general benchmark.
| Expression System | Host Strain | Typical Yield Range (mg/L) | Key Considerations | Reference(s) |
| Baculovirus-Insect | Sf9 / Sf21 | 0.5 - 2.0 | Higher cost and longer timeline, but yields fully active, post-translationally modified protein. | [1][5] |
| Yeast | S. cerevisiae | 0.5 - 5.0 | "Milligram quantities" reported. Good for scaling up, but toxicity can limit yield. Potential for hyperglycosylation. | [7][8] |
| Yeast | Pichia pastoris | 1.0 - 10.0+ | Can reach very high cell densities. Yields for other secreted proteins can be high, suggesting potential for v-Src. | [18] |
| E. coli | BL21(DE3) derivatives | < 0.1 (if active) | Very low to no yield for active kinase due to extreme toxicity. Higher yields (1-5 mg/L) are achievable for kinase-dead mutants or isolated domains. | [11] |
Note: Yields are highly context-dependent and optimization is required to achieve these levels.
Experimental Protocols & Visualizations
Workflow for pp60v-src Expression and Purification
The general workflow involves cloning the v-src gene into an appropriate expression vector, expressing the protein in a suitable host, and purifying the active kinase through multiple chromatography steps.
Protocol: Purification of Active His-tagged pp60v-src from Insect Cells
This protocol is a synthesized approach based on modern chromatography techniques for purifying active Src family kinases.
-
Cell Lysis:
-
Harvest insect cells (e.g., 1x10⁹ cells) by centrifugation at 1,000 x g for 15 minutes.
-
Resuspend the cell pellet in 50 mL of ice-cold Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM TCEP, 1% NP-40, 10 mM Imidazole, and a cocktail of protease and phosphatase inhibitors).
-
Lyse cells by dounce homogenization (20-30 strokes) on ice.
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 45 minutes at 4°C.
-
-
Affinity Chromatography (IMAC):
-
Equilibrate a 5 mL Ni-NTA column with Lysis Buffer containing 10 mM Imidazole.
-
Load the clarified supernatant onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM TCEP, 25 mM Imidazole).
-
Elute the protein with a linear gradient of 25-500 mM Imidazole in the same buffer over 10 column volumes.
-
Collect fractions and analyze by SDS-PAGE. Pool fractions containing pp60v-src.
-
-
Ion Exchange Chromatography (IEX):
-
Dialyze the pooled fractions against IEX Buffer A (20 mM Tris pH 7.5, 50 mM NaCl, 10% glycerol, 1 mM DTT) overnight to remove imidazole.
-
Equilibrate a 5 mL HiTrap Q HP (anion exchange) column with IEX Buffer A.
-
Load the dialyzed sample onto the column.
-
Wash the column with 5 column volumes of IEX Buffer A.
-
Elute the protein with a linear gradient from 50 mM to 1 M NaCl (IEX Buffer B) over 20 column volumes. pp60v-src is expected to elute at approximately 200-300 mM NaCl.
-
Collect and analyze fractions by SDS-PAGE.
-
-
Size Exclusion Chromatography (SEC):
-
Concentrate the purest fractions from IEX to ~1 mL.
-
Equilibrate a Superdex 200 16/600 size exclusion column with SEC Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM TCEP).
-
Load the concentrated sample and run the column at a flow rate of 1 mL/min.
-
Collect fractions corresponding to the monomeric pp60v-src (~60 kDa).
-
Confirm purity by SDS-PAGE, determine concentration, snap-freeze aliquots in liquid nitrogen, and store at -80°C.
-
Protocol: In Vitro Kinase Assay (Radiometric)
This protocol measures the transfer of ³²P from ATP to a model substrate.
-
Prepare Master Mix: For each reaction, prepare a master mix in Kinase Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
10 µL of 5x Kinase Reaction Buffer
-
10 µL of Substrate (e.g., 2.5 mg/mL acid-denatured enolase or a specific peptide like KVEKIGEGTYGVVYK at 1 mM).
-
Water to a final volume of 40 µL.
-
-
Start Reaction: Add 5 µL of diluted, purified pp60v-src (e.g., 10-50 ng) to the master mix. Pre-incubate for 5 minutes at 30°C.
-
Add ATP: Start the reaction by adding 5 µL of ATP Mix (500 µM unlabeled ATP spiked with 10 µCi [γ-³²P]ATP). The final reaction volume is 50 µL.
-
Incubate: Incubate at 30°C for 10-20 minutes. Ensure the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by spotting 40 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash: Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid, followed by a final wash in acetone.
-
Quantify: Transfer the dried paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
pp60v-src Signaling Pathway
pp60v-src is constitutively active and bypasses normal upstream regulation. It phosphorylates a wide array of downstream targets, leading to the activation of multiple signaling cascades that promote cell proliferation, survival, and motility.
References
- 1. Comparing Protein Expression In Sf9 And Sf21 Insect Cells | Peak Proteins [peakproteins.com]
- 2. Developing a scalable model of recombinant protein yield from Pichia pastoris: the influence of culture conditions, biomass and induction regime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inter- and intramolecular interactions of highly purified Rous sarcoma virus-transforming protein, pp60v-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-yield purification of a pp60c-src related protein-tyrosine kinase from human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coinfection of insect cells with recombinant baculovirus expressing pp60v-src results in the activation of a serine-specific protein kinase pp90rsk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Analysis of Recombinant Protein Expression in Different Biofactories: Bacteria, Insect Cells and Plant Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of recombinant pp60v-src protein tyrosine kinase and phosphorylation of peptides with different secondary structure preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Yeasts as Hosts for Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Coinfection of insect cells with recombinant baculovirus expressing pp60v-src results in the activation of a serine-specific protein kinase pp90rsk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pp60v-src tyrosine kinase is expressed and active in sarcoma-free avian embryos microinjected with Rous sarcoma virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression and Purification of Src-family Kinases for Solution NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Partial purification and characterization of a pp60v-src-related tyrosine kinase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sjsu.edu [sjsu.edu]
- 15. Modulation of pp60v-src and pp60c-src expression in Rous sarcoma virus-transformed hamster fibroblasts transfected with activated N-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Evaluation of Recombinant Protein Production in Different Biofactories: The Green Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] High-yield protein production from Pichia pastoris yeast : A protocol for benchtop fermentation | Semantic Scholar [semanticscholar.org]
- 18. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
preventing dephosphorylation of pp60v-src during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pp60v-src oncoprotein. The following information is designed to help you prevent the dephosphorylation of pp60v-src during sample preparation, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to prevent the dephosphorylation of pp60v-src during sample preparation?
A1: The transforming activity of pp60v-src is regulated by its phosphorylation state. Dephosphorylation, particularly at key tyrosine residues, can significantly impact its kinase activity and downstream signaling.[1] Preserving the in vivo phosphorylation state is essential for accurately studying its function, regulation, and the efficacy of potential inhibitors.
Q2: What are the primary enzymes responsible for dephosphorylating pp60v-src in a cell lysate?
A2: The primary enzymes are protein tyrosine phosphatases (PTPs). Additionally, serine/threonine phosphatases like Protein Phosphatase 1 (PP1) can also be involved in the broader signaling network and can be indirectly affected by pp60v-src activity.[1][2][3]
Q3: My phospho-pp60v-src signal is weak or absent on my Western blot. What are the likely causes related to sample preparation?
A3: A weak or absent signal for phosphorylated pp60v-src can stem from several factors during sample preparation:
-
Inadequate Phosphatase Inhibition: This is the most common reason. Endogenous phosphatases are highly active upon cell lysis and can rapidly dephosphorylate your protein of interest.
-
Suboptimal Lysis Buffer: The choice of lysis buffer can impact both protein extraction efficiency and the activity of phosphatases.
-
Incorrect Sample Handling: Delays in processing, inadequate cooling, or repeated freeze-thaw cycles can all contribute to dephosphorylation.
Q4: Can the choice of lysis buffer affect the phosphorylation state of pp60v-src?
A4: Yes, the choice of lysis buffer is critical. Buffers containing strong detergents, like RIPA buffer, are very effective at solubilizing proteins but may also be less effective at inactivating some phosphatases on their own compared to non-denaturing buffers like those with NP-40.[4] Therefore, the inclusion of a robust phosphatase inhibitor cocktail is especially critical when using RIPA buffer for phosphoprotein analysis.[4]
Q5: What are the key components of a lysis buffer for preserving pp60v-src phosphorylation?
A5: A suitable lysis buffer should contain a buffering agent (e.g., Tris-HCl), salts (e.g., NaCl), detergents for cell lysis (e.g., NP-40, Triton X-100, or SDS in RIPA buffer), and, most importantly, a freshly added cocktail of protease and phosphatase inhibitors.[5][6][7][8]
Troubleshooting Guides
Problem: Low or No Phospho-pp60v-src Signal
| Possible Cause | Recommended Solution |
| Ineffective Phosphatase Inhibition | - Ensure your phosphatase inhibitor cocktail is fresh and used at the recommended concentration. - Use a broad-spectrum cocktail that inhibits both tyrosine and serine/threonine phosphatases. - Consider adding individual inhibitors at optimized concentrations (see tables below). |
| Suboptimal Lysis Buffer | - If using a non-denaturing buffer (e.g., NP-40 based), consider switching to a more stringent buffer like RIPA to ensure complete protein solubilization, especially for membrane-associated pp60v-src. - Conversely, if using RIPA, ensure your phosphatase inhibitor cocktail is potent, as some phosphatases may remain active.[4] |
| Incorrect Sample Handling | - Perform all lysis and sample preparation steps on ice or at 4°C. - Minimize the time between cell harvesting and lysis. - Avoid repeated freeze-thaw cycles of your lysates. |
| Low Abundance of Phosphorylated Protein | - If studying induced phosphorylation, ensure the stimulation time and conditions are optimal. - Consider enriching for pp60v-src via immunoprecipitation (IP) prior to Western blotting. |
Problem: High Background on Western Blot for Phospho-pp60v-src
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | - Optimize the concentration of your primary and secondary antibodies. - Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins (casein) that can increase background. |
| Contaminated Buffers or Reagents | - Prepare fresh buffers, especially the wash buffer (TBST). - Ensure all equipment is clean. |
Data Presentation
Table 1: Comparison of Common Lysis Buffers for Phosphoprotein Analysis
| Lysis Buffer | Key Components | Recommended Use for pp60v-src | Considerations |
| RIPA Buffer | Tris-HCl, NaCl, NP-40, Sodium deoxycholate, SDS | Whole-cell extracts, including nuclear and membrane-bound proteins.[6] | Harsher buffer that can disrupt protein-protein interactions. The presence of SDS can inactivate some enzymes, but robust phosphatase inhibition is still crucial.[4][8] |
| NP-40 Lysis Buffer | Tris-HCl, NaCl, NP-40 | Cytoplasmic and membrane-bound proteins.[6] | Milder lysis that may better preserve protein complexes. May be less effective for extracting nuclear proteins.[8] |
| Tris-HCl Lysis Buffer | Tris-HCl, NaCl | Primarily for soluble cytoplasmic proteins. | May not efficiently extract membrane-associated pp60v-src. |
Table 2: Common Phosphatase Inhibitors for Preserving pp60v-src Phosphorylation
| Inhibitor | Target Phosphatase(s) | Typical Working Concentration | Stock Solution (in) |
| Sodium Orthovanadate (Na₃VO₄) | Protein Tyrosine Phosphatases (PTPs) | 1-2 mM | H₂O |
| Sodium Fluoride (NaF) | Serine/Threonine and Acid Phosphatases | 10-50 mM | H₂O |
| β-Glycerophosphate | Serine/Threonine Phosphatases | 10-25 mM | H₂O |
| Sodium Pyrophosphate | Serine/Threonine Phosphatases | 2.5 mM | H₂O |
| Okadaic Acid | Protein Phosphatase 2A (PP2A) | 10 nM - 1 µM | DMSO or Ethanol |
| Calyculin A | Protein Phosphatase 1 (PP1) and PP2A | 10-100 nM | DMSO or Ethanol |
Note: It is highly recommended to use a commercially available, pre-made phosphatase inhibitor cocktail to ensure broad-spectrum inhibition. If preparing your own, a combination of inhibitors targeting both tyrosine and serine/threonine phosphatases is essential.
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Western Blot Analysis of pp60v-src Phosphorylation
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
If applicable, treat cells with stimuli or inhibitors for the appropriate time.
-
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold RIPA lysis buffer supplemented with a freshly added protease and phosphatase inhibitor cocktail. A typical volume is 100 µL of RIPA buffer for every 10^6 cells.
-
Scrape the cells off the dish using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a detergent-compatible protein assay, such as the BCA assay.
-
-
Sample Preparation for SDS-PAGE:
-
Mix the desired amount of protein lysate with 4X SDS-PAGE sample buffer to a final 1X concentration.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -80°C for later use.
-
Visualizations
Caption: A simplified diagram of the pp60v-src signaling pathway and its regulation.
Caption: Workflow for analyzing pp60v-src phosphorylation.
Caption: A logical guide for troubleshooting low phospho-pp60v-src signals.
References
- 1. Phosphorylation and inactivation of protein phosphatase 1 by pp60v-src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation and inactivation of protein phosphatase 1 by pp60v-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of phosphorylation of protein phosphatase 1 by pp60v-src on the interaction of the enzyme with substrates and inhibitor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Analysis of Critical Factors for Quantitative Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 7. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
troubleshooting low yield of purified pp60v-src
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering low yields during the purification of the pp60v-src protein. The content is structured to offer direct solutions to common experimental challenges.
Troubleshooting Guide: Low Yield of Purified pp60v-src
This guide addresses specific issues that can lead to a low yield of purified pp60v-src in a question-and-answer format.
Q1: My pp60v-src expression levels are very low in E. coli. What could be the problem?
Low expression in E. coli is a common hurdle. Several factors could be at play:
-
Codon Bias: The gene for pp60v-src, being of avian origin, may contain codons that are infrequently used by E. coli, leading to inefficient translation.
-
Toxicity: pp60v-src is a tyrosine kinase, and its activity can be toxic to bacterial cells, leading to poor cell growth and reduced protein production.
-
Suboptimal Induction Conditions: The concentration of the inducing agent (e.g., IPTG), the temperature, and the duration of induction are critical parameters that may not be optimized.
Q2: I'm observing significant degradation of my pp60v-src protein during purification. How can I prevent this?
Proteolytic degradation is a major concern, often resulting in smaller fragments like p52v-src. To mitigate this:
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.
-
Use Protease Inhibitor Cocktails: Supplement all your buffers (lysis, wash, and elution) with a broad-spectrum protease inhibitor cocktail.
-
Optimize Lysis: Use a gentle lysis method, such as sonication on ice or enzymatic lysis with lysozyme, to avoid releasing an excessive amount of proteases from cellular compartments.
Q3: My pp60v-src is precipitating during purification. What can I do to improve its solubility?
Protein aggregation and precipitation can drastically reduce your final yield. Consider the following solutions:
-
Optimize Buffer Conditions: The pH, ionic strength, and presence of additives in your buffers are crucial. Experiment with different buffer compositions, including varying salt concentrations (e.g., 150-500 mM NaCl) and adding stabilizing agents like glycerol (B35011) (5-10%).
-
Use of Fusion Tags: N-terminal fusion tags like Maltose Binding Protein (MBP) have been shown to enhance the solubility of Src kinases.
-
Co-expression with Chaperones: Co-expressing molecular chaperones, such as GroEL/GroES, can assist in the proper folding of pp60v-src and prevent aggregation.
Q4: The purified pp60v-src has low kinase activity. How can I improve this?
Low enzymatic activity can be due to improper folding or inhibitory post-translational modifications.
-
Ensure Proper Folding: As mentioned above, optimizing expression conditions (lower temperature, co-expression with chaperones) can lead to better folded, more active protein.
-
Co-expression with Phosphatases: In some expression systems, co-expressing a tyrosine phosphatase like YopH can prevent inhibitory phosphorylation and maintain the kinase in an active state.
-
In Vitro Activation: The activity of purified pp60v-src can sometimes be increased by incubation with ATP and Mg2+.[1]
Frequently Asked Questions (FAQs)
What is a typical yield for purified pp60v-src?
The yield of purified pp60v-src is highly dependent on the expression system used. The following table summarizes reported yields for pp60v-src and the closely related c-Src.
| Expression System | Protein | Reported Yield | Reference |
| Saccharomyces cerevisiae | pp60v-src (fragments) | Milligram quantities | [2] |
| Baculovirus-infected insect cells | pp60c-src | Milligram quantities | [3] |
| Escherichia coli | c-Src (kinase domain) | 5-15 mg per liter of culture | |
| Human Platelets | pp60c-src | ~250 µg per 1 g of cell protein | [4] |
What are the key chromatographic steps for purifying pp60v-src?
A multi-step chromatographic approach is often necessary to achieve high purity. A common strategy for purifying pp60v-src from yeast involves four sequential steps: Q-Sepharose (anion exchange), Affi-Gel Blue (dye-ligand affinity), phosphoagarose (affinity), and hydroxylapatite chromatography.[2]
How can I confirm the identity and purity of my purified pp60v-src?
-
SDS-PAGE: To assess the purity and apparent molecular weight.
-
Western Blot: To confirm the identity of the protein using an antibody specific to pp60v-src or any fusion tags.
-
Mass Spectrometry: For definitive identification and to check for any post-translational modifications.
-
Kinase Activity Assay: To confirm that the purified protein is functionally active.
Experimental Protocols
Protocol 1: Expression and Purification of pp60v-src from Saccharomyces cerevisiae
This protocol is a generalized procedure based on established methods for expressing and purifying pp60v-src from yeast.
-
Yeast Transformation and Culture:
-
Transform a suitable yeast strain (e.g., W303) with a galactose-inducible expression vector containing the pp60v-src gene.
-
Grow a pre-culture in a selective synthetic medium containing raffinose (B1225341) as the carbon source.
-
Inoculate a larger culture with the pre-culture and grow to an OD600 of 0.8-1.0.
-
Induce protein expression by adding galactose to a final concentration of 2%.
-
Continue to culture for 12-16 hours at 30°C.
-
Harvest the cells by centrifugation.
-
-
Cell Lysis:
-
Resuspend the yeast pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, and a protease inhibitor cocktail).
-
Lyse the cells using a bead beater with glass beads or a French press.
-
Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g) for 1 hour.
-
-
Chromatography:
-
Anion Exchange Chromatography: Load the clarified lysate onto a Q-Sepharose column. Elute with a linear gradient of NaCl.
-
Affi-Gel Blue Chromatography: Pool the pp60v-src containing fractions and load them onto an Affi-Gel Blue column. Elute with a high salt buffer.
-
Phosphoagarose Chromatography: Further purify the protein by loading onto a phosphoagarose column and eluting with a phosphate (B84403) gradient.
-
Hydroxylapatite Chromatography: As a final polishing step, apply the protein to a hydroxylapatite column and elute with a phosphate gradient.
-
-
Protein Concentration and Storage:
-
Pool the purest fractions and concentrate the protein using an appropriate ultrafiltration device.
-
Determine the protein concentration using a method like the Bradford assay.
-
Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
-
Visualizations
Troubleshooting Logic for Low pp60v-src Yield
References
- 1. Increase in the phosphotransferase specific activity of purified Rous sarcoma virus pp60v-src protein after incubation with ATP plus Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of recombinant pp60v-src protein tyrosine kinase and phosphorylation of peptides with different secondary structure preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recombinant pp60c-src from baculovirus-infected insect cells: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-yield purification of a pp60c-src related protein-tyrosine kinase from human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of Src Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when interpreting the off-target effects of Src kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My Src kinase inhibitor is causing an unexpected cellular phenotype that doesn't align with known Src functions. Could this be an off-target effect?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities.[1] Kinase inhibitors, especially those targeting the highly conserved ATP-binding pocket, can bind to and inhibit other kinases beyond the intended Src family kinases (SFKs).[1][2][3] These unintended interactions can lead to misleading experimental results, cellular toxicity, or novel biological responses.[2][4] It is crucial to perform comprehensive selectivity profiling to understand the full spectrum of your inhibitor's activity.[1]
Q2: How can I determine the kinase selectivity profile of my inhibitor?
A2: The most direct method is to screen your compound against a large panel of purified kinases (kinome scanning).[1][5][6] These screens are offered as commercial services and typically measure the inhibitor's potency (IC50 or Kd) against hundreds of kinases. This provides a quantitative measure of selectivity and identifies potential off-target liabilities.[1][5][7] Additionally, chemical proteomics approaches can identify inhibitor targets directly in cell lysates, offering a more physiologically relevant profile.[8][9][10]
Q3: What do IC50 values tell me about off-target effects, and how much of a difference between the on-target and off-target IC50 is considered "selective"?
A3: The IC50 (half-maximal inhibitory concentration) is a measure of a compound's potency; a lower value indicates a more potent inhibitor.[1][2] To assess selectivity, you compare the IC50 for your target (e.g., c-Src) to the IC50 for other kinases. A common rule of thumb is that a >100-fold difference in IC50 values suggests good selectivity.[1] If an inhibitor inhibits other kinases with a potency similar to the intended target, off-target effects in cellular experiments are highly likely.[1]
Q4: I've confirmed my inhibitor hits other kinases. How do I validate if these off-targets are responsible for the observed phenotype?
A4: Validating the functional consequence of an off-target interaction requires a multi-pronged approach:
-
Use a Structurally Different Inhibitor: Test a second, structurally unrelated inhibitor that is also potent against your primary target (Src). If this second inhibitor does not produce the same phenotype, the effect is more likely due to an off-target of your original compound.[2][6][11]
-
Rescue Experiments: If possible, express a drug-resistant mutant of the primary target (Src) in your cells. If the phenotype is not reversed in the presence of the inhibitor, it strongly points to an off-target mechanism.[2][11]
-
Targeted Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to deplete the suspected off-target kinase. If the phenotype caused by your inhibitor is diminished or disappears, this confirms the involvement of that off-target.
Q5: Can off-target effects ever be beneficial?
A5: While often viewed as a source of toxicity or experimental artifacts, off-target effects can sometimes contribute to a drug's therapeutic efficacy.[1] This concept, known as polypharmacology, can be advantageous, for instance, by inhibiting redundant or compensatory signaling pathways.[12] However, it is always critical to identify and characterize these off-target interactions to fully understand the compound's mechanism of action.[1]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for my Src inhibitor across different experiments or cell lines.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Cell Line Specificity | 1. Test your inhibitor in multiple cell lines to determine if the variability is cell-type specific.[1][13] 2. Characterize the genetic background of your cells (e.g., mutational status of key oncogenes), as this can influence sensitivity.[13] | Distinguishes between general compound issues and cell-context-dependent effects.[6] |
| Experimental Conditions | 1. Strictly standardize parameters such as cell density, serum concentration, and treatment duration.[13] 2. Ensure consistent passage numbers for the cell lines used. | Increased reproducibility of IC50 values. |
| Inhibitor Stability | 1. Prepare fresh dilutions from a validated stock solution for each experiment.[13] 2. Avoid repeated freeze-thaw cycles of stock solutions; store as single-use aliquots at -80°C.[2][14] 3. For long-term experiments (>24h), consider replenishing the media with fresh inhibitor to counteract potential degradation.[14] | Minimized variability due to compound degradation, ensuring consistent effective concentration. |
| Off-Target Effects | 1. Perform a kinome scan to identify off-targets that may be variably expressed across different cell lines.[6][13] | Identification of off-targets that could explain cell-line-specific responses. |
Problem 2: Downstream signaling (e.g., p-FAK, p-STAT3) is not inhibited or recovers after prolonged inhibitor treatment.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Lack of On-Target Engagement | 1. Perform a Western blot to directly assess the phosphorylation of Src at its activation loop (Tyr416 for human c-Src). A decrease in p-Src (Y416) confirms target engagement.[4][13] | Confirmation that the inhibitor is reaching and inhibiting its intended target in the cell. |
| Activation of Compensatory Pathways | 1. Analyze the phosphorylation status of key nodes in related signaling pathways (e.g., JAK/STAT, PI3K/Akt) via Western blot or phosphoproteomics.[1][13] 2. Co-treat with inhibitors of the suspected compensatory pathway to see if the original phenotype is restored or downstream inhibition is maintained.[1] | A clearer understanding of the cellular response and potential resistance mechanisms. |
| Redundancy of Src Family Kinases (SFKs) | 1. Check the expression profile of other SFK members (e.g., Fyn, Yes, Lck) in your cell line.[13] 2. If other SFKs are expressed, they may compensate for Src inhibition. Consider using a pan-SFK inhibitor as a control. | Determine if functional redundancy within the Src family is masking the effect of inhibiting a single member. |
Quantitative Data Summary
The selectivity of a kinase inhibitor is critical for interpreting experimental results. The table below presents representative inhibitory activity (IC50 in nM) for several common Src inhibitors against c-Src and a selection of known off-target kinases. Note that these values can vary depending on the assay format.
| Inhibitor | c-Src (nM) | Abl (nM) | Lck (nM) | PDGFRβ (nM) | c-Kit (nM) |
| Dasatinib | <1 | 1-5 | <1 | 28 | 12 |
| Saracatinib (AZD0530) | 2.7 | 30 | <4 | >1000 | >1000 |
| Bosutinib | 1.2 | 1 | 10 | 103 | 94 |
| PP2 | 5 | >10000 | 4 | >50000 | >50000 |
Data compiled from multiple sources for illustrative purposes.[15][16][17][18]
Interpretation: Dasatinib is a potent Src inhibitor but also strongly inhibits Abl, Lck, PDGFRβ, and c-Kit, making it a multi-kinase inhibitor.[15][18] Saracatinib shows higher selectivity for Src family kinases over PDGFRβ and c-Kit.[18] Bosutinib is a dual Src/Abl inhibitor.[18] PP2 is highly selective for Src family kinases compared to Abl and receptor tyrosine kinases.[16][19]
Experimental Protocols
Protocol 1: Kinase Profiling via Competitive Binding Assay
Objective: To determine the selectivity of a Src inhibitor by assessing its binding affinity against a large panel of kinases.[1][20]
Methodology:
-
Immobilize Kinases: A library of purified, active recombinant kinases is immobilized onto a solid support (e.g., multi-well plate or beads).[1]
-
Compound Preparation: Prepare serial dilutions of the test inhibitor.
-
Competition Reaction: A known, tagged tracer ligand that binds to the kinase active site is added to the immobilized kinases along with the test inhibitor. The inhibitor will compete with the tracer for binding.[1]
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Washing: Unbound inhibitor and tracer are washed away.[1]
-
Detection: The amount of bound tracer is quantified using a method appropriate for the tag (e.g., fluorescence, luminescence). The signal is inversely proportional to the binding affinity of the test inhibitor.[1]
-
Data Analysis: Kd or IC50 values are calculated by fitting the data to a dose-response curve for each kinase in the panel.
Protocol 2: Western Blot for Src Activation
Objective: To confirm on-target engagement in a cellular context by measuring the phosphorylation of Src at its activation loop (Tyr416).[13]
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with serial dilutions of the Src inhibitor or vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST is often recommended for phospho-antibodies to reduce background) for 1 hour at room temperature.[22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Src (Tyr416) overnight at 4°C.[13]
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.[23]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total Src and a housekeeping protein like GAPDH or β-actin.[13]
Visualizations
Caption: Simplified Src signaling pathway and inhibitor action.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for inconsistent signaling data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 16. Src inhibitor - Wikipedia [en.wikipedia.org]
- 17. Inhibitors of Src family kinases, inducible nitric oxide synthase, and NADPH oxidase as potential CNS drug targets for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Src Family Kinase Inhibitors Products: R&D Systems [rndsystems.com]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Overcoming Resistance to pp60v-src Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to pp60v-src inhibitors in cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing a lack of response to our pp60v-src inhibitor in our cell line, even at high concentrations. What are the potential reasons?
A1: A lack of response to a pp60v-src inhibitor can stem from several factors. Initial troubleshooting should focus on verifying the experimental setup and the integrity of the inhibitor.[1] Key considerations include:
-
Inhibitor Integrity: Ensure the inhibitor is properly dissolved, stored under recommended conditions to prevent degradation, and that fresh dilutions are prepared for each experiment.[1]
-
Cell Line Health: Confirm that the cells are healthy, free from contamination (e.g., mycoplasma), and are within a consistent and low passage number range.[1]
-
Experimental Conditions: Inconsistent cell seeding density and variations in treatment duration can significantly impact results. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[1]
If these initial checks do not resolve the issue, it is possible that the cells have developed resistance to the inhibitor.
Q2: Our cells initially respond to the pp60v-src inhibitor, but then resume proliferation after prolonged treatment. What is happening?
A2: This phenomenon is often due to the development of acquired resistance. Cancer cells can adapt to the presence of an inhibitor through various mechanisms, including:
-
Pathway Reactivation: Cells may develop feedback mechanisms that reactivate the Src signaling pathway despite the presence of the inhibitor.[2]
-
Upregulation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited Src pathway. Common bypass pathways involve receptor tyrosine kinases (RTKs) like EGFR and HER2, as well as the FAK and STAT3 signaling cascades.[3][4]
-
On-Target Mutations: Mutations in the Src kinase domain, such as "gatekeeper" mutations, can prevent the inhibitor from binding effectively.[1][5]
-
Increased Drug Efflux: Cells may increase the expression of ATP-binding cassette (ABC) transporters, which actively pump the inhibitor out of the cell.[1]
Q3: How can we determine the mechanism of resistance in our cell line?
A3: Identifying the specific resistance mechanism is crucial for designing effective strategies to overcome it. A combination of the following experimental approaches is recommended:
-
Western Blotting: Assess the phosphorylation status of Src (specifically at the activating phosphorylation site Tyr416) and its downstream targets (e.g., FAK, STAT3) to confirm if the inhibitor is still effective at the molecular level.[1]
-
Kinase Sequencing: Sequence the Src kinase domain in your resistant cells to identify any potential mutations that could interfere with inhibitor binding.[1]
-
Phospho-Proteomic Profiling: This technique can provide a broad overview of changes in protein phosphorylation, helping to identify activated bypass pathways in resistant cells.[3]
-
Gene Expression Analysis: Use qPCR or Western blotting to examine the expression levels of Src, RTKs, and drug transporters.[1]
Troubleshooting Guides
Issue 1: High background or inconsistent results in kinase assays.
-
Potential Cause: Non-enzymatic substrate phosphorylation, contaminated reagents, or suboptimal reagent concentrations.
-
Troubleshooting Steps:
-
Run Proper Controls: Include no-enzyme, no-substrate, and no-ATP controls to identify the source of the background signal.[6]
-
Optimize Reagent Concentrations: Titrate the concentrations of ATP, substrate, and enzyme to find the optimal balance between signal and background.[6]
-
Ensure Reagent Quality: Use fresh, high-quality reagents to avoid spurious signals.[6]
-
Maintain Consistent Temperature: Incubate reaction plates at a stable temperature to ensure reproducibility.[6]
-
Issue 2: Variable IC50 values for the pp60v-src inhibitor.
-
Potential Cause: Inconsistent experimental conditions, cell line heterogeneity, or off-target effects of the inhibitor.
-
Troubleshooting Steps:
-
Standardize Experimental Parameters: Maintain consistency in cell density, serum concentration, and treatment duration.[2]
-
Characterize Your Cell Line: Be aware of the genetic background of your cell line, including the mutational status of key oncogenes like EGFR and RAS, as this can influence sensitivity to Src inhibition.[2][7]
-
Consider Off-Target Effects: Be mindful that kinase inhibitors can have off-target effects that vary between cell lines.[2]
-
Data Summary
Table 1: Inhibitory and Dissociation Constants for a Hypothetical Src Inhibitor
| Target Kinase | Ki (nM) | Kd (nM) |
| c-Src | 44 | 86 |
| Lck | - | 160 |
| Fgr | - | 240 |
| Yes | - | 720 |
| Lyn | - | 3200 |
| Hck | - | 4400 |
| Fyn | - | >40000 |
| c-Abl | No inhibition up to 125 µM | - |
Data sourced from MedchemExpress and Tocris Bioscience.[8]
Table 2: Growth Inhibition (GI50) of a Hypothetical Src Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| HT-29 | Colon Cancer | 0.8 |
| SK-BR-3 | Breast Cancer | 1.2 |
| MCF7 | Breast Cancer | 1.5 |
| MDA-MB-453 | Breast Cancer | 2.1 |
| 4T1 | Mammary Carcinoma | 0.5 |
Data sourced from MedchemExpress and Tocris Bioscience.[8]
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to determine the concentration of a pp60v-src inhibitor that inhibits cell growth by 50% (GI50).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Inhibitor Preparation: Prepare serial dilutions of the pp60v-src inhibitor in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).[8]
-
Treatment: Replace the culture medium with the prepared inhibitor dilutions and vehicle control.[9]
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan (B1609692).[8]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 value.[9]
2. Western Blot Analysis for Src Phosphorylation
This protocol is used to assess the inhibitory effect of a pp60v-src inhibitor on Src activity in cells.
-
Cell Treatment: Plate cells and treat with the pp60v-src inhibitor at various concentrations and for different durations. Include a vehicle control.[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[2]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total Src and a housekeeping protein like GAPDH or β-actin.[2]
Visualizations
Caption: Simplified pp60v-src signaling pathway and inhibitor action.
Caption: Troubleshooting workflow for lack of inhibitor response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In Vitro Evolution Reveals a Single Mutation as Sole Source of Src-family Kinase C-helix-out Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Phosphorylated pp60v-src Western Blot Signals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection of phosphorylated pp60v-src (p-pp60v-src) in Western blots.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of phosphorylated pp60v-src, offering potential causes and solutions in a structured format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Low Phosphorylation State of pp60v-src: The target protein may not be sufficiently phosphorylated in the sample. | - Stimulate cells prior to lysis to induce phosphorylation. Perform a time-course experiment to determine the optimal stimulation time.[1] - Ensure the use of freshly prepared protease and phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state.[2][3] |
| 2. Inefficient Protein Extraction: Lysis buffer may be inadequate for extracting pp60v-src. | - Use a robust lysis buffer such as RIPA buffer, especially for membrane-associated proteins.[2] - Ensure complete cell lysis by sonicating or shearing the lysate. | |
| 3. Low Protein Load: Insufficient amount of target protein loaded onto the gel. | - Increase the total protein load per well, typically in the range of 20-50 µg of total cell lysate.[4] - For low-abundance proteins, consider immunoprecipitation to enrich for p-pp60v-src before loading. | |
| 4. Suboptimal Antibody Concentration: Primary or secondary antibody concentrations may be too low. | - Optimize the antibody dilutions. Start with the manufacturer's recommended dilution and perform a titration to find the optimal concentration.[4][5] - Incubate the primary antibody overnight at 4°C to increase binding.[6][7] | |
| 5. Inefficient Protein Transfer: Poor transfer of pp60v-src from the gel to the membrane. | - Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[3] - Optimize transfer time and voltage, especially for larger proteins. For PVDF membranes, ensure it is pre-wetted with methanol (B129727).[3] | |
| 6. Inadequate Detection: The chemiluminescent substrate may not be sensitive enough. | - Use a high-sensitivity ECL substrate for detection. - Ensure the substrate is fresh and has not expired. | |
| High Background | 1. Inappropriate Blocking Buffer: Milk-based blockers can cause high background due to the presence of phosphoprotein casein. | - Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat dry milk.[2] |
| 2. Antibody Concentration Too High: Excess primary or secondary antibody can lead to non-specific binding. | - Decrease the concentration of the primary and/or secondary antibodies.[6][7] | |
| 3. Insufficient Washing: Inadequate washing steps can leave unbound antibodies on the membrane. | - Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer like TBST (Tris-Buffered Saline with 0.1% Tween 20).[6] | |
| 4. Contaminated Buffers or Equipment: Particulates or contaminants in buffers or on equipment can cause speckles on the blot. | - Filter all buffers before use. - Ensure all equipment, including gel tanks and transfer apparatus, are thoroughly cleaned. | |
| Non-Specific Bands | 1. Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other phosphorylated proteins. | - Use a highly specific monoclonal antibody for p-pp60v-src. - Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| 2. Protein Degradation: Proteases in the sample can break down the target protein, leading to bands at lower molecular weights. | - Always use a fresh protease inhibitor cocktail in the lysis buffer and keep samples on ice.[3][8] | |
| 3. Too Much Protein Loaded: Overloading the gel can lead to "bleeding" into adjacent lanes and non-specific antibody binding. | - Reduce the amount of total protein loaded per well. |
Frequently Asked Questions (FAQs)
Q1: What is the best lysis buffer for extracting phosphorylated pp60v-src?
A1: For phosphorylated proteins, especially those associated with membranes like pp60v-src, a RIPA (Radioimmunoprecipitation assay) buffer is often recommended.[2] It is a strong buffer that effectively solubilizes cellular proteins. It is crucial to supplement the lysis buffer with freshly added protease and phosphatase inhibitors to prevent dephosphorylation and degradation of your target protein.[3][8]
Q2: Why is it important to use phosphatase inhibitors?
A2: When cells are lysed, phosphatases are released that can rapidly remove phosphate (B84403) groups from proteins. The inclusion of phosphatase inhibitors, such as sodium fluoride, sodium orthovanadate, and β-glycerophosphate, is essential to preserve the phosphorylation state of pp60v-src during sample preparation.[8][9]
Q3: Can I use non-fat dry milk as a blocking agent for my p-pp60v-src Western blot?
A3: It is strongly recommended to avoid using non-fat dry milk for blocking when detecting phosphorylated proteins.[2] Milk contains a high concentration of the phosphoprotein casein, which can be recognized by the anti-phospho antibody, leading to high background. A 3-5% solution of Bovine Serum Albumin (BSA) in TBST is a suitable alternative.
Q4: How can I optimize my primary and secondary antibody concentrations?
A4: Antibody optimization is critical for a clean and strong signal. Always start with the dilution recommended by the antibody manufacturer. If the signal is weak or the background is high, you should perform an antibody titration. This involves testing a range of dilutions for both the primary and secondary antibodies to find the optimal concentration that gives a strong signal with minimal background. A dot blot can be a quick and cost-effective way to optimize antibody concentrations without running multiple Western blots.[4]
Q5: What is the difference between using TBS-T and PBS-T for washing and antibody dilution?
A5: For phosphoprotein detection, it is advisable to use Tris-Buffered Saline with Tween 20 (TBS-T) instead of Phosphate-Buffered Saline with Tween 20 (PBS-T). The phosphate in PBS can compete with the antibody for binding to the phosphorylated epitope on the target protein, potentially leading to a weaker signal.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Protein Load | 20 - 50 µg of total cell lysate per lane | May need to be increased for low-abundance proteins.[4] |
| Primary Antibody Dilution | 1:200 - 1:2000 | Highly dependent on antibody affinity. Always check the manufacturer's datasheet. Perform a titration for optimization.[10] |
| Secondary Antibody Dilution | 1:1000 - 1:20,000 | Dependent on the detection system. Higher dilutions for more sensitive ECL substrates.[10] |
| Blocking Buffer | 3-5% (w/v) BSA in TBST | Incubate for 1 hour at room temperature. |
| Phosphatase Inhibitors (in Lysis Buffer) | Sodium Fluoride: 1-20 mM, Sodium Orthovanadate: 1-2 mM, β-Glycerophosphate: 1-100 mM | Use a cocktail of inhibitors for broad-spectrum protection.[8] |
| Protease Inhibitors (in Lysis Buffer) | Use a commercial cocktail at the manufacturer's recommended concentration. | Add fresh to the lysis buffer immediately before use. |
Experimental Protocols
Detailed Methodology for Western Blotting of Phosphorylated pp60v-src
1. Sample Preparation and Lysis
-
Culture cells to the desired confluency. If stimulating, treat cells with the appropriate agonist for the optimized time.
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail directly to the cells.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
Aliquot the lysates and store them at -80°C.
2. SDS-PAGE and Membrane Transfer
-
Thaw the protein lysate on ice. Mix an appropriate amount of protein (20-50 µg) with 4X Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane. Ensure the PVDF membrane is activated in methanol for 15-30 seconds before assembling the transfer stack.
-
After transfer, wash the membrane briefly with deionized water and then with TBST.
-
To check transfer efficiency, you can stain the membrane with Ponceau S solution for 1-2 minutes, then destain with several washes of deionized water.
3. Immunodetection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Dilute the primary anti-p-pp60v-src antibody in 5% BSA in TBST at the optimized concentration.
-
Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST at the optimized concentration.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
4. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Caption: Simplified signaling pathway of pp60v-src activation.
Caption: General workflow for Western blot detection of p-pp60v-src.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bio-rad.com [bio-rad.com]
- 6. CST | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 9. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 10. takarabio.com [takarabio.com]
Technical Support Center: The Effect of Vanadate on pp60v-src Kinase Activity in Intact Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of sodium orthovanadate on pp60v-src kinase activity in intact cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of treating intact cells with sodium orthovanadate on pp60v-src kinase activity?
A1: Treating intact cells expressing pp60v-src with sodium orthovanadate typically leads to a significant increase in pp60v-src kinase activity.[1][2] This is often observed as a 2 to 3-fold stimulation.[1]
Q2: How does vanadate (B1173111) increase pp60v-src kinase activity?
A2: Vanadate is a well-known inhibitor of protein-tyrosine phosphatases (PTPs).[3][4][5] The prevailing hypothesis is that by inhibiting PTPs within the cell, vanadate prevents the dephosphorylation of tyrosine residues on pp60v-src and its substrates. This leads to a net increase in tyrosine phosphorylation and, consequently, an elevation of pp60v-src kinase activity.[2]
Q3: Does vanadate directly activate the pp60v-src enzyme?
A3: No, studies have shown that the addition of sodium vanadate or vanadyl sulfate (B86663) directly to cell lysates or in an immunoprecipitate assay does not affect the activity of isolated pp60v-src kinase.[1] The effect is observed in intact cells, supporting the indirect mechanism of PTP inhibition.
Q4: What changes in the phosphorylation state of pp60v-src are observed after vanadate treatment?
A4: Vanadate treatment leads to an increased overall phosphate (B84403) content of pp60v-src, specifically an increase in phosphotyrosine content without a significant change in phosphoserine levels.[1] This increased tyrosine phosphorylation is found in both the carboxyl-terminal and, unexpectedly, the amino-terminal fragments of the kinase.[1] This altered phosphorylation state is associated with the appearance of an electrophoretic variant of the protein.[1][2]
Q5: How does vanadate treatment affect the substrates of pp60v-src?
A5: The increased pp60v-src kinase activity is reflected by an increased phosphotyrosine content of its known substrates. For example, a 36-kDa phosphoprotein substrate shows increased tyrosine phosphorylation following vanadate treatment.[1]
Q6: Is the increase in kinase activity due to increased synthesis of the pp60v-src protein?
A6: No, pulse and pulse-chase experiments using [35S]methionine have indicated that there is no change in the net rate of biosynthesis of pp60v-src that could account for the elevated kinase activity.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable increase in pp60v-src kinase activity after vanadate treatment. | Inactive Vanadate Solution: Vanadate solutions can lose activity over time. | Prepare fresh sodium orthovanadate solution. Ensure the solution is depolymerized (clear and colorless) by adjusting the pH to ~10.0, boiling until colorless, and then readjusting to the desired pH for your experiment. |
| Insufficient Incubation Time: The effect of vanadate is time-dependent. | Increase the incubation time. Studies have shown effects after as little as 4 hours of treatment.[1] A time-course experiment (e.g., 2, 4, 6, 8 hours) is recommended to determine the optimal duration for your cell system. | |
| Suboptimal Vanadate Concentration: The effective concentration of vanadate can vary between cell types. | Perform a dose-response experiment with a range of micromolar concentrations of sodium orthovanadate to find the optimal concentration for your specific cells. | |
| High background phosphorylation in control cells. | Endogenous Kinase Activity: Many cell types have endogenous tyrosine kinases that can be activated by various stimuli. | Ensure that your experimental design includes appropriate controls, such as untransformed parental cells, to assess the baseline level of tyrosine phosphorylation. |
| Inconsistent results between experiments. | Cell Culture Variability: Cell density, passage number, and overall health can influence the cellular response to vanadate. | Standardize your cell culture conditions. Use cells within a consistent passage number range and ensure they are in a logarithmic growth phase at the time of the experiment. |
| Variability in Reagent Preparation: Inconsistent preparation of vanadate or other reagents. | Prepare reagents in larger batches when possible and aliquot for single use to ensure consistency across experiments. |
Quantitative Data Summary
The following table summarizes the quantitative effects of vanadate on pp60v-src kinase activity as reported in the literature.
| Parameter | Effect of Vanadate Treatment | Reference |
| pp60v-src Kinase Activity | 2-3 fold increase in intact cells.[1] | [1] |
| Phosphorylation of pp60v-src | Increased phosphotyrosine content in both amino- and carboxyl-terminal fragments.[1] | [1] |
| No significant change in phosphoserine content.[1] | [1] | |
| Phosphorylation of 36-kDa Substrate | Increased phosphotyrosine content.[1] | [1] |
| pp60v-src Protein Synthesis | No change in the net rate of biosynthesis.[1] | [1] |
Experimental Protocols
Protocol 1: Treatment of Intact Cells with Sodium Orthovanadate
Objective: To treat Rous sarcoma virus-transformed cells with sodium orthovanadate to induce an increase in pp60v-src kinase activity.
Materials:
-
Rous sarcoma virus-transformed chicken embryo fibroblasts (CEF) or other suitable cell line.
-
Complete cell culture medium.
-
Sodium orthovanadate (Na3VO4).
-
Phosphate-buffered saline (PBS).
-
Sterile, deionized water.
-
1 M NaOH and 1 M HCl for pH adjustment.
Procedure:
-
Preparation of Vanadate Stock Solution (100 mM):
-
Dissolve sodium orthovanadate in sterile, deionized water.
-
Adjust the pH to 10.0 with 1 M NaOH. The solution will be yellow.
-
Boil the solution until it becomes colorless. This indicates the depolymerization of vanadate.
-
Cool to room temperature.
-
Readjust the pH to 7.0-7.5 with 1 M HCl.
-
Sterile filter the solution and store it in aliquots at -20°C.
-
-
Cell Culture and Treatment:
-
Plate the transformed cells at an appropriate density and allow them to adhere and grow for 24 hours.
-
Prepare the desired final concentration of sodium orthovanadate by diluting the stock solution in a complete culture medium. A typical final concentration is in the micromolar range.
-
Remove the existing medium from the cells and replace it with the vanadate-containing medium.
-
Incubate the cells for the desired period (e.g., 4 hours) at 37°C in a CO2 incubator.[1]
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors (excluding vanadate if the subsequent assay is a kinase assay).
-
Collect the cell lysates for subsequent analysis.
-
Protocol 2: Immunoprecipitation and In Vitro Kinase Assay for pp60v-src
Objective: To measure the kinase activity of pp60v-src from vanadate-treated and untreated cells.
Materials:
-
Cell lysates from Protocol 1.
-
Anti-pp60v-src antibody.
-
Protein A/G-agarose beads.
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.2, 5 mM MgCl2, 1 mM DTT).
-
[γ-32P]ATP.
-
Exogenous substrate (e.g., enolase, casein).
-
SDS-PAGE loading buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager or autoradiography film.
Procedure:
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-pp60v-src antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G-agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to four times with lysis buffer.
-
Wash the beads once with kinase assay buffer.
-
-
In Vitro Kinase Assay:
-
Resuspend the beads in kinase assay buffer containing the exogenous substrate.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture for 10-30 minutes at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.
-
Quantify the band intensities to determine the relative kinase activity.
-
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of vanadate-induced pp60v-src activation.
Caption: Experimental workflow for assessing pp60v-src kinase activity.
References
- 1. The stimulation of pp60v-src kinase activity by vanadate in intact cells accompanies a new phosphorylation state of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic characteristics of pp60v-src isolated from vanadium-treated transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of Protein-tyrosine Phosphatases by Vanadate and Pervanadate* | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and pervanadate - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with the solubility of pp60v-src autophosphorylation site peptides
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with synthetic peptides corresponding to the pp60v-src autophosphorylation site (surrounding Tyr-416). The following frequently asked questions (FAQs) and troubleshooting guides are designed to help identify the root cause of solubility challenges and provide effective solutions to maintain peptide integrity and functionality in your experiments.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound peptide won't dissolve. What is the primary cause?
A1: The most common cause of poor solubility is peptide aggregation, where peptide chains self-associate through hydrogen bonding and hydrophobic interactions to form insoluble structures.[1] The sequence of the this compound, which includes several acidic residues like glutamic and aspartic acid preceding the key tyrosine, can influence its solubility characteristics.[2] Factors such as peptide concentration, the pH and ionic strength of the solvent, and temperature all play a critical role in promoting or preventing aggregation.[3][4]
Q2: How does the phosphorylation of Tyrosine-416 affect the peptide's solubility?
A2: Phosphorylation introduces a negatively charged phosphate (B84403) group at physiological pH.[5] This modification generally increases the hydrophilicity of the peptide. However, it also alters the peptide's net charge and isoelectric point, which can unexpectedly change its solubility profile in different buffer systems. The added charge can either enhance solubility through electrostatic repulsion between peptide molecules or, under certain conditions (e.g., the presence of specific ions), contribute to precipitation.
Q3: What is the best solvent to use for initial reconstitution of my pp60v-src peptide?
A3: Start with a small aliquot of the peptide and attempt to dissolve it in sterile, deionized water or a common biological buffer such as phosphate-buffered saline (PBS) or Tris at a neutral pH.[6] If the peptide is difficult to dissolve, the next step depends on its overall charge. The this compound contains several acidic residues, suggesting the peptide is likely acidic.[2] For acidic peptides, trying a dilute basic solution (e.g., 0.1% ammonium (B1175870) hydroxide) can improve solubility.[6] Conversely, if the peptide has a net positive charge, a dilute acidic solution (e.g., 0.1% TFA or 10% acetic acid) would be appropriate.[3][6] For highly hydrophobic sequences, dissolution in a minimal amount of an organic solvent like DMSO, followed by slow dilution with your aqueous buffer, is a recommended strategy.[6]
Q4: My peptide dissolves at first but then becomes cloudy or precipitates over time. What is happening and how can I prevent it?
A4: This phenomenon is known as delayed or slow aggregation. It can be triggered by factors like temperature fluctuations, prolonged storage, repeated freeze-thaw cycles, or suboptimal buffer conditions (pH and ionic strength).[3] To prevent this, ensure your buffer is optimized for the specific peptide sequence. Storing the peptide solution at 4°C or on ice during use can slow the kinetics of aggregation.[3] The inclusion of additives like L-arginine (e.g., 50-100 mM) can also be effective, as it acts to disrupt the intermolecular hydrogen bonds that lead to aggregation.[3]
Q5: Are there any physical methods to help dissolve my peptide?
A5: Yes, brief sonication can be very effective at breaking up small aggregates and facilitating dissolution.[3][6] Use a bath sonicator and apply short bursts of sonication (e.g., 3 cycles of 10-15 seconds), chilling the sample on ice between cycles to prevent heating, which could degrade the peptide.[6]
Troubleshooting Guides
Problem: Lyophilized Peptide Fails to Dissolve
If your pp60v-src peptide powder does not dissolve upon adding the initial solvent, follow this systematic workflow to find suitable conditions. This process is designed to minimize the loss of valuable peptide.
Caption: Workflow for troubleshooting initial peptide dissolution.
Problem: Peptide Solution Aggregates Over Time
If a previously clear peptide solution becomes cloudy, forms precipitates, or loses activity, use this guide to diagnose and solve the issue of delayed aggregation.
Caption: Workflow for resolving delayed peptide aggregation.
Data Presentation
Table 1: Solvent Selection Guide Based on Peptide Properties
| Peptide Property | Primary Solvent | Secondary Solvent (If Primary Fails) | Rationale & Citation |
| Acidic (Net negative charge) | Sterile H₂O or Buffer (pH 7) | Dilute Base (e.g., 0.1% NH₄OH) | Basic conditions help to deprotonate acidic groups, increasing electrostatic repulsion and solubility.[6] |
| Basic (Net positive charge) | Sterile H₂O or Buffer (pH 7) | Dilute Acid (e.g., 0.1% TFA, 10% Acetic Acid) | Acidic conditions ensure basic residues are fully protonated, maximizing repulsion between peptide molecules.[3][6] |
| Hydrophobic (>50% hydrophobic residues) | Minimal Organic Solvent (e.g., DMSO, DMF) | Slowly dilute with aqueous buffer | Hydrophobic peptides are poorly soluble in aqueous solutions; organic solvents disrupt hydrophobic interactions.[1][6] |
| Phosphorylated (e.g., pY416) | Sterile H₂O or Buffer (pH 7) | Buffer with optimized pH (e.g., pH 2-3 for enrichment) | The phosphate group adds a negative charge. Buffer pH is critical to control the ionization state of all residues for optimal solubility.[5][7] |
Table 2: Effect of Common Additives and Conditions on Peptide Solubility
| Parameter | Recommended Range/Condition | Mechanism of Action |
| pH | Test a range (e.g., 5.0 - 8.0) | Affects the net charge of the peptide, influencing electrostatic interactions.[3][8] |
| Ionic Strength (Salt) | 50 - 150 mM | Can shield charges to prevent aggregation, but high concentrations may cause "salting out".[3] |
| Peptide Concentration | ≤1 mg/mL | Reduces the probability of intermolecular interactions that lead to aggregation.[3] |
| Temperature | Store at 4°C or on ice | Slows the kinetics of aggregation; avoid repeated freeze-thaw cycles.[3] |
| Chaotropic Agents | 50 - 100 mM L-Arginine | Disrupts the formation of intermolecular hydrogen bonds.[3] |
| Sonication | 3 x 10-second bursts (on ice) | Provides physical energy to break apart small, pre-formed aggregates.[3][6] |
Experimental Protocols
Protocol 1: Systematic Peptide Solubilization
-
Preparation : Before opening, centrifuge the peptide vial briefly (e.g., 10,000 x g for 1 min) to pellet all lyophilized powder at the bottom.[6] Allow the vial to warm to room temperature.[6]
-
Initial Attempt : Add a precise volume of sterile, deionized water or a buffer (e.g., 50 mM Tris, pH 7.4) to achieve the desired stock concentration (recommend starting at ≤1 mg/mL). Vortex briefly.
-
Physical Disruption : If the peptide is not fully dissolved, place the vial in a bath sonicator. Sonicate for 10 seconds and then place on ice for 30 seconds. Repeat this cycle 2-3 times.[6]
-
Assess Solubility : Check if the solution is clear. If it is, the peptide is solubilized.
-
Solvent Adjustment (If Necessary) :
-
If the peptide remains insoluble, determine its net charge.
-
For acidic peptides : Add a small volume of 0.1% ammonium hydroxide, vortex, and sonicate again.
-
For basic peptides : Add a small volume of 0.1% TFA or 10% acetic acid, vortex, and sonicate.[3][6]
-
For hydrophobic peptides : If the above fails, take a fresh, dry aliquot. Add the minimum volume of pure DMSO required to dissolve the peptide. Once dissolved, slowly add the aqueous buffer of choice to the DMSO-peptide mixture, vortexing gently during the addition.
-
-
Final Steps : Once the peptide is dissolved, filter the solution through a 0.22 µm filter to remove any remaining micro-aggregates. Aliquot into low-binding tubes and store appropriately (typically -20°C or -80°C).
Protocol 2: Buffer Optimization for Preventing Aggregation
-
Prepare Buffers : Create a matrix of buffers with varying pH and ionic strengths. For example:
-
Buffer A: 50 mM Tris, pH 7.0, 50 mM NaCl
-
Buffer B: 50 mM Tris, pH 8.0, 50 mM NaCl
-
Buffer C: 50 mM Tris, pH 7.0, 150 mM NaCl
-
Buffer D: 50 mM Tris, pH 8.0, 150 mM NaCl
-
-
Solubilize Stock : Prepare a concentrated stock solution of the peptide in the best solvent identified in Protocol 1 (ideally water or a minimal amount of a solubilizing agent).
-
Test Dilutions : Dilute a small amount of the peptide stock into each of the test buffers to the final working concentration.
-
Incubate and Observe : Incubate the samples under conditions that mimic your experiment (e.g., room temperature or 37°C). Visually inspect for cloudiness or precipitation at several time points (e.g., 0, 1, 4, and 24 hours).
-
Select Optimal Buffer : The buffer that maintains a clear solution for the longest duration is the most suitable for preventing delayed aggregation. For further optimization, consider testing the effect of adding 50-100 mM L-arginine to the best-performing buffer.[3]
Contextual Signaling Pathway
The solubility of the this compound peptide is critical for its use in kinase assays and binding studies, which are designed to investigate the activation mechanism of the Src tyrosine kinase.
Caption: Simplified pp60v-src activation and signaling pathway.
References
- 1. peptide.com [peptide.com]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. xtalks.com [xtalks.com]
- 5. Parameter Dependence of the Solubility Limit for Disodium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
selection of appropriate cell lines for studying pp60v-src
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of appropriate cell lines for studying the viral Src oncoprotein, pp60v-src. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and visual aids to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most common and well-characterized cell lines for studying pp60v-src-mediated transformation?
A1: The most widely used cell lines for studying pp60v-src are rodent fibroblast cell lines, particularly NIH/3T3 (mouse embryonic fibroblasts) and Rat-1 (rat embryonic fibroblasts). These cell lines are highly susceptible to transformation by pp60v-src and exhibit clear phenotypic changes, such as altered morphology and anchorage-independent growth, making them ideal models.[1][2] NIH/3T3 cells, in particular, can be transformed with high efficiency by Rous sarcoma virus (RSV), the virus that carries the v-src gene.[1]
Q2: Are there human cell lines suitable for pp60v-src studies?
A2: While rodent fibroblasts are the most common, human cell lines have also been used. For instance, the human breast cancer cell line MCF-7, which is estrogen receptor-positive, can be utilized to study the interplay between pp60v-src and hormone signaling pathways.[3][4][5] Additionally, HEK293 (Human Embryonic Kidney 293) cells are a versatile option due to their high transfectability, making them suitable for expressing pp60v-src and studying its downstream effects.[6][7]
Q3: What are the key differences between pp60v-src and its cellular homolog, pp60c-src, in terms of transforming ability?
A3: pp60v-src is a constitutively active tyrosine kinase due to mutations and the absence of a C-terminal inhibitory phosphorylation site (Tyrosine 527), which is present in pp60c-src.[8] This results in a much higher level of kinase activity in pp60v-src compared to the tightly regulated pp60c-src.[9] Overexpression of pp60c-src in cell lines like NIH/3T3 can induce focus formation but typically does not lead to the complete transformed phenotype observed with pp60v-src, which includes robust anchorage-independent growth.[10][11]
Q4: What are the expected morphological changes in fibroblasts upon transformation with pp60v-src?
A4: Upon successful transformation with pp60v-src, fibroblast cell lines like Rat-1 undergo a distinct morphological change from a flattened, elongated shape to a rounded, refractile appearance.[2][12] These transformed cells often lose contact inhibition, leading to the formation of dense, multilayered foci in culture.
Troubleshooting Guides
Problem 1: Low or no expression of pp60v-src after transfection/transduction.
-
Possible Cause: Inefficient delivery of the v-src gene.
-
Troubleshooting Tip: Optimize your transfection or transduction protocol. For transfection, ensure high-quality plasmid DNA and use a reliable transfection reagent suitable for your chosen cell line. For retroviral transduction, titrate your virus to determine the optimal multiplicity of infection (MOI).
-
-
Possible Cause: Instability of the v-src expressing cells.
Problem 2: pp60v-src is expressed, but cells do not exhibit a transformed phenotype (e.g., no focus formation or growth in soft agar).
-
Possible Cause: The kinase activity of pp60v-src is compromised.
-
Possible Cause: The chosen cell line is resistant to transformation.
-
Troubleshooting Tip: While NIH/3T3 cells are generally susceptible, some cell lines, including certain clones of Rat Embryo Fibroblasts (REFs), can be resistant to anchorage-independent transformation by pp60v-src.[18] If you are using a less common cell line, consider switching to a well-established model like NIH/3T3 or Rat-1.
-
Problem 3: High variability in the results of transformation assays (e.g., inconsistent number of colonies in soft agar).
-
Possible Cause: Inconsistent cell seeding density.
-
Troubleshooting Tip: Ensure you are plating a consistent number of cells for each replicate and experiment. Perform accurate cell counting before seeding the soft agar (B569324) assay.
-
-
Possible Cause: Heterogeneity in the parental cell population.
-
Troubleshooting Tip: Primary cultures and some cell lines can be heterogeneous.[18] Consider subcloning your parental cell line to establish a more uniform population before introducing pp60v-src.
-
Data Presentation
Table 1: Comparison of Commonly Used Cell Lines for pp60v-src Studies
| Cell Line | Origin | Key Characteristics | Suitability for Transformation |
| NIH/3T3 | Mouse Embryonic Fibroblast | Highly susceptible to transformation, well-characterized, shows clear morphological changes.[1] | Excellent |
| Rat-1 | Rat Embryonic Fibroblast | Readily transformed, exhibits rounded morphology post-transformation.[2][12][19] | Excellent |
| MCF-7 | Human Breast Adenocarcinoma | Estrogen receptor-positive, useful for studying hormonal influences on Src signaling.[3][4][5] | Good |
| HEK293 | Human Embryonic Kidney | High transfection efficiency, suitable for high-level transient expression of pp60v-src.[6][7] | Good |
Experimental Protocols
Soft Agar Assay for Anchorage-Independent Growth
This assay is a gold standard for determining the transforming potential of an oncoprotein like pp60v-src.
Materials:
-
Base Agar: 2X culture medium mixed 1:1 with 1.2% noble agar solution.
-
Top Agar: 2X culture medium mixed 1:1 with 0.7% noble agar solution.
-
Cells expressing pp60v-src and control cells.
-
6-well plates.
Procedure:
-
Prepare the Base Layer:
-
Mix equal volumes of 2X medium and 1.2% molten agar (cooled to ~40°C).
-
Pipette 1.5 mL of this mixture into each well of a 6-well plate.
-
Allow the agar to solidify at room temperature in a sterile hood for at least 30 minutes.[20]
-
-
Prepare the Cell Layer:
-
Trypsinize and count your cells. Prepare a single-cell suspension.
-
Dilute the cells in culture medium to the desired concentration (e.g., 1 x 10^4 cells/mL).
-
Mix the cell suspension with an equal volume of 0.7% molten top agar (cooled to ~40°C).
-
-
Plate the Cells:
-
Incubation:
-
Add 1 mL of complete culture medium on top of the agar to prevent drying.
-
Incubate the plates at 37°C in a humidified incubator for 14-28 days, feeding the cells with fresh medium twice a week.
-
-
Colony Visualization and Quantification:
In Vitro Kinase Assay for pp60v-src
This protocol allows for the direct measurement of pp60v-src kinase activity.
Materials:
-
Cell lysate containing pp60v-src.
-
Protein A/G beads.
-
Anti-Src antibody.
-
Kinase reaction buffer (e.g., 100mM Tris-HCl, pH 7.2, 125mM MgCl2, 25mM MnCl2).[15]
-
Exogenous substrate (e.g., enolase or a synthetic peptide).
-
[γ-³²P]ATP.
-
40% Trichloroacetic acid (TCA).
-
P81 phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Immunoprecipitation of pp60v-src:
-
Lyse cells expressing pp60v-src in a suitable lysis buffer.
-
Incubate the lysate with an anti-Src antibody, followed by incubation with Protein A/G beads to pull down pp60v-src.
-
Wash the immunoprecipitate several times with wash buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase reaction buffer.
-
Add the exogenous substrate.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 10-20 minutes.[15]
-
-
Stopping the Reaction and Quantification:
Western Blot for Phosphotyrosine
This method is used to detect the overall increase in protein tyrosine phosphorylation in pp60v-src-transformed cells.
Materials:
-
Cell lysates from control and pp60v-src expressing cells.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibody: Anti-phosphotyrosine antibody.
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification:
-
Prepare total cell lysates and determine the protein concentration of each sample.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system. A broad smear of phosphorylated proteins is expected in the lane with pp60v-src expressing cell lysate.
-
Visualizations
Caption: Simplified signaling pathways activated by pp60v-src.
Caption: General experimental workflow for studying pp60v-src.
References
- 1. Transformation of NIH3T3 cells by Rous sarcoma virus occurs with high efficiency in the absence of proviral rearrangements or amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mcf7.com [mcf7.com]
- 4. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 5. MCF-7 cell line | AcceGen [accegen.com]
- 6. HEK293-F Cells [cytion.com]
- 7. biocompare.com [biocompare.com]
- 8. v-Src - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Overexpressed pp60c-src can induce focus formation without complete transformation of NIH 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Expression of v-src and chicken c-src in rat cells demonstrates qualitative differences between pp60v-src and pp60c-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of cellular resistance to pp60v-src kinase-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. v-Src-driven transformation is due to chromosome abnormalities but not Src-mediated growth signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Phospho-Src Family (Tyr416) (D49G4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. v-src transformation of rat embryo fibroblasts. Inefficient conversion to anchorage-independent growth involves heterogeneity of primary cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transformation of Rat-1 fibroblasts with the v-src oncogene increases the tyrosine phosphorylation state and activity of the alpha subunit of Gq/G11 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 22. lab.moffitt.org [lab.moffitt.org]
protocol for long-term storage of active pp60v-src enzyme
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of active pp60v-src enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of pp60v-src?
For long-term storage, it is recommended to store the pp60v-src enzyme at -80°C. Snap-freezing the aliquots in liquid nitrogen before transferring them to a -80°C freezer is the best practice to preserve activity. Avoid storing the enzyme at -20°C for long periods, as this can lead to a gradual loss of activity. Repeated freeze-thaw cycles are highly discouraged as they can denature the enzyme.[1][2]
Q2: What is a suitable storage buffer composition for pp60v-src?
A common and effective storage buffer for kinases, including those in the Src family, is 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, and 20-50% glycerol (B35011).[1] The glycerol acts as a cryoprotectant to prevent ice crystal formation and stabilize the protein's structure during freezing.
Q3: Why is a reducing agent like DTT or TCEP important in the storage buffer?
Reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are crucial for preventing oxidation of the enzyme, particularly of cysteine residues, which can lead to inactivation and aggregation. TCEP is often preferred as it is more stable over time than DTT.[1]
Q4: What is the minimum recommended concentration for storing pp60v-src?
To minimize loss due to adsorption to the storage vessel and to maintain stability, it is recommended to store the enzyme at a concentration of at least 1 mg/mL.[2] If your protein solution is more dilute, consider adding a carrier protein like Bovine Serum Albumin (BSA) at a final concentration of 0.1 to 0.5 mg/mL to prevent loss.
Q5: How should I thaw my frozen pp60v-src aliquots?
Thaw the enzyme aliquots rapidly in a cool water bath and immediately place them on ice. Avoid slow thawing at room temperature or in the refrigerator, as this can promote protein degradation and aggregation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Kinase Activity | 1. Repeated freeze-thaw cycles. 2. Improper storage temperature. 3. Oxidation of the enzyme. 4. Low protein concentration. | 1. Aliquot the enzyme into single-use volumes to avoid repeated freezing and thawing.[1][2] 2. Ensure storage at -80°C in a non-frost-free freezer.[1][3] 3. Ensure the presence of a reducing agent like DTT or TCEP in the storage buffer.[1] 4. Concentrate the enzyme to at least 1 mg/mL before storage.[2] |
| Enzyme Aggregation | 1. Ice crystal formation during slow freezing. 2. Absence of a cryoprotectant. 3. pH shift during freezing.[4] | 1. Snap-freeze aliquots in liquid nitrogen before transferring to -80°C. 2. Include 20-50% glycerol or other cryoprotectants like sucrose (B13894) or trehalose (B1683222) in the storage buffer.[1][5][6] 3. Use a buffer with a low freezing point dependency, such as HEPES, and ensure the final pH is stable. |
| Inconsistent Results in Kinase Assays | 1. Incomplete mixing of the viscous storage buffer. 2. Contamination of the enzyme stock. 3. Degradation of ATP in the assay buffer. | 1. Gently vortex the enzyme aliquot after thawing and before adding to the assay mix. Remember that the storage buffer contains a high concentration of glycerol.[3][7] 2. Use sterile techniques when handling the enzyme and prepare single-use aliquots to minimize contamination risk.[2] 3. Prepare fresh ATP solutions for your kinase assays and store them properly in aliquots at -20°C. |
Data Summary
The following table summarizes the recommended storage conditions for active pp60v-src based on general best practices for kinase enzymes.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C (long-term) or 4°C (short-term, days) | Minimizes enzymatic degradation and loss of activity.[2][8] |
| Storage Buffer | 50 mM HEPES, pH 7.5 | Maintains a stable pH environment. |
| Salt Concentration | 100-150 mM NaCl | Mimics physiological ionic strength and helps maintain protein solubility.[1][9] |
| Reducing Agent | 1 mM DTT or TCEP | Prevents oxidation and maintains enzyme activity.[1] |
| Cryoprotectant | 20-50% Glycerol | Prevents ice crystal formation and stabilizes the protein structure during freezing.[1][5] |
| Protein Concentration | ≥ 1 mg/mL | Reduces adsorption to surfaces and improves stability.[2] |
| Freezing Method | Snap-freezing in liquid nitrogen | Ensures rapid freezing and minimizes ice crystal damage.[1] |
| Thawing Method | Rapid thawing in a cool water bath | Minimizes time spent at intermediate temperatures where degradation can occur. |
| Aliquoting | Single-use aliquots | Avoids detrimental freeze-thaw cycles.[1][2] |
Experimental Protocols
Protocol for Long-Term Storage of Active pp60v-src
-
Buffer Preparation : Prepare a storage buffer containing 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, and 50% glycerol. Filter the buffer through a 0.22 µm filter.
-
Buffer Exchange : If the purified pp60v-src is in a different buffer, perform a buffer exchange into the storage buffer using dialysis or a desalting column.
-
Concentration : Concentrate the pp60v-src enzyme to a final concentration of ≥ 1 mg/mL using an appropriate centrifugal filter unit.
-
Aliquoting : Dispense the concentrated enzyme into single-use polypropylene (B1209903) microcentrifuge tubes on ice. The volume of the aliquots should be appropriate for your typical experimental needs.
-
Snap-Freezing : Immediately snap-freeze the aliquots by immersing them in liquid nitrogen.
-
Storage : Transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
Thawing : When needed, thaw an aliquot quickly in a cool water bath, spin it down briefly, and place it on ice. Avoid repeated freeze-thaw cycles.
Protocol for Assessing pp60v-src Kinase Activity Post-Storage
This protocol describes a general in vitro kinase assay to determine the activity of the stored pp60v-src enzyme.
-
Prepare Kinase Reaction Buffer : 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP.[10]
-
Prepare Substrate Solution : Dissolve a suitable peptide substrate (e.g., a peptide containing a tyrosine residue with flanking sequences optimized for Src kinases) in the kinase reaction buffer to a final concentration of 150 µM.
-
Prepare ATP Solution : Prepare a 1 mM ATP solution in the kinase reaction buffer. For radioactive assays, include [γ-³²P]ATP.
-
Set up the Kinase Reaction :
-
On ice, add the following to a microcentrifuge tube:
-
Kinase Reaction Buffer
-
Substrate Solution
-
Thawed pp60v-src enzyme (the amount will depend on the specific activity and should be determined empirically)
-
-
-
Initiate the Reaction : Start the reaction by adding the ATP solution and incubate at 37°C for a predetermined time (e.g., 10-30 minutes). The reaction time should be within the linear range of the assay.
-
Stop the Reaction : Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample buffer or by spotting the reaction mixture onto a phosphocellulose membrane and washing with phosphoric acid.
-
Detection :
-
For radioactive assays : Analyze the phosphorylated substrate by SDS-PAGE and autoradiography or by scintillation counting of the phosphocellulose membrane.
-
For non-radioactive assays : Use a phosphotyrosine-specific antibody for detection via Western blotting or an ELISA-based format. Commercially available kinase activity assays, such as ADP-Glo™, can also be used, which measure ADP production as an indicator of kinase activity.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Restriction Enzyme Digestion | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Freezing-induced protein aggregation - Role of pH shift and potential mitigation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Short Review on Cryoprotectants for 3D Protein Structure Analysis | MDPI [mdpi.com]
- 6. allanchem.com [allanchem.com]
- 7. Glycerol for enzyme buffer - General Lab Techniques [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. Expression and Purification of Src-family Kinases for Solution NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen | eLife [elifesciences.org]
Validation & Comparative
A Comparative Guide to pp60v-src and pp60c-src Autophosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the autophosphorylation and resulting enzymatic activity of the viral (pp60v-src) and cellular (pp60c-src) forms of the Src tyrosine kinase. This document outlines the key differences in their regulation, kinetic parameters, and the functional consequences of their autophosphorylation, supported by experimental data and detailed protocols.
Introduction
pp60c-src is a tightly regulated proto-oncogenic non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and migration. Its viral counterpart, pp60v-src, is the transforming protein of the Rous sarcoma virus and is constitutively active, leading to uncontrolled cell growth and transformation.[1][2] A primary reason for this difference lies in the regulation of their kinase activity through autophosphorylation.
Key Regulatory Differences in Autophosphorylation
The kinase activity of pp60c-src is primarily regulated by phosphorylation at two key tyrosine residues:
-
Tyrosine 416 (Tyr-416): Located in the activation loop of the kinase domain, autophosphorylation of this site leads to a significant increase in catalytic activity.[3][4]
-
Tyrosine 527 (Tyr-527): Situated in the C-terminal tail, phosphorylation of this residue by other kinases (like C-terminal Src Kinase, Csk) induces an intramolecular interaction with the SH2 domain, locking the kinase in an inactive conformation.[3]
In contrast, pp60v-src lacks the C-terminal regulatory tail containing the equivalent of Tyr-527. This absence prevents the inhibitory intramolecular interaction, rendering the kinase constitutively active.[1] While pp60v-src also undergoes autophosphorylation at Tyr-416, its necessity for kinase activity and transforming potential can be context-dependent. Some studies suggest that phosphorylation at Tyr-416 is not strictly required for its transforming properties, while others indicate it is necessary for achieving high levels of kinase activity.[5]
Quantitative Comparison of Kinase Activity
The differential regulation by autophosphorylation results in significant differences in the kinetic parameters of pp60v-src and pp60c-src.
| Kinase Form | Phosphorylation State | Relative Vmax/kcat | ATP Km (µM) | Substrate Km | Catalytic Efficiency (kcat/Km) | Reference |
| pp60c-src | Basal (Tyr-527 phosphorylated) | ~1 | ~17-25 | - | - | [6][7] |
| pp60c-src | Activated (Tyr-416 autophosphorylated) | 3.7-fold increase | ~9.8 | - | 6.4-fold increase | [3] |
| pp60v-src | Basal/Constitutively Active | ~50-fold higher than basal pp60c-src | ~13 | - | - | [6] |
Signaling Pathways
The regulation of pp60c-src and the constitutive activity of pp60v-src are depicted in the following signaling diagrams.
References
- 1. From c-src to v-src, or the case of the missing C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of v-src and chicken c-src in rat cells demonstrates qualitative differences between pp60v-src and pp60c-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine 416 Is Phosphorylated in the Closed, Repressed Conformation of c-Src | PLOS One [journals.plos.org]
- 4. pp60c-src variants containing lesions that affect phosphorylation at tyrosines 416 and 527 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of tyrosine-416 is not required for the transforming properties and kinase activity of pp60v-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific kinase activity and phosphorylation state of pp60c-src from neuroblastomas and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vmax. activation of pp60c-src tyrosine kinase from neuroblastoma neuro-2A - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Functional Impact of Tyr-416 to Phenylalanine Mutation in pp60v-src: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional consequences of mutating Tyrosine-416 (Tyr-416) to Phenylalanine (Phe) in the viral Src tyrosine kinase, pp60v-src. We delve into the effects on its kinase activity, transforming ability, and downstream signaling, supported by experimental data and detailed protocols. This information is critical for understanding the structure-function relationship of Src kinases and for the development of targeted cancer therapies.
Introduction to pp60v-src and the Significance of Tyr-416
pp60v-src is the oncogenic protein product of the Rous sarcoma virus, a potent non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and transformation. A key regulatory site in Src family kinases is the autophosphorylation site in the activation loop. In pp60v-src, this corresponds to Tyr-416. Phosphorylation of this residue is generally associated with a conformational change that fully activates the kinase. To dissect the precise role of this phosphorylation event, a common experimental approach is to mutate the tyrosine residue to phenylalanine, which cannot be phosphorylated. This guide examines the functional ramifications of this Y416F mutation.
Functional Consequences of the Y416F Mutation
Contrary to what might be expected for a key autophosphorylation site, the mutation of Tyr-416 to Phenylalanine in pp60v-src does not abolish its oncogenic potential.
Kinase Activity
The Y416F mutant of pp60v-src largely retains its protein tyrosine kinase activity.[1] While autophosphorylation at this site is prevented, the mutant enzyme is still capable of phosphorylating other tyrosine residues on exogenous substrates and on itself, albeit with some reduction in efficiency.[1] Studies on a variant of pp60v-src have shown that the absence of phosphorylation at Tyr-416 results in at least a threefold decrease in in vitro kinase activity compared to the phosphorylated counterpart.
Cellular Transformation
Cells expressing the pp60v-src Y416F mutant still exhibit hallmarks of transformation, including the ability to form foci in cell culture and grow in an anchorage-independent manner in soft agar (B569324).[1] This indicates that the high level of constitutive activity of pp60v-src is sufficient to drive transformation even without the phosphorylation at Tyr-416.
Tumorigenicity
While the Y416F mutant can transform cells in vitro, its tumorigenic potential in vivo is attenuated. Mouse cells transformed with the pp60v-src Y416F mutant are only able to form tumors in immunodeficient mice.[2] This suggests that phosphorylation at Tyr-416 may play a role in the evasion of the host immune system by the transformed cells.[2]
Comparison with Alternatives: The Role of Tyr-416 in pp60c-src
The functional consequences of the Y416F mutation are strikingly different in the context of the cellular homolog, pp60c-src. The activity of pp60c-src is tightly regulated by phosphorylation at another tyrosine residue, Tyr-527, in its C-terminal tail. Phosphorylation of Tyr-527 by C-terminal Src kinase (Csk) leads to an intramolecular interaction with the SH2 domain, locking the kinase in an inactive conformation.
Activation of pp60c-src typically involves the dephosphorylation of Tyr-527 and subsequent autophosphorylation at Tyr-416. In stark contrast to pp60v-src, mutating Tyr-416 to Phe in an activated form of pp60c-src (where Tyr-527 is mutated to Phe) suppresses both its kinase and transforming activities.[3][4] This highlights a fundamental difference in the activation mechanisms of the viral and cellular Src proteins, with pp60c-src being critically dependent on Tyr-416 phosphorylation for its full oncogenic potential.[4]
Data Presentation
Table 1: Comparison of Kinase Activity
| Src Variant | Autophosphorylation at Tyr-416 | In Vitro Kinase Activity (Relative to Phosphorylated Wild-Type) |
| pp60v-src (Wild-Type) | Yes | ~100% |
| pp60v-src (Y416F) | No | Reduced (at least 3-fold decrease reported for a variant) |
| pp60c-src (Y527F) | Yes | Activated |
| pp60c-src (Y527F/Y416F) | No | Suppressed |
Table 2: Comparison of Transforming Ability
| Src Variant | Focus Formation in vitro | Growth in Soft Agar in vitro | Tumorigenicity in vivo |
| pp60v-src (Wild-Type) | Yes | Yes | Yes (in immunocompetent and immunodeficient mice) |
| pp60v-src (Y416F) | Yes[1] | Yes[1] | Yes (only in immunodeficient mice)[2] |
| pp60c-src (Y527F) | Yes | Yes | Yes |
| pp60c-src (Y527F/Y416F) | No[4] | No[4] | No |
Experimental Protocols
In Vitro Kinase Assay
This protocol is a generalized method for assessing the kinase activity of pp60v-src variants.
Materials:
-
Purified pp60v-src (wild-type or Y416F mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP (with [γ-³²P]ATP for radioactive detection)
-
Exogenous substrate (e.g., acid-denatured enolase or a synthetic peptide substrate)
-
SDS-PAGE reagents and equipment
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the pp60v-src enzyme, and the exogenous substrate.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or quantify the incorporated radioactivity using a phosphorimager or by excising the substrate band and using a scintillation counter.
Focus Formation Assay
This assay measures the ability of a gene to induce loss of contact inhibition in cultured cells.
Materials:
-
NIH 3T3 or other suitable fibroblast cell line
-
Cell culture medium and supplements
-
Expression vectors for wild-type pp60v-src and the Y416F mutant
-
Transfection reagent
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed the fibroblast cells in multi-well plates.
-
Transfect the cells with the expression vectors for the Src variants.
-
Continue to culture the cells for 2-3 weeks, changing the medium regularly.
-
Observe the plates for the formation of foci, which are dense, multi-layered clusters of cells.
-
Fix and stain the cells with crystal violet to visualize and count the foci.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cells, a hallmark of transformation.
Materials:
-
Agar
-
Cell culture medium
-
Cells expressing the Src variants
-
Multi-well plates
Procedure:
-
Prepare a base layer of agar mixed with cell culture medium in multi-well plates and allow it to solidify.
-
Prepare a top layer of agar mixed with a single-cell suspension of the cells expressing the Src variants.
-
Carefully overlay the top agar/cell mixture onto the base layer.
-
Incubate the plates for 2-4 weeks, adding fresh medium on top of the agar periodically.
-
Count the number of colonies formed in the soft agar.
Visualizations
Caption: Simplified signaling pathway of c-Src and v-Src activation.
Caption: Experimental workflow for comparing pp60v-src WT and Y416F mutant.
References
- 1. Autophosphorylation is required for high kinase activity and efficient transformation ability of proteins encoded by host range alleles of v-src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophosphorylation is required for high kinase activity and efficient transformation ability of proteins encoded by host range alleles of v-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophosphorylation activates c-Src kinase through global structural rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of tyrosine-416 is not required for the transforming properties and kinase activity of pp60v-src - PubMed [pubmed.ncbi.nlm.nih.gov]
Host Cell Environment Dictates pp60v-src Autophosphorylation and Downstream Signaling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate interplay between viral oncogenes and the host cellular machinery is paramount for developing targeted therapies. The transforming protein of Rous sarcoma virus, pp60v-src, serves as a classic model for studying tyrosine kinase signaling and its deregulation in cancer. However, the transforming potential of pp60v-src is not uniform across different host species. This guide provides a comparative analysis of pp60v-src autophosphorylation and its downstream signaling pathways in two commonly used model systems: chicken and rat cells.
This document summarizes key differences in pp60v-src activity, substrate interactions, and signaling outcomes between these two host environments, supported by experimental data. Detailed protocols for key assays are provided to facilitate the replication and further investigation of these phenomena.
Key Comparative Insights
Experimental evidence reveals that the cellular context significantly influences the transforming activity of pp60v-src. A primary determinant of this difference lies in the regulation of its kinase activity through autophosphorylation and its subsequent interaction with host-specific cellular substrates.
Data Presentation: A Comparative Overview
The following tables summarize the qualitative and quantitative differences observed in pp60v-src function in chicken versus rat cells.
Table 1: Comparison of pp60v-src Autophosphorylation and Kinase Activity
| Parameter | Chicken Cells | Rat Cells | Key Findings |
| Autophosphorylation | High levels of autophosphorylation are strongly correlated with a transformed phenotype. | Transformation is less dependent on high levels of autophosphorylation for certain v-src alleles.[1] | The requirement for autophosphorylation for full transforming potential is host-dependent. |
| Kinase Activity | Generally high kinase activity is observed in transformed cells. | High kinase activity alone is not sufficient for transformation; substrate specificity is crucial.[2] | The host cell environment modulates the downstream effects of pp60v-src kinase activity. |
| Subcellular Localization | Predominantly associated with the plasma membrane.[3][4] | Found to be associated with the nuclear envelope and juxtanuclear reticular structures.[3][4] | Differential localization may contribute to the distinct substrate availability and signaling outcomes. |
Table 2: Differential Substrate Interaction and Downstream Signaling
| Substrate/Pathway | Chicken Cells | Rat Cells | Key Findings |
| SH2 Domain Binding | Transformation correlates with high-affinity phosphopeptide binding by the SH2 domain.[5][6] | Transformation is strongly correlated with low-affinity phosphopeptide binding by the SH2 domain.[5][6] | The affinity of SH2-mediated interactions is a critical determinant of host-specific transformation. |
| FAK Phosphorylation | Increased tyrosine phosphorylation of Focal Adhesion Kinase (FAK) is observed.[1] | FAK tyrosine phosphorylation is not significantly increased.[1] | FAK is a host-specific downstream target of pp60v-src. |
| PI3-Kinase Pathway | High levels of pp60v-src-associated PI3-Kinase activity are detected.[1] | PI3-Kinase activity is not significantly elevated in association with pp60v-src.[1] | The coupling of pp60v-src to the PI3K pathway is more pronounced in chicken cells. |
| SHC-GRB2 Complex | Formation of the SHC-GRB2 complex correlates with transformation.[1] | Formation of the SHC-GRB2 complex also correlates with transformation, independent of morphology.[1] | The SHC-GRB2 pathway is a common mediator of pp60v-src signaling in both cell types. |
Mandatory Visualization
The following diagrams illustrate the differential signaling pathways of pp60v-src in chicken and rat cells and a general experimental workflow for studying pp60v-src autophosphorylation.
Caption: pp60v-src signaling in chicken cells leading to transformation.
Caption: pp60v-src signaling in rat cells leading to transformation.
Caption: Experimental workflow for analyzing pp60v-src autophosphorylation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Transfection
-
Cell Lines:
-
Chicken Embryo Fibroblasts (CEFs)
-
Rat-2 or similar rat fibroblast cell lines
-
-
Culture Conditions:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection:
-
Transfect cells with a plasmid encoding pp60v-src using a standard lipid-based transfection reagent according to the manufacturer's instructions.
-
Harvest cells for analysis 24-48 hours post-transfection.
-
Immunoprecipitation of pp60v-src
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Src monoclonal antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G-agarose beads and incubate for another 2 hours at 4°C.
-
Collect the beads by centrifugation and wash three times with ice-cold lysis buffer.
-
In Vitro Kinase Assay for Autophosphorylation
-
Reaction Setup:
-
Resuspend the immunoprecipitated pp60v-src beads in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT).
-
Initiate the kinase reaction by adding 10 µCi of [γ-32P]ATP and 10 µM cold ATP.
-
Incubate at 30°C for 10-20 minutes with occasional agitation.
-
-
Termination and Analysis:
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled, autophosphorylated pp60v-src.
-
Quantify the band intensity using densitometry.
-
Western Blot Analysis of Substrate Phosphorylation
-
Sample Preparation:
-
Use the cell lysates prepared for immunoprecipitation.
-
Determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a substrate (e.g., anti-phospho-FAK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To control for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-FAK).
-
References
- 1. Transformation and pp60v-src autophosphorylation correlate with SHC-GRB2 complex formation in rat and chicken cells expressing host-range and kinase-active, transformation-defective alleles of v-src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of v-src and chicken c-src in rat cells demonstrates qualitative differences between pp60v-src and pp60c-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in intracellular location of pp60src in rat and chicken cells transformed by Rous sarcoma virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in intracellular location of pp60src in rat and chicken cells transformed by Rous sarcoma virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pp60v-src transformation of rat cells but not chicken cells strongly correlates with low-affinity phosphopeptide binding by the SH2 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pp60v-src transformation of rat cells but not chicken cells strongly correlates with low-affinity phosphopeptide binding by the SH2 domain. | Semantic Scholar [semanticscholar.org]
Validating pp60v-src Autophosphorylation as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pp60v-src (v-Src) protein, a constitutively active tyrosine kinase, is a potent oncoprotein encoded by the Rous sarcoma virus. Its unregulated kinase activity, driven by autophosphorylation at Tyrosine 419 (Tyr419), triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, and angiogenesis, hallmarks of cancer.[1] This central role in oncogenesis has positioned the inhibition of v-Src autophosphorylation as a promising therapeutic strategy.
This guide provides a comparative analysis of therapeutic agents targeting v-Src autophosphorylation, presenting key experimental data, detailed methodologies, and a visual representation of the underlying molecular pathways and experimental workflows.
Comparative Performance of pp60v-src Inhibitors
The efficacy of various small molecule inhibitors targeting the kinase activity of Src family kinases, including v-Src, is typically evaluated by their half-maximal inhibitory concentration (IC50) in in vitro kinase assays and their impact on cancer cell viability. The following tables summarize the performance of several well-characterized Src inhibitors.
| Inhibitor | Type | Target(s) | c-Src IC50 (nM) | Notes |
| Dasatinib | ATP-competitive | Dual Bcr-Abl/Src | <1.0 | A potent, multi-targeted inhibitor. |
| Saracatinib (AZD0530) | ATP-competitive | Src/Abl | 2.7 | Highly selective for Src family kinases. |
| Bosutinib (SKI-606) | ATP-competitive | Src/Abl | 1.2 | A dual Src/Abl tyrosine kinase inhibitor. |
| eCF506 | Conformation-selective | c-Src | <0.5 | Locks c-Src in an inactive conformation, inhibiting both kinase and scaffolding functions. |
| Radicicol | Natural Product | Hsp90 (indirectly affects Src) | ~100 | Induces degradation of Src. |
| PP2 | ATP-competitive | Src family kinases | ~100 | A commonly used research tool. |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 (nM) | Assay Type |
| Dasatinib | K562 | Chronic Myeloid Leukemia | 1 | Cell Viability |
| Saracatinib (AZD0530) | Various | Breast, Colon, Lung Cancer | Varies | Cell Viability |
| Bosutinib (SKI-606) | Various | Various | Varies | Cell Viability |
| eCF506 | MDA-MB-231 | Breast Cancer | ~100 (for p-Src inhibition) | Western Blot |
Alternative Therapeutic Strategies
While directly targeting the ATP-binding site of v-Src has been the primary approach, alternative strategies are emerging to overcome resistance and improve specificity:
-
Conformation-Selective Inhibition: As exemplified by eCF506, inhibitors that lock Src in its inactive conformation can offer a dual benefit by inhibiting both its catalytic activity and its scaffolding functions, potentially leading to improved efficacy and tolerability.
-
Targeting Upstream Activators or Downstream Effectors: Instead of targeting v-Src directly, therapies can focus on inhibiting receptor tyrosine kinases (e.g., EGFR, PDGFR) that activate Src or blocking key downstream signaling nodes like FAK, STAT3, or the PI3K/Akt pathway.
-
Combination Therapies: Combining Src inhibitors with other targeted agents, such as MEK inhibitors or EGFR inhibitors, can be a powerful strategy to overcome resistance mechanisms and achieve synergistic anti-tumor effects.[2]
-
Allosteric Inhibition: Targeting cryptic allosteric sites on the kinase domain offers the potential for highly specific inhibitors that do not compete with the high intracellular concentrations of ATP.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of therapeutic agents. Below are protocols for key experiments used in the validation of pp60v-src autophosphorylation as a therapeutic target.
In Vitro Src Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a peptide substrate by the Src kinase.
Materials:
-
Recombinant active c-Src kinase
-
Src substrate peptide (e.g., KVEKIGEGTYGVVYK)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the Src substrate peptide, and the test inhibitor at various concentrations.
-
Add recombinant c-Src kinase to the mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding [γ-³²P]ATP (final concentration typically near the Km for ATP, e.g., 10 µM).
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[3][4]
Materials:
-
Cancer cell line expressing pp60v-src
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[3]
-
Treat the cells with a range of concentrations of the test inhibitor and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).[5]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[3]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Src Autophosphorylation
This technique is used to detect the phosphorylation status of Src at Tyr416, a direct indicator of its activation state.[5][6]
Materials:
-
Cancer cell line expressing pp60v-src
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test inhibitor at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Src (Tyr416) primary antibody overnight at 4°C.[6]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Src antibody to normalize for protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of Src autophosphorylation.
Mandatory Visualizations
pp60v-src Signaling Pathway
Caption: Simplified pp60v-src signaling pathway leading to cancer hallmarks.
Experimental Workflow: In Vitro Kinase Inhibitor Screening
Caption: Workflow for in vitro screening of pp60v-src kinase inhibitors.
Logical Relationship: Targeting Autophosphorylation
Caption: The logic of inhibiting cancer progression by targeting v-Src autophosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of Src Kinase Activity in Cancer: A Guide for Researchers
A note on pp60v-src vs. pp60c-src: This guide focuses on the activity of pp60c-src (cellular Src), the non-receptor tyrosine kinase endogenous to human cells. Its retroviral counterpart, pp60v-src, is the transforming protein of the Rous sarcoma virus and is considered a constitutively active form of the kinase due to mutations that abrogate normal cellular regulation.[1][2] While pp60v-src is a powerful tool in experimental oncology for inducing cellular transformation,[3][4] it is the deregulation of the cellular proto-oncogene, c-Src, that is clinically relevant in the progression of human cancers.[2] Therefore, this analysis centers on the comparative activity of pp60c-src across various human cancer types.
The proto-oncogene c-Src is a critical signaling node in numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[5][6] Its dysregulation is a frequent event in a wide array of human cancers, often correlating with malignant progression and poor prognosis.[7][8] This guide provides a comparative overview of pp60c-src kinase activity in different cancer types, supported by experimental data and detailed methodologies for its assessment.
Quantitative Comparison of pp60c-Src Kinase Activity
The following tables summarize the observed pp60c-src kinase activity in several major cancer types compared to corresponding normal tissues. It is important to note that activity levels can vary significantly between studies, cell lines, and individual patient tumors.
| Cancer Type | Fold Increase in Kinase Activity (Tumor vs. Normal) | Key Findings |
| Colon Carcinoma | 5 to 8-fold | Increased pp60c-src activity is an early event, observed in premalignant polyps, and further elevates with progression to liver metastases.[9][10] The specific activity of the kinase is enhanced, not just the protein level.[9][11] |
| Pancreatic Carcinoma | Detectable only in cancer cells | Src is overexpressed in the majority of pancreatic carcinomas, and its kinase activity is detectable in cancer cells but not in normal pancreatic tissue.[6][7] Increased membranous Src expression is associated with decreased survival.[8] |
| Breast Cancer | Specifically elevated in tumor tissues | Elevated pp60c-src activity is observed in breast carcinoma tissues compared to normal breast tissue.[12] Higher activity has been correlated with the presence of the progesterone (B1679170) receptor.[12] |
| Non-Small Cell Lung Cancer (NSCLC) | Elevated in a subset of tumors | Approximately 33% of NSCLC tumors show evidence of SFK activation.[13] EGFR-dependent NSCLC cell lines often exhibit increased phosphorylation of Src family kinases.[13] |
Experimental Protocols for Measuring Src Kinase Activity
Accurate measurement of Src kinase activity is crucial for both basic research and the development of targeted therapies. Below are detailed methodologies for two common assays.
Immunoprecipitation (IP) - In Vitro Kinase Assay
This method measures the ability of immunoprecipitated Src to phosphorylate an exogenous substrate.
Methodology:
-
Cell Lysis:
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-Src antibody for 1-2 hours at 4°C.[15]
-
Capture the antibody-Src complex by adding Protein A/G-agarose beads and incubating for an additional hour at 4°C.[14]
-
Wash the immunoprecipitates extensively with lysis buffer to remove non-specific binding, followed by washes with kinase assay buffer.[14][15]
-
-
Kinase Reaction:
-
Detection and Quantification:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
For peptide substrates, the phosphorylated peptide can be separated from free ATP using phosphocellulose paper and quantified by scintillation counting.[16][17]
-
Cell-Based (In-Cell) Western Assay
This assay quantifies the level of active Src within fixed cells by measuring its autophosphorylation at Tyrosine 419 (Y419).
Methodology:
-
Cell Seeding and Treatment:
-
Fixation and Permeabilization:
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS to allow antibody entry.[5]
-
-
Immunostaining:
-
Block non-specific antibody binding using a suitable blocking buffer.
-
Incubate the cells with primary antibodies targeting both phospho-Src (pY419) and total Src overnight at 4°C.[5]
-
Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and IRDye 800CW).
-
-
Image Acquisition and Analysis:
-
Scan the plate using a fluorescence plate reader at the appropriate wavelengths (e.g., 700 nm and 800 nm).[5]
-
Quantify the fluorescence intensity for both the phospho-Src and total Src signals.
-
Normalize the phospho-Src signal to the total Src signal for each well to account for variations in cell number.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key Src signaling pathways and the workflows of the described experimental protocols.
Caption: Simplified c-Src signaling pathways in cancer.
Caption: Workflow for an in vitro Src kinase assay.
Caption: Workflow for a cell-based Src kinase assay.
References
- 1. v-Src - Wikipedia [en.wikipedia.org]
- 2. Src Points the Way to Biomarkers and Chemotherapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. v-Src-driven transformation is due to chromosome abnormalities but not Src-mediated growth signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Src as the link between inflammation and cancer [frontiersin.org]
- 7. Overexpression and activation of the tyrosine kinase Src in human pancreatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted inhibition of Src kinase signaling attenuates pancreatic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pp60c-src activation in human colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increase in activity and level of pp60c-src in progressive stages of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Activity of pp60c-src protein kinase in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Src-Family Kinases Are Activated in Non-Small Cell Lung Cancer and Promote the Survival of Epidermal Growth Factor Receptor-Dependent Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
Navigating the Maze of Kinase Activation: A Comparative Guide to Phosphospecific Antibodies Against Src Family Kinases
For researchers, scientists, and drug development professionals investigating the intricate signaling networks governed by Src family kinases (SFKs), the ability to accurately detect their activation state is paramount. Phosphorylation of a conserved tyrosine residue in the activation loop (Tyr416 in c-Src) is a hallmark of their catalytic activity. However, the high degree of homology within the SFK family presents a significant challenge: the cross-reactivity of phosphospecific antibodies. This guide provides an objective comparison of commercially available phospho-Src (Tyr416) antibodies, supported by available experimental data, and furnishes detailed protocols for their rigorous validation.
The Src family of non-receptor tyrosine kinases comprises eight members in humans: Src, Fyn, Yes, Lck, Lyn, Hck, Fgr, and Blk. These kinases are pivotal regulators of a vast array of cellular processes, including proliferation, survival, migration, and differentiation.[1] Their dysregulation is frequently implicated in cancer and other diseases.[2] Given their overlapping functions and expression patterns, discerning the activation of specific SFK members is crucial for elucidating their precise roles in both normal physiology and pathology.
The Challenge of Specificity
Antibodies designed to recognize the phosphorylated activation loop of Src (pTyr416) are invaluable tools for assessing SFK activation. However, the amino acid sequence surrounding this phosphotyrosine is highly conserved across the family, leading to a high potential for cross-reactivity. Most manufacturers acknowledge this, stating that their antibodies may react with other SFK members when phosphorylated at the equivalent site.[3][4][5][6][7][8][9][10] This inherent cross-reactivity complicates the interpretation of results, as a signal detected by a so-called "phospho-Src" antibody could represent the activity of several different SFKs.
Comparative Analysis of Phospho-Src (Tyr416) Antibodies
A study by Close et al. (2013) qualitatively compared two different phospho-Y416 antibodies in Western blot analysis of cells expressing different conformations of c-Src.[11] While both antibodies were specific for the phosphorylated form of c-Src, the study did not assess their reactivity against other SFK members.
Below is a summary of the stated cross-reactivity for several widely used phospho-Src (Tyr416) antibodies. It is important to note that this information is largely based on manufacturer's data sheets and may not be exhaustive.
| Antibody Name/Clone | Manufacturer | Stated Cross-Reactivity (Phosphorylated at equivalent site) | Minimal Recognition |
| Phospho-Src Family (Tyr416) Antibody #2101 | Cell Signaling Technology | Lyn, Fyn, Lck, Yes, Hck[3][4][7][10] | |
| Phospho-Src Family (Tyr416) (D49G4) Rabbit mAb #6943S | Cell Signaling Technology | Lyn, Fyn, Lck, Yes, Hck[8] | |
| Phospho-Src Family (Tyr416) (E6G4R) Rabbit Monoclonal Antibody #59548 | Cell Signaling Technology | Fyn, Lyn, Lck, Hck, Yes[6] | Blk, Fgr[6] |
| Anti-Src (phospho Tyr416) antibody (GTX24816) | GeneTex | Yes, Fyn[5] | |
| Phospho-SRC (Tyr416) Polyclonal Antibody (PA5-97366) | Thermo Fisher Scientific | Not explicitly stated, but sequence homology suggests potential cross-reactivity.[12] |
Key Signaling Pathways Involving Src Family Kinases
To understand the importance of discerning specific SFK activation, it is crucial to consider their roles in various signaling pathways. SFKs are key mediators downstream of receptor tyrosine kinases (RTKs), integrins, and G protein-coupled receptors (GPCRs).[1][2] Their activation can trigger multiple downstream cascades, including the Ras-MAPK, PI3K-Akt, and STAT3 pathways, which in turn regulate fundamental cellular functions.[2][13]
Experimental Protocols for Antibody Validation
Given the potential for cross-reactivity, it is imperative for researchers to validate their phosphospecific SFK antibodies in the context of their specific experimental system. Here, we provide detailed protocols for two key validation experiments: a Western blot analysis using a panel of cell lines with known SFK expression and an in vitro kinase assay with purified kinases.
Experimental Workflow for Antibody Specificity Testing
Protocol 1: Western Blot Analysis of SFK Cross-Reactivity
This protocol outlines a method to assess the cross-reactivity of a phospho-SFK antibody against endogenous kinases in a panel of cell lines with well-characterized SFK expression profiles.
1. Cell Culture and Lysis:
-
Culture a panel of cell lines known to express different combinations of SFKs (e.g., hematopoietic cell lines for Lyn, Lck, Hck; fibroblast cell lines for Src, Yes, Fyn).
-
Treat cells with an appropriate stimulus to induce SFK activation (e.g., growth factors, pervanadate).
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
2. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each cell lysate by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-SFK antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
3. Data Analysis:
-
Analyze the band pattern across the different cell lines. The presence of a band at the expected molecular weight for a particular SFK in a cell line known to express that kinase suggests reactivity.
-
To confirm equal loading, strip the membrane and re-probe with antibodies against total (non-phosphorylated) forms of the individual SFKs or a loading control like GAPDH or β-actin.
Protocol 2: In Vitro Kinase Assay for Quantitative Cross-Reactivity
This protocol provides a method for the quantitative assessment of a phospho-SFK antibody's cross-reactivity using a panel of purified, active SFKs.
1. Kinase Reaction:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
In separate tubes, combine the reaction buffer with a specific purified, active SFK (e.g., Src, Lck, Fyn, etc.).
-
Add a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
2. Dot Blot or Western Blot Analysis:
-
Dot Blot: Spot equal volumes of each completed kinase reaction onto a nitrocellulose membrane.
-
Western Blot: Run the reaction products on an SDS-PAGE gel and transfer to a membrane. This is useful if the substrate is a protein that can be resolved by size.
-
Proceed with blocking, primary and secondary antibody incubations, and detection as described in the Western Blot protocol above, using the phospho-SFK antibody of interest.
3. Quantitative Analysis:
-
Quantify the signal intensity for each purified SFK using densitometry software.
-
Normalize the signal to the amount of each kinase used in the reaction (which can be confirmed by a parallel blot using an antibody that recognizes a pan-SFK epitope).
-
Express the cross-reactivity as a percentage of the signal obtained with the intended target kinase (e.g., c-Src).
Conclusion
The selection and validation of phosphospecific antibodies against Src family kinases are critical for obtaining reliable and interpretable data. While many commercially available antibodies are marketed as "phospho-Src (Tyr416)," researchers must be aware of their potential for cross-reactivity with other SFK members. The information and protocols provided in this guide are intended to empower researchers to make informed decisions about antibody selection and to perform the necessary validation experiments to ensure the specificity of their findings. By employing a rigorous and systematic approach to antibody validation, the scientific community can continue to unravel the complex and vital roles of Src family kinases in health and disease.
References
- 1. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Anti-Src (phospho Tyr416) antibody (GTX24816) | GeneTex [genetex.com]
- 6. Phospho-Src Family (Tyr416) (E6G4R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-Src Family (Tyr416) Antibody (#2101) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. biocompare.com [biocompare.com]
- 9. biocompare.com [biocompare.com]
- 10. studylib.net [studylib.net]
- 11. Tyrosine 416 Is Phosphorylated in the Closed, Repressed Conformation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-SRC (Tyr416) Polyclonal Antibody (PA5-97366) [thermofisher.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Transforming Potential of Wild-Type vs. Mutant pp60v-src
For Researchers, Scientists, and Drug Development Professionals
The pp60v-src oncoprotein, the transforming agent of the Rous sarcoma virus (RSV), has long served as a paradigm for understanding cellular transformation and tumorigenesis. As a constitutively active tyrosine kinase, wild-type pp60v-src phosphorylates a multitude of cellular substrates, leading to the deregulation of critical signaling pathways that control cell growth, proliferation, adhesion, and morphology. Alterations in the structure of pp60v-src through mutation can profoundly impact its transforming potential, providing invaluable insights into the functional domains of the protein and the specific signaling events that drive oncogenesis.
This guide provides an objective comparison of the transforming potential of wild-type pp60v-src versus key functional mutants, supported by experimental data. We delve into the biochemical properties, effects on cellular signaling, and tumorigenicity of mutants with alterations in the myristoylation site, the Src Homology 2 (SH2) and 3 (SH3) domains, and the kinase domain.
Quantitative Comparison of Transforming Potential
The transforming ability of pp60v-src variants is typically assessed through a series of in vitro and in vivo assays. Below is a summary of the expected outcomes for wild-type and key mutant forms of pp60v-src. It is important to note that the absolute values can vary depending on the cell type and specific experimental conditions.
| pp60v-src Variant | Focus Formation Assay (Foci/µg DNA) | Soft Agar (B569324) Colony Formation (Colony Number/Size) | In Vivo Tumorigenicity (Incidence/Latency) | Relative Kinase Activity (%) |
| Wild-Type | High number of dense, refractile foci | Numerous, large colonies | High incidence, short latency | 100 |
| Myristoylation Mutant (G2A) | Abolished or significantly reduced | No or very few, small colonies | Non-tumorigenic | ~100% |
| SH2 Domain Mutant (e.g., R175L) | Reduced, often fusiform foci (host-dependent) | Reduced number and/or size of colonies | Reduced tumorigenicity or host-dependent | Variable, often slightly reduced |
| SH3 Domain Mutant (e.g., deletions) | Reduced or altered morphology of foci | Reduced colony formation | Reduced tumorigenicity | Variable, can be near-normal |
| Kinase-Dead Mutant (e.g., K295M) | Abolished | No colony formation | Non-tumorigenic | <1% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design and interpretation of studies on pp60v-src transforming potential.
Focus Formation Assay
This assay measures the loss of contact inhibition, a hallmark of transformed cells.
1. Cell Culture and Retroviral Transduction:
-
Maintain NIH 3T3 or chicken embryo fibroblasts (CEF) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Package retroviral vectors encoding wild-type or mutant pp60v-src in a suitable packaging cell line (e.g., HEK293T).
-
Infect target cells with the viral supernatant in the presence of polybrene (8 µg/mL).
-
Select for transduced cells using an appropriate selection marker (e.g., puromycin).
2. Seeding and Monitoring:
-
Plate the transduced cells at a density of 5 x 10^5 cells per 60 mm dish.
-
Culture the cells for 10-14 days, changing the medium every 2-3 days.
-
Monitor for the formation of foci, which are dense, multi-layered clusters of cells.
3. Staining and Quantification:
-
Wash the plates with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of foci per plate. The results are often expressed as focus-forming units (FFU) per microgram of transfected DNA.
Soft Agar Colony Formation Assay
This assay assesses anchorage-independent growth, a characteristic strongly correlated with tumorigenicity.
1. Preparation of Agar Layers:
-
Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.
-
Prepare a top layer of 0.3% agar in complete medium and keep it at 40°C.
2. Cell Seeding:
-
Trypsinize and resuspend the transduced cells to obtain a single-cell suspension.
-
Mix 1 x 10^4 cells with the top agar solution.
-
Plate the cell-agar mixture on top of the base agar layer.
3. Incubation and Feeding:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-3 weeks.
-
Feed the cells twice a week by adding a small volume of complete medium on top of the agar.
4. Staining and Quantification:
-
Stain the colonies by adding a solution of p-iodonitrotetrazolium violet (INT) or crystal violet.
-
Count the number and measure the size of the colonies using a microscope and imaging software.
In Vivo Tumorigenicity Assay
This assay directly evaluates the ability of transformed cells to form tumors in immunocompromised animals.
1. Animal Model:
-
Use immunocompromised mice, such as nude (nu/nu) or SCID mice.
2. Cell Preparation and Injection:
-
Harvest the transduced cells and resuspend them in sterile PBS or serum-free medium.
-
Inject 1 x 10^6 cells subcutaneously into the flank of each mouse.
3. Tumor Monitoring:
-
Monitor the mice for tumor formation at the site of injection.
-
Measure the tumor size with calipers every 2-3 days.
-
Record the time of tumor appearance (latency) and the percentage of mice that develop tumors (incidence).
4. Endpoint:
-
Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.
-
Excise and weigh the tumors for further analysis.
Signaling Pathways and the Impact of Mutations
Wild-type pp60v-src activates a complex network of signaling pathways that drive cellular transformation. Mutations in different domains of pp60v-src can selectively disrupt these pathways, leading to altered transforming phenotypes.
Wild-Type pp60v-src Signaling
Wild-type pp60v-src, upon localization to the plasma membrane via its myristoylated N-terminus, initiates a cascade of phosphorylation events. Its SH3 and SH2 domains mediate interactions with substrate proteins, bringing them in proximity to the catalytic kinase domain. Key downstream pathways include the Ras-MAPK pathway, promoting proliferation, and the PI3K/Akt pathway, which supports cell survival and growth. Src also disrupts focal adhesions through the phosphorylation of proteins like FAK and paxillin, leading to changes in cell morphology and motility.
Caption: Wild-type pp60v-src signaling cascade.
Impact of a Myristoylation Mutant (G2A)
Caption: Signaling effects of a myristoylation mutant.
Impact of an SH2 Domain Mutant
Mutations in the SH2 domain impair the ability of pp60v-src to bind to specific phosphotyrosine-containing substrates. This can lead to a more restricted pattern of substrate phosphorylation and a partial or host-dependent transformation phenotype.[2][3] For example, some SH2 mutants fail to efficiently activate pathways leading to altered cell morphology while still promoting anchorage-independent growth to some extent.
Caption: Signaling effects of an SH2 domain mutant.
Impact of a Kinase-Dead Mutant
A mutation in the ATP-binding pocket of the kinase domain (e.g., K295M) renders pp60v-src catalytically inactive.[4] Such mutants are unable to phosphorylate their substrates and are therefore completely non-transforming. This highlights the absolute requirement of the kinase activity for pp60v-src-mediated transformation.
Caption: Signaling effects of a kinase-dead mutant.
Experimental Workflow
The overall workflow for comparing the transforming potential of wild-type and mutant pp60v-src is depicted below.
Caption: Workflow for assessing pp60v-src transforming potential.
References
- 1. Structural and functional domains of the Rous sarcoma virus transforming protein (pp60src) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autophosphorylation is required for high kinase activity and efficient transformation ability of proteins encoded by host range alleles of v-src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transformation and pp60v-src autophosphorylation correlate with SHC-GRB2 complex formation in rat and chicken cells expressing host-range and kinase-active, transformation-defective alleles of v-src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mutation at the ATP-binding site of pp60v-src abolishes kinase activity, transformation, and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Aftermath: A Comparative Guide to Validating pp60v-src Autophosphorylation and its Downstream Signaling
For researchers, scientists, and drug development professionals, deciphering the intricate signaling cascades initiated by the viral oncogene pp60v-src is paramount to understanding its role in tumorigenesis and developing targeted therapies. This guide provides a comprehensive comparison of the downstream signaling events following pp60v-src autophosphorylation, contrasting them with its cellular homolog, pp60c-src. We present supporting experimental data, detailed protocols for validation, and clear visualizations of the key pathways and workflows.
The protein tyrosine kinase pp60v-src, the transforming protein of the Rous sarcoma virus, is a constitutively active kinase that drives oncogenic transformation through the phosphorylation of a multitude of cellular substrates.[1][2] Its cellular counterpart, pp60c-src, plays a crucial role in normal cellular processes such as proliferation, differentiation, and migration, and its activity is tightly regulated.[2][3] The key difference lies in their regulation; pp60v-src lacks the C-terminal inhibitory phosphorylation site present in pp60c-src, leading to its constitutive activation and aberrant downstream signaling.[2][4]
Comparative Analysis of Downstream Signaling Pathways
The autophosphorylation of pp60v-src on tyrosine 416 (Y416) unleashes a cascade of phosphorylation events, activating several key downstream signaling pathways that collectively contribute to the transformed phenotype. In contrast, the activation of pp60c-src is transient and stimulus-dependent, leading to controlled physiological responses.
| Downstream Pathway | Key Substrates/Mediators | Functional Outcomes (pp60v-src) | Functional Outcomes (pp60c-src) |
| Ras/MAPK Pathway | Shc, Grb2, SOS, Ras, Raf, MEK, ERK | Sustained proliferation, cell cycle progression, transformation.[5][6][7] | Regulated cell proliferation and differentiation in response to growth factors.[8] |
| PI3K/Akt Pathway | PI3K, PIP3, Akt, mTOR | Enhanced cell survival, inhibition of apoptosis, metabolic reprogramming.[9][10] | Regulation of cell survival, growth, and metabolism in response to survival factors.[11] |
| STAT3 Pathway | JAKs, STAT3 | Constitutive activation leading to gene expression promoting proliferation, survival, and angiogenesis.[3][12][13] | Transient activation in response to cytokines, involved in immune responses and development. |
| Focal Adhesion Signaling | Focal Adhesion Kinase (FAK), Paxillin, p130Cas | Disruption of focal adhesions, increased cell motility and invasion.[14] | Regulation of cell adhesion, migration, and cytoskeletal organization. |
Quantitative Comparison of Kinase Activity and Inhibition
The differential activity of pp60v-src and pp60c-src can be quantified through various assays, and the potency of inhibitors targeting these kinases can be compared.
| Parameter | pp60v-src | pp60c-src | Key References |
| Kinase Activity | Constitutively high | Tightly regulated, low basal activity | [2] |
| Transformation Ability | High | Low/None | [1][3] |
| IC50 of Dasatinib | Potent inhibition (GI50 in MDA-MB-231 cells = 6 nM) | Potent inhibition | [15][16] |
| IC50 of Saracatinib (AZD0530) | Potent inhibition | Potent inhibition (IC50 for c-Src activity similar to I(Ba) inhibition) | [17][18] |
| IC50 of Radicicol (B1680498) | 0.1 µg/ml in vitro | - | [19] |
Visualizing the Signaling Cascades and Experimental Workflows
To better understand the complex interactions, the following diagrams illustrate the core signaling pathways and a typical experimental workflow for validating pp60v-src downstream signaling.
References
- 1. Expression of v-src and chicken c-src in rat cells demonstrates qualitative differences between pp60v-src and pp60c-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From c-src to v-src, or the case of the missing C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional dissection of transformation by c-Src and v-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of sites for tyrosine phosphorylation in the transforming protein of Rous sarcoma virus (pp60v-src) and its normal cellular homologue (pp60c-src) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. SRC-3/TRAF4 facilitates ovarian cancer development by activating the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new role for the PI3K/Akt signaling pathway in the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sustained Src Inhibition Results in STAT3 Activation and Cancer Cell Survival via Altered JAK-STAT3 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stat3 Activation by Src Induces Specific Gene Regulation and Is Required for Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The catalytic activity of Src is dispensable for translocation to focal adhesions but controls the turnover of these structures during cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Effects of protein tyrosine kinase inhibitors on voltage-operated calcium channel currents in vascular smooth muscle cells and pp60(c-src) kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potent and specific inhibition of p60v-src protein kinase both in vivo and in vitro by radicicol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to pp60v-src and Other Oncogenic Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the viral Src tyrosine kinase, pp60v-src, with other key oncogenic tyrosine kinases, including Abl, the Epidermal Growth Factor Receptor (EGFR), and the Human Epidermal Growth Factor Receptor 2 (HER2). The information is supported by experimental data to assist in research and drug development.
Introduction to Oncogenic Tyrosine Kinases
Tyrosine kinases are a family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. This phosphorylation event is a critical component of signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival.[1] In normal cells, the activity of tyrosine kinases is tightly controlled.[1] However, genetic alterations such as mutations, gene amplifications, or chromosomal translocations can lead to the constitutive activation of these kinases, turning them into potent oncoproteins that drive cancer development.[1][2]
pp60v-src , the protein product of the v-src oncogene from the Rous sarcoma virus, was the first tyrosine kinase to be identified as an oncoprotein.[1] Its cellular homolog, c-Src, is a proto-oncogene involved in normal cellular signaling. Unlike c-Src, pp60v-src is constitutively active due to the lack of a C-terminal inhibitory phosphorylation site (Tyrosine-527), making it a powerful tool for studying oncogenic transformation.[3]
This guide will compare pp60v-src to other well-characterized oncogenic tyrosine kinases:
-
Abl: A non-receptor tyrosine kinase that, in its constitutively active Bcr-Abl fusion form, is the causative agent of chronic myeloid leukemia (CML).
-
EGFR: A receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers, including non-small cell lung cancer and glioblastoma.
-
HER2 (ErbB2): A member of the EGFR family that is overexpressed in a significant portion of breast cancers and is associated with aggressive disease.
Comparative Performance: Kinase Activity and Transformation Potential
The oncogenic potential of a tyrosine kinase is intrinsically linked to its catalytic activity and its ability to induce malignant transformation in cells. The following tables summarize key quantitative and qualitative data comparing pp60v-src, Abl, EGFR, and HER2.
Table 1: In Vitro Kinase Activity
Direct comparative studies measuring the Vmax of these kinases under identical conditions are limited. However, available data provides insights into their relative catalytic activities.
| Kinase | Relative Kinase Activity/Potency | ATP Km (µM) | Notes |
| pp60v-src | Very High (approx. 50-fold higher Vmax than c-Src)[4] | ~13-25[4][5] | Constitutively active due to lack of inhibitory C-terminal tyrosine.[3] |
| Bcr-Abl | High | ~0.06 - 0.11 (for c-Abl) | Constitutively active due to the Bcr fusion domain inducing oligomerization and activation. The p210 isoform has a higher transforming potential than the p185 isoform.[6] |
| EGFR (mutant) | High (ligand-independent) | ~25 (for wild-type EGFR)[5] | Activating mutations (e.g., L858R, exon 19 deletions) lead to constitutive kinase activity. |
| HER2 | High (when overexpressed or in heterodimers) | Not readily available | Overexpression leads to ligand-independent dimerization and activation. Forms potent heterodimers with other ErbB family members. |
Table 2: Cellular Transformation Potential
The ability of an oncogene to transform cells is a key measure of its oncogenic potency. The focus formation assay in NIH 3T3 cells is a standard method to quantify this activity.
| Kinase | Transforming Ability in NIH 3T3 cells | Anchorage-Independent Growth | Notes |
| pp60v-src | High | Yes | Efficiently induces focus formation and growth in soft agar.[7] |
| Bcr-Abl | Conditional | Yes | Requires co-expression of the IL-3 receptor for efficient transformation of NIH 3T3 cells.[8][9] |
| EGFR (mutant) | High | Yes | Activating mutants like L858R readily transform NIH 3T3 cells.[10] |
| HER2 | Moderate (synergizes with other factors) | Yes | Overexpression can lead to transformation, often synergizing with other oncogenes or ligands.[11] |
Signaling Pathways
Oncogenic tyrosine kinases activate a network of downstream signaling pathways that drive the hallmarks of cancer. While there is considerable overlap, each kinase can exhibit preferences for certain pathways.
pp60v-src Signaling
pp60v-src is known to phosphorylate a wide array of substrates, leading to the activation of multiple downstream pathways.
References
- 1. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic kinase fusions: an evolving arena with innovative clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. v-Src - Wikipedia [en.wikipedia.org]
- 4. Specific kinase activity and phosphorylation state of pp60c-src from neuroblastomas and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vmax. activation of pp60c-src tyrosine kinase from neuroblastoma neuro-2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase activity and transformation potency of bcr-abl oncogene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Anchorage-Independent Cell Growth Signature Identifies Tumors with Metastatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCR-ABL oncogenic transformation of NIH 3T3 fibroblasts requires the IL-3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BCR-ABL oncogenic transformation of NIH 3T3 fibroblasts requires the IL-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EGFR-L858R mutant enhances lung adenocarcinoma cell invasive ability and promotes malignant pleural effusion formation through activation of the CXCL12-CXCR4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Src family kinases and HER2 interactions in human breast cancer cell growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Active and Inactive pp60v-Src: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate conformational changes that govern the activity of the oncoprotein pp60v-Src is paramount for developing targeted therapeutics. This guide provides a comprehensive comparison of the structural and functional differences between the active and inactive states of pp60v-Src, supported by experimental data and detailed methodologies.
The protein tyrosine kinase pp60v-Src, the transforming product of the Rous sarcoma virus, is a potent oncoprotein that plays a crucial role in cell growth, differentiation, and survival.[1] Unlike its cellular counterpart, pp60c-Src, which is tightly regulated, pp60v-Src is constitutively active due to mutations, primarily at its C-terminus. This uncontrolled activity leads to the deregulation of numerous signaling pathways, contributing to tumorigenesis. The transition between the inactive and active states of Src family kinases involves significant conformational rearrangements of its key functional domains: the SH2, SH3, and kinase domains.
Structural Differences: An Overview
The structural basis for the activation of Src family kinases is best understood through the lens of its cellular homolog, c-Src, which shares a high degree of sequence identity with v-Src. In its inactive state, c-Src adopts a "closed" or autoinhibited conformation. This is maintained by a network of intramolecular interactions: the SH2 domain binds to a phosphorylated tyrosine residue (Tyr527 in c-Src) in the C-terminal tail, and the SH3 domain interacts with the linker region connecting the SH2 and kinase domains. These interactions lock the kinase domain in an inactive conformation.
The transforming activity of pp60v-Src is largely attributed to the absence of the critical C-terminal tyrosine phosphorylation site corresponding to Tyr527 in c-Src.[2] This prevents the formation of the autoinhibitory intramolecular loop, leading to a more "open" and constitutively active conformation.
Quantitative Comparison of Active and Inactive pp60v-Src
The functional consequence of these structural differences is a dramatic increase in the kinase activity of pp60v-Src compared to its cellular counterpart.
| Parameter | Inactive State (c-Src model) | Active State (pp60v-Src) | Reference |
| Overall Conformation | Closed, autoinhibited | Open, extended | [2] |
| SH2 Domain Interaction | Binds to phosphorylated C-terminal tail | Engages with other phosphotyrosine-containing proteins | [3] |
| SH3 Domain Interaction | Binds to SH2-kinase linker | Interacts with proline-rich motifs in substrate proteins | |
| Kinase Activity | Low basal activity | High, constitutive activity | [4][5] |
| Vmax (relative to c-Src) | 1x | ~50x higher | |
| Phosphorylation Status | Phosphorylated at inhibitory C-terminal tyrosine (in c-Src) | Lacks the inhibitory C-terminal tyrosine phosphorylation site | [2] |
| Autophosphorylation | Low | High | [6] |
Experimental Protocols
The structural and functional characterization of pp60v-Src relies on a combination of biophysical and biochemical techniques.
X-ray Crystallography
Determining the high-resolution three-dimensional structure of active and inactive Src kinases has been pivotal in understanding their regulation.
Protocol for Crystallization of a Viral Kinase:
-
Protein Expression and Purification:
-
Express the desired kinase domain or full-length protein in a suitable expression system (e.g., baculovirus-infected insect cells or E. coli).
-
Purify the protein to homogeneity using a combination of affinity, ion-exchange, and size-exclusion chromatography.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) using vapor diffusion methods (hanging or sitting drop).
-
Obtain crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[3]
-
-
Data Collection:
-
Mount the crystal and expose it to a monochromatic X-ray beam, often at a synchrotron source.[3]
-
Collect diffraction data as a series of images as the crystal is rotated.
-
-
Structure Determination:
-
Process the diffraction data to determine the unit cell dimensions and the intensities of the reflections.
-
Solve the phase problem using techniques like molecular replacement, using a known structure of a homologous kinase as a search model.
-
Build an atomic model into the resulting electron density map and refine the structure to fit the experimental data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the structure and dynamics of proteins in solution, complementing the static picture from X-ray crystallography.
Protocol for NMR Structural Analysis of a Tyrosine Kinase:
-
Sample Preparation:
-
Prepare a highly concentrated and pure sample of the kinase (or its domains) uniformly labeled with ¹⁵N and/or ¹³C.
-
Dissolve the protein in a suitable NMR buffer, adding 5-10% D₂O for the lock signal.[6]
-
-
Data Acquisition:
-
Acquire a series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, triple resonance experiments) on a high-field NMR spectrometer.[6]
-
-
Resonance Assignment:
-
Assign the chemical shifts of the backbone and side-chain atoms using the through-bond correlations from the triple resonance experiments.
-
-
Structural Restraint Collection:
-
Acquire Nuclear Overhauser Effect Spectroscopy (NOESY) experiments to obtain distance restraints between protons that are close in space.
-
Measure residual dipolar couplings (RDCs) to obtain information about the orientation of bonds with respect to the magnetic field.
-
-
Structure Calculation and Validation:
-
Use the collected restraints to calculate a family of structures that are consistent with the experimental data.
-
Validate the quality of the final structure ensemble using various geometric and energetic criteria.
-
In Vitro Kinase Assay
This assay is fundamental for quantifying the enzymatic activity of pp60v-Src and for screening potential inhibitors.
Protocol for In Vitro pp60v-Src Kinase Assay:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified pp60v-Src, a suitable substrate (e.g., a synthetic peptide or a protein like enolase), ATP, and a buffer containing Mg²⁺ or Mn²⁺.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Termination:
-
Stop the reaction by adding a solution containing a chelating agent like EDTA.
-
-
Detection of Phosphorylation:
-
Quantify the amount of phosphorylated substrate using methods such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Antibody-based detection: Using a phosphotyrosine-specific antibody in an ELISA or Western blot format.
-
Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system.
-
-
Signaling Pathways and Molecular Interactions
The constitutive activity of pp60v-Src leads to the phosphorylation of a multitude of downstream substrates, impacting various cellular processes.
Upstream Regulation (or lack thereof):
Unlike c-Src, which is activated by specific upstream signals that lead to the dephosphorylation of its C-terminal tail, pp60v-Src is largely independent of such regulation due to its mutated C-terminus. However, its activity can be modulated by other factors, such as interactions with other proteins and its subcellular localization.[7]
Downstream Effectors:
pp60v-Src phosphorylates a wide array of proteins involved in:
-
Cell Adhesion and Cytoskeleton Regulation: Phosphorylation of proteins like focal adhesion kinase (FAK), paxillin, and vinculin leads to the disassembly of focal adhesions and reorganization of the actin cytoskeleton.[8][9]
-
Proliferation and Cell Cycle Control: pp60v-Src can activate signaling pathways involving Ras, which in turn affects gene expression and promotes cell cycle progression.[10]
-
Metabolism: It can indirectly activate enzymes like 6-phosphofructo-2-kinase, a key regulator of glycolysis.[11]
-
Gap Junction Communication: pp60v-Src can induce the closure of gap junction channels, affecting intercellular communication.[12]
Caption: Simplified signaling pathway of pp60v-Src.
Conclusion
The constitutive activation of pp60v-Src is a direct result of structural alterations that abolish the autoinhibitory mechanisms present in its cellular counterpart. This detailed comparative analysis, including the provided experimental frameworks, serves as a valuable resource for researchers aiming to dissect the molecular intricacies of Src-mediated oncogenesis and to develop novel therapeutic strategies that target this key oncoprotein. The continued application of advanced structural and biochemical techniques will undoubtedly uncover further subtleties in pp60v-Src regulation and function, paving the way for more effective cancer treatments.
References
- 1. Localization of major potential substrates of p60v-src kinase in the plasma membrane matrix fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oncogene Protein pp60(v-src) - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. Structurally and functionally modified forms of pp60v-src in Rous sarcoma virus-transformed cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forms of pp60v-src isolated from Rous sarcoma virus-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Binding of pp60v-src to membranes: evidence for multiple membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 9. pp60v-src association with the cytoskeleton induces actin reorganization without affecting polymerization status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. X-ray Crystallography - Creative Proteomics [creative-proteomics.com]
- 12. Functional domains of the pp60v-src protein as revealed by analysis of temperature-sensitive Rous sarcoma virus mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating pp60v-Src Autophosphorylation In Vivo: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo models and experimental methodologies for validating the autophosphorylation of pp60v-Src, a key indicator of its kinase activity. Accurate assessment of Src autophosphorylation in animal models is critical for understanding its role in oncogenesis and for the preclinical evaluation of novel therapeutic inhibitors.
Introduction to pp60v-Src and Autophosphorylation
The protein pp60v-Src is a tyrosine-specific protein kinase encoded by the v-src oncogene of the Rous sarcoma virus[1]. Its transforming activity is linked to a lack of the carboxy-terminal tyrosine phosphorylation site at position 527, which is a key regulatory site in its cellular counterpart, c-Src[1]. Autophosphorylation at tyrosine 416 (Y416) in the activation loop of the kinase domain is a hallmark of pp60v-Src activation and is crucial for its transforming ability[2]. This phosphorylation event serves as a reliable biomarker for Src kinase activity in both cellular and in vivo contexts[3].
Comparative Analysis of In Vivo Validation Strategies
Validating the role of pp60v-Src autophosphorylation in vivo necessitates a multi-faceted approach, combining robust animal models with sensitive and specific detection methods. Below is a comparison of common models and techniques.
Table 1: Comparison of Animal Models for Studying Src Activity
| Animal Model | Key Features & Purpose | Typical Phenotypic Observations | Advantages | Limitations |
| Src Family Kinase (SFK) Knockout Mice | Complete or conditional deletion of one or more SFK members (e.g., Src, Fyn, Yes)[4]. Used to study loss-of-function phenotypes. | Varies by the specific SFK. Double knockouts can lead to embryonic lethality or specific developmental defects, such as noncompaction cardiomyopathy in SRC-1/SRC-3 knockouts[4]. | Provides definitive evidence for the role of a specific kinase in a biological process. | Functional redundancy among SFKs can mask phenotypes[4]. Does not directly model the hyperactivation of v-Src. |
| Transgenic Overexpression Models | Expression of wild-type or mutant (e.g., constitutively active) Src in specific tissues or ubiquitously. | Overexpression of pp60c-src alone may not be sufficient to induce transformation, unlike pp60v-src, highlighting qualitative differences in their activity[5]. | Allows for the study of gain-of-function effects and modeling of diseases with elevated Src activity. | Overexpression levels may not be physiological, leading to artifacts. Potential for developmental defects. |
| Xenograft Models | Implantation of human tumor cells (with varying Src activity) into immunocompromised mice[3]. | Tumor growth and metastasis can be correlated with the level of Src autophosphorylation in the implanted cells[3]. | Highly relevant for studying human cancers and testing therapeutic agents. Allows for analysis of biomarkers in surrogate tissues like peripheral blood mononuclear cells[3]. | The artificial tumor microenvironment and lack of a competent immune system can limit translational relevance. |
| Genetically Engineered Mouse Models (GEMMs) | Introduction of specific mutations, such as kinase-dead or autophosphorylation site mutations (e.g., Y416F), into the endogenous Src gene. | A Y416F mutation in v-Src can abolish its transforming ability, demonstrating the critical role of autophosphorylation[2]. | Provides the most physiologically relevant context for studying the function of specific phosphorylation events. | Technically challenging and time-consuming to generate. Phenotypes can be subtle. |
Table 2: Comparison of In Vivo Detection Methods for Src Autophosphorylation
| Detection Method | Principle | Data Obtained | Advantages | Disadvantages |
| Western Blotting | Immunodetection of total and phospho-Src (pY416) in tissue or cell lysates using specific antibodies[3][6]. | Quantitative or semi-quantitative data on the ratio of phosphorylated Src to total Src. | Relatively straightforward, widely used, and allows for the analysis of multiple proteins simultaneously. | Requires tissue homogenization, losing spatial information. Can be influenced by lysate quality and antibody specificity[7]. |
| Immunohistochemistry (IHC) | In situ detection of phospho-Src in fixed tissue sections using a phospho-specific antibody[3][8]. | Qualitative and semi-quantitative data on the localization and intensity of Src activation within the tissue architecture. | Preserves the spatial context of signaling events. Excellent for identifying specific cell types with active Src. | Quantification can be challenging. Prone to artifacts from fixation and antigen retrieval. Requires careful optimization[9]. |
| In Vivo Imaging (FRET/BRET) | Use of genetically encoded biosensors, like Fluorescence Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) reporters, to visualize kinase activity in living animals[10]. | Real-time, dynamic measurement of Src activity at a subcellular level within a live organism[6][10]. | Non-invasive, allows for longitudinal studies in the same animal, provides high spatiotemporal resolution[10]. | Requires generation of transgenic animals or cell lines expressing the reporter. Signal penetration can be limited in deep tissues. |
| Kinase Activity Assay | In vitro measurement of the ability of Src, immunoprecipitated from tissue lysates, to phosphorylate a specific substrate[7][11]. | Direct quantitative measurement of Src enzymatic activity. | Provides a direct measure of kinase function. Can be highly sensitive, especially with radiolabeled ATP[7]. | Performed in vitro, which may not fully reflect in vivo conditions. Can be affected by co-precipitating proteins. |
Visualizing Src Activation and Experimental Validation
Signaling Pathway of pp60v-Src Activation
The following diagram illustrates the simplified activation mechanism of pp60v-Src. Unlike its cellular counterpart, pp60v-Src lacks the inhibitory C-terminal tyrosine (Y527) and often exists in a partially active, open conformation. Full activation is achieved through autophosphorylation at Y416, enabling it to phosphorylate numerous downstream substrates involved in cell proliferation, survival, and motility.
Caption: Simplified pp60v-Src Signaling Pathway.
Experimental Workflow for In Vivo Validation
This workflow outlines the key steps for validating pp60v-Src autophosphorylation using an animal model, integrating biochemical and histological analyses.
Caption: Workflow for In Vivo Validation of Src Autophosphorylation.
Detailed Experimental Protocols
Western Blot for Phospho-Src (pY416) from Mouse Tissue
This protocol is adapted for the analysis of Src autophosphorylation in tissue lysates from animal models.
Materials:
-
Tissue sample (snap-frozen in liquid nitrogen)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-phospho-Src (Y416) and Mouse anti-total-Src
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Tissue Homogenization: Homogenize the frozen tissue sample on ice in 10 volumes of ice-cold RIPA buffer using a mechanical homogenizer.
-
Lysis: Incubate the homogenate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Carefully collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Src (Y416), diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total Src and/or a loading control like β-actin.
Immunohistochemistry (IHC) for Phospho-Src (pY416)
This protocol provides a general framework for detecting active Src in formalin-fixed, paraffin-embedded (FFPE) mouse tissues[9][12].
Materials:
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (0.3-3%) for quenching endogenous peroxidase[12]
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)[12]
-
Primary antibody: Rabbit anti-phospho-Src (Y416)
-
Biotinylated secondary antibody and ABC reagent kit (Vectastain) or polymer-based detection system
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Dewax the slides in xylene and rehydrate through a graded series of ethanol to water[9][12].
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in Antigen Retrieval Buffer and heating (e.g., microwave, pressure cooker, or water bath at 95-100°C for 20 minutes)[9]. Cool for 30 minutes.
-
Peroxidase Block: Incubate sections with hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity[9][12]. Rinse with PBS.
-
Blocking: Apply Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding[12].
-
Primary Antibody Incubation: Incubate sections with the anti-phospho-Src (Y416) primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody & Detection: Wash slides in PBS. Apply the biotinylated secondary antibody, followed by the ABC reagent, or apply the HRP-polymer conjugate, according to the manufacturer's instructions.
-
Chromogen Development: Apply the DAB substrate and incubate until the desired brown staining intensity is reached. Monitor under a microscope.
-
Counterstaining: Rinse in water and lightly counterstain the nuclei with hematoxylin[12].
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with permanent mounting medium.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of phospho-Src staining.
References
- 1. Oncogene Protein pp60(v-src) - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. Transformation and pp60v-src autophosphorylation correlate with SHC-GRB2 complex formation in rat and chicken cells expressing host-range and kinase-active, transformation-defective alleles of v-src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Knockout of SRC-1 and SRC-3 in Mice Decreases Cardiomyocyte Proliferation and Causes a Noncompaction Cardiomyopathy Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of v-src and chicken c-src in rat cells demonstrates qualitative differences between pp60v-src and pp60c-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Bioluminescent Activatable Reporter for Src Tyrosine Kinase Activity in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Identification and Validation of Src and Phospho-Src Family Proteins in Circulating Mononuclear Cells as Novel Biomarkers for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 10. Monitoring the dynamics of Src activity in response to anti-invasive dasatinib treatment at a subcellular level using dual intravital imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase activity assays Src and CK2 [protocols.io]
- 12. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Analysis of pp60v-src Inhibitors: Efficacy and Specificity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and specificity of commonly studied pp60v-src inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate inhibitors for research and therapeutic development.
The pp60v-src protein, a constitutively active tyrosine kinase encoded by the Rous sarcoma virus, is a potent oncoprotein that plays a crucial role in cell proliferation, survival, and metastasis. Its cellular homolog, c-Src, is a tightly regulated proto-oncoprotein involved in similar signaling pathways. Due to its oncogenic potential, pp60v-src and the broader Src family of kinases are significant targets for anti-cancer drug development. This guide compares five prominent Src inhibitors: Dasatinib, Saracatinib, Bosutinib, PP1, and PP2, focusing on their efficacy and specificity.
Efficacy Comparison of pp60v-src Inhibitors
The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While direct comparative IC50 data for pp60v-src is not always available in the literature, the highly homologous kinase domain of its cellular counterpart, c-Src, is widely used as a proxy for evaluating inhibitor potency.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Conditions |
| Dasatinib | c-Src | 0.8[1] | 1 mM ATP, Recombinant human c-Src |
| c-Src | 0.5[2] | Not specified | |
| Abl | <1[3] | Cell-free assay | |
| Saracatinib | c-Src | 2.7[1] | 10 µM ATP |
| c-Src, Lck, c-YES, Lyn, Fyn, Fgr, Blk | 2.7 - 11[4] | Not specified | |
| Bosutinib | c-Src | 1.2[1] | Autophosphorylation assay |
| Src | 1.2[5] | Enzyme assay | |
| Abl | 1[6] | Not specified | |
| PP1 | Lck | 5[6] | Not specified |
| Fyn | 6[6] | Not specified | |
| Src | 170[6] | Not specified | |
| PP2 | Lck | 4[6] | Not specified |
| Fyn | 5[6] | Not specified | |
| Hck | 5[6] | Not specified |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used. Therefore, direct comparison of absolute values across different studies should be made with caution.
Specificity and Off-Target Effects
The specificity of a kinase inhibitor is a critical factor in determining its therapeutic window and potential side effects. While potent inhibition of the primary target is desired, off-target activity against other kinases can lead to toxicity or unexpected pharmacological effects.
-
Dasatinib is a multi-targeted inhibitor, potently inhibiting not only Src family kinases but also Abl, c-Kit, and PDGFR.[2][7] This broad specificity contributes to its efficacy in certain cancers but also to a wider range of potential side effects.
-
Saracatinib is a potent and selective dual inhibitor of Src and Abl kinases.[8] It exhibits selectivity over other tyrosine kinases like EGFR and c-Kit.
-
Bosutinib is also a dual Src/Abl inhibitor with minimal activity against c-Kit and PDGF-R, which may contribute to a different side effect profile compared to Dasatinib.
-
PP1 and PP2 are pyrazolopyrimidine compounds that are potent and selective inhibitors of the Src family kinases Lck and Fyn.[6] They are widely used as research tools to probe Src signaling.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathways they target and the experimental workflows used to assess their efficacy.
Experimental Protocols
In Vitro Kinase Assay (Non-Radiometric)
This protocol outlines a general method for determining the IC50 of an inhibitor against pp60v-src in a 96-well format using a phosphorylation-dependent antibody for detection.
Materials:
-
Recombinant pp60v-src kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate: Poly(Glu, Tyr) 4:1 peptide
-
ATP solution
-
Test inhibitor (serial dilutions)
-
Stopping solution (e.g., EDTA)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Phosphotyrosine-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the substrate and incubate overnight at 4°C. Wash the plate with wash buffer.
-
Add the test inhibitor at various concentrations to the wells.
-
Add the pp60v-src kinase to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stopping solution.
-
Wash the wells and add the phosphotyrosine-specific primary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the TMB substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the data.
Cellular Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a pp60v-src inhibitor.
Materials:
-
Cells expressing pp60v-src
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (the concentration that inhibits cell growth by 50%).
Conclusion
The choice of a pp60v-src inhibitor depends on the specific research question and experimental context. Dasatinib, Saracatinib, and Bosutinib are potent, clinically relevant inhibitors with varying degrees of specificity. PP1 and PP2 are valuable research tools for specifically probing the function of Src family kinases. The provided data and protocols offer a foundation for the rational selection and evaluation of these inhibitors in studies targeting pp60v-src-driven oncogenesis. Researchers should carefully consider the specificity profiles of these compounds to minimize off-target effects and ensure the accurate interpretation of experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dasatinib: an anti-tumour agent via Src inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Differential Substrate Phosphorylation by pp60v-src and pp60c-src: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate phosphorylation patterns of the viral oncogene product, pp60v-src, and its cellular proto-oncogene counterpart, pp60c-src. Understanding the distinct substrate specificities and kinetic parameters of these two tyrosine kinases is crucial for elucidating the molecular mechanisms of cellular transformation and for the development of targeted cancer therapies.
Executive Summary
pp60v-src, the transforming protein of the Rous sarcoma virus, exhibits significantly elevated and constitutive kinase activity compared to the tightly regulated pp60c-src. This hyper-activity leads to the phosphorylation of a broader range of cellular substrates and at higher stoichiometric levels, driving the pleiotropic changes associated with the transformed phenotype. While both kinases share some substrates, the differential phosphorylation of key regulatory proteins in signal transduction pathways, including those controlling cell adhesion, proliferation, and survival, underpins their distinct biological outputs.
Data Presentation: Quantitative Comparison of Kinase Activity and Substrate Phosphorylation
The following tables summarize the key quantitative differences in the kinase activity and substrate phosphorylation between pp60v-src and pp60c-src.
Table 1: Comparison of General Kinase Activity
| Parameter | pp60v-src | pp60c-src | Fold Difference (v-src/c-src) | Reference |
| Vmax (general) | ~50-fold higher | Baseline | ~50 | [1] |
| Specific Activity (exogenous substrates) | ~10-fold higher | Baseline | ~10 | [2] |
| Autophosphorylation Activity | High | Low | 1.1 to 2-fold | [2] |
Table 2: Kinetic Parameters for Angiotensin I Phosphorylation
| Parameter | pp60v-src | pp60c-src (fibroblasts) | Reference |
| Km for ATP | 25 +/- 4 µM | 25 +/- 3 µM | [3][4] |
| Km for Angiotensin I | 6.6 +/- 0.5 mM | 6.5 +/- 1.7 mM | [3][4] |
Table 3: Differential Phosphorylation of Cellular Substrates
| Substrate | Phosphorylation by pp60v-src | Phosphorylation by pp60c-src | Key Functional Implication | Reference |
| STAT3 | Constitutively activated | Not significantly induced | Proliferation, Survival | [2][5] |
| p130Cas | Heavily phosphorylated | Basal phosphorylation | Cell Migration, Invasion | [4][6] |
| Paxillin | Hyperphosphorylated | Basal phosphorylation | Focal Adhesion Dynamics | [6] |
| Focal Adhesion Kinase (FAK) | Heavily phosphorylated | Basal phosphorylation | Cell Adhesion, Motility | [6][7] |
| Vinculin | Phosphorylated | - | Focal Adhesion Assembly | [8] |
| Enolase | Strongly phosphorylated | Weakly phosphorylated | Glycolysis, Cell Transformation | [2] |
| pp36 (Annexin A2) | Strongly phosphorylated | Weakly phosphorylated | Membrane Trafficking, Proliferation | [2] |
| Shc | Efficiently phosphorylated | - | Ras-MAPK Pathway Activation | |
| Cyclin D1 | Induced | Not induced | Cell Cycle Progression | [2] |
| HIF-1α | Induced | Not induced | Angiogenesis, Metabolism | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Assay for Comparing pp60v-src and pp60c-src Activity on a Specific Substrate (e.g., p130Cas)
This protocol is adapted from standard in vitro kinase assays and is designed to directly compare the phosphorylation of a specific substrate by purified pp60v-src and pp60c-src.
a. Materials and Reagents:
-
Purified, active pp60v-src and pp60c-src (e.g., from a recombinant expression system).
-
Purified recombinant substrate protein (e.g., GST-p130Cas).
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT.
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol).
-
10X ATP Mix: 1 mM unlabeled ATP.
-
4X SDS-PAGE Sample Buffer.
-
P81 phosphocellulose paper.
-
0.75% Phosphoric acid.
-
Scintillation counter and scintillation fluid.
-
SDS-PAGE apparatus and reagents.
-
Phosphorimager.
b. Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. For each kinase, set up reactions in triplicate.
-
Kinase Assay Buffer: 25 µL
-
Purified Substrate (e.g., p130Cas): 1-5 µg
-
Purified Kinase (pp60v-src or pp60c-src): 10-50 ng (optimize concentration for linear range).
-
Distilled H₂O to a final volume of 45 µL.
-
-
Initiate Reaction: Add 5 µL of 10X ATP Mix containing [γ-³²P]ATP (final concentration 100 µM ATP, 1-5 µCi per reaction).
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes. The incubation time should be within the linear range of substrate phosphorylation.
-
Terminate Reaction: Stop the reaction by adding 15 µL of 4X SDS-PAGE sample buffer and boiling for 5 minutes.
-
Quantification (Filter Binding Assay):
-
Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Wash once with acetone (B3395972) and let it air dry.
-
Place the P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
-
Visualization (SDS-PAGE and Autoradiography):
-
Resolve the remaining reaction mixture by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the phosphorylated substrate.
-
The intensity of the band corresponding to the phosphorylated substrate can be quantified using densitometry software.
-
Quantitative Phosphoproteomics using SILAC to Identify Differentially Phosphorylated Substrates
This protocol provides a general workflow for using Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) to compare the phosphoproteomes of cells expressing pp60v-src versus pp60c-src.
a. Materials and Reagents:
-
Cell lines capable of expressing pp60v-src and pp60c-src (e.g., via inducible vectors).
-
SILAC-compatible cell culture medium (e.g., DMEM) lacking L-lysine and L-arginine.
-
"Light" L-lysine and L-arginine.
-
"Heavy" L-lysine (e.g., ¹³C₆, ¹⁵N₂) and L-arginine (e.g., ¹³C₆, ¹⁵N₄).
-
Dialyzed fetal bovine serum.
-
Lysis Buffer: 8 M urea (B33335) in 50 mM Tris-HCl (pH 8.0) with protease and phosphatase inhibitors.
-
DTT and iodoacetamide.
-
Trypsin (mass spectrometry grade).
-
Phosphopeptide enrichment kit (e.g., TiO₂ or Fe-IMAC).
-
LC-MS/MS system (e.g., Orbitrap).
-
SILAC data analysis software (e.g., MaxQuant).
b. Procedure:
-
Cell Labeling: Culture cells expressing pp60v-src in "heavy" SILAC medium and cells expressing pp60c-src in "light" SILAC medium for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acids.
-
Protein Extraction and Digestion:
-
Harvest cells and lyse them in Lysis Buffer.
-
Quantify protein concentration.
-
Mix equal amounts of protein from the "heavy" and "light" cell populations.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the protein mixture with trypsin overnight at 37°C.
-
-
Phosphopeptide Enrichment:
-
Desalt the peptide mixture.
-
Enrich for phosphopeptides using TiO₂ or Fe-IMAC chromatography according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptide fraction by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a SILAC-aware software package.
-
The software will identify phosphopeptides and quantify the heavy/light ratios, which correspond to the relative phosphorylation levels of each site in pp60v-src versus pp60c-src expressing cells.
-
Set a threshold for significant changes in phosphorylation (e.g., >2-fold).
-
Mandatory Visualization
Signaling Pathway Comparison
Caption: Comparative signaling pathways of pp60v-src and pp60c-src.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for in vitro comparison of kinase activity.
Logical Relationship: Regulation of c-Src vs. v-Src
Caption: Regulatory differences between pp60c-src and pp60v-src.
References
- 1. pp60c-src is a substrate for phosphorylation when cells are stimulated to enter cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Vmax. activation of pp60c-src tyrosine kinase from neuroblastoma neuro-2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vmax. activation of pp60c-src tyrosine kinase from neuroblastoma neuro-2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of sites for tyrosine phosphorylation in the transforming protein of Rous sarcoma virus (pp60v-src) and its normal cellular homologue (pp60c-src) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the pp60v-src and SHC-GRB2 Complex Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between the viral oncogene product pp60v-src and the SHC-GRB2 adapter protein complex is a critical node in signal transduction pathways that can lead to cellular transformation. The tyrosine kinase activity of pp60v-src results in the phosphorylation of the SHC adapter protein, creating a docking site for the GRB2 protein and subsequently activating downstream pathways, such as the Ras-MAPK cascade.[1][2][3][4] Validating this protein-protein interaction is crucial for understanding the mechanisms of src-mediated oncogenesis and for the development of targeted therapeutics.
This guide provides a comparative overview of key experimental methods used to validate the interaction between pp60v-src and the SHC-GRB2 complex. We present summaries of quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate techniques for their specific research questions.
Data Presentation: Comparison of Experimental Methods
The following table summarizes representative quantitative data from different experimental approaches used to study the pp60v-src-SHC-GRB2 interaction. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, these values are illustrative of the typical data obtained with each method.
| Experimental Method | Parameter Measured | Reported Value (Representative) | Strengths | Limitations | Reference |
| Co-Immunoprecipitation (Co-IP) | Relative amount of co-precipitated protein | 3-5 fold increase in GRB2 co-precipitation with SHC in pp60v-src expressing cells vs. control | In vivo interaction, endogenous protein levels | Semi-quantitative, susceptible to non-specific binding | [1][2] |
| GST Pull-Down Assay | In vitro binding | Direct interaction confirmed | In vitro direct interaction, allows for domain mapping | May not reflect in vivo conditions, potential for non-specific binding | [5] |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) of GRB2 SH2 domain for phosphorylated SHC peptide (pY317) | ~100 - 400 nM | Quantitative kinetics and affinity, real-time analysis | In vitro using purified components, may not fully represent cellular context | [6] |
| Förster Resonance Energy Transfer (FRET) | FRET Efficiency | 15-25% | In vivo interaction in living cells, provides spatial and temporal information | Requires fluorescently tagged proteins, complex data analysis | [7][8][9] |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the molecular interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: pp60v-src phosphorylates SHC, leading to GRB2 binding and downstream signaling.
Caption: Co-Immunoprecipitation workflow to detect the pp60v-src-SHC-GRB2 complex.
Caption: GST Pull-Down assay workflow to validate direct protein interactions.
Experimental Protocols
Co-Immunoprecipitation (Co-IP)
This protocol is designed to detect the interaction of endogenous pp60v-src, SHC, and GRB2 in a cellular context.
Materials:
-
Cells expressing pp60v-src (e.g., v-src transformed fibroblasts).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-SHC, anti-GRB2, anti-pp60v-src.
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., SDS-PAGE sample buffer).
-
SDS-PAGE gels and Western blotting apparatus.
Protocol:
-
Culture and harvest cells.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-SHC) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against pp60v-src and GRB2.
GST Pull-Down Assay
This in vitro method validates the direct interaction between purified proteins.
Materials:
-
Purified GST-tagged SHC (bait protein).
-
Purified pp60v-src and GRB2 (prey proteins) or cell lysate containing these proteins.
-
Glutathione-agarose beads.
-
Binding Buffer (e.g., PBS with 1% Triton X-100).
-
Wash Buffer.
-
Elution Buffer (e.g., binding buffer with reduced glutathione).
Protocol:
-
Incubate purified GST-SHC with glutathione-agarose beads to immobilize the bait protein.
-
Wash the beads to remove unbound GST-SHC.
-
Incubate the immobilized GST-SHC with the prey protein(s) (purified pp60v-src and GRB2 or cell lysate) for 2-4 hours at 4°C.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting for the presence of pp60v-src and GRB2.
Förster Resonance Energy Transfer (FRET)
FRET microscopy allows for the visualization of protein-protein interactions in living cells.
Materials:
-
Mammalian expression vectors for fluorescently tagged proteins (e.g., SHC-CFP and GRB2-YFP).
-
Cell line suitable for transfection and imaging.
-
Transfection reagent.
-
Confocal or widefield fluorescence microscope equipped for FRET imaging.
Protocol:
-
Co-transfect cells with plasmids encoding SHC-CFP (donor) and GRB2-YFP (acceptor).
-
Express pp60v-src in the same cells.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
Image the cells using a FRET-capable microscope. Acquire images in the donor, acceptor, and FRET channels.
-
Perform corrections for spectral bleed-through.
-
Calculate FRET efficiency on a pixel-by-pixel basis. An increase in FRET efficiency in the presence of active pp60v-src indicates a close proximity between SHC and GRB2.[7][8][9]
Conclusion
The validation of the pp60v-src-SHC-GRB2 interaction is a multi-faceted process that can be approached with a variety of powerful techniques. Co-immunoprecipitation confirms the existence of the complex in a cellular environment, while GST pull-down assays can demonstrate direct binding in vitro. For a more dynamic and quantitative understanding of the interaction within living cells, FRET microscopy offers invaluable spatial and temporal resolution. The choice of method will ultimately depend on the specific biological question being addressed. By combining these approaches, researchers can build a comprehensive model of this critical signaling complex and its role in cancer biology.
References
- 1. Transformation and pp60v-src autophosphorylation correlate with SHC-GRB2 complex formation in rat and chicken cells expressing host-range and kinase-active, transformation-defective alleles of v-src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. The Configuration of GRB2 in Protein Interaction and Signal Transduction [mdpi.com]
- 4. Formation of Shc-Grb2 complexes is necessary to induce neoplastic transformation by overexpression of Shc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Protein-Protein Interactions Using Glutathione-S-Transferase (GST) Pull-Down Assay Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity and Mechanism of Action of a Growth Factor Receptor-Bound Protein 2 Src Homology 2 Domain Binding Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Interaction of EGF receptor and grb2 in living cells visualized by fluorescence resonance energy transfer (FRET) microscopy. [scholars.duke.edu]
- 9. Coordinated Traffic of Grb2 and Ras during Epidermal Growth Factor Receptor Endocytosis Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Regulation of pp60v-src: Csk vs. Cellular Phosphatases
For researchers, scientists, and drug development professionals, understanding the intricate regulation of proto-oncogenic kinases is paramount. This guide provides an objective comparison of two key regulatory mechanisms controlling the activity of pp60v-src, the viral Src kinase: inhibitory phosphorylation by C-terminal Src Kinase (Csk) and activating dephosphorylation by cellular phosphatases.
The viral Src protein, pp60v-src, is a constitutively active tyrosine kinase that plays a pivotal role in cellular transformation and tumorigenesis. Unlike its cellular counterpart, pp60c-src, which is tightly regulated, pp60v-src has largely escaped the primary negative control mechanism mediated by Csk due to mutations or deletion of its C-terminal regulatory tyrosine residue. However, the activity of pp60v-src and the broader family of Src kinases are still influenced by a dynamic interplay between kinases and cellular phosphatases. This guide delves into the opposing regulatory actions of Csk and key cellular phosphatases, presenting experimental data and detailed methodologies to illuminate these critical cellular processes.
Opposing Forces in Src Regulation: A Head-to-Head Comparison
The activity of Src family kinases is a tightly controlled balancing act. Csk acts as a dedicated "off-switch," while certain cellular phosphatases serve as the "on-switch."
C-terminal Src Kinase (Csk): The Master Inhibitor
Csk is a non-receptor tyrosine kinase that functions as a crucial negative regulator of Src family kinases (SFKs).[1][2] Its primary role is to phosphorylate a conserved tyrosine residue located at the C-terminus of SFKs (Tyr-527 in chicken c-Src).[2][3] This phosphorylation event induces an intramolecular interaction between the C-terminal phosphotyrosine and the SH2 domain of Src, locking the kinase in a closed, inactive conformation.[3] While pp60v-src is largely insensitive to this mode of regulation due to alterations in its C-terminus, the study of Csk's effect on the cellular homolog, c-Src, provides a clear model of this inhibitory mechanism. Overexpression of Csk has been shown to suppress the transforming potential of c-Src.[3]
Cellular Phosphatases: The Activators
A number of protein tyrosine phosphatases (PTPs) have been identified as positive regulators of Src activity.[4][5] These enzymes counteract the action of Csk by dephosphorylating the inhibitory C-terminal phosphotyrosine, thereby releasing the intramolecular inhibition and promoting an open, active conformation. Key phosphatases implicated in this process include:
-
SHP-1 (PTPN6): This SH2 domain-containing phosphatase is known to dephosphorylate and activate Src kinases.[6]
-
SHP-2 (PTPN11): Similar to SHP-1, SHP-2 is also involved in the activation of Src family kinases.[4]
-
PTP1B (PTPN1): PTP1B has been shown to dephosphorylate and activate Src, contributing to cellular signaling pathways.[7]
-
Other PTPs: Several other phosphatases, including PTPα, PTPε, and CD45, have also been implicated in the activation of Src family kinases.[4][5]
Interestingly, there is evidence of a feedback loop where Src can phosphorylate and activate SHP-1, suggesting a more complex regulatory interplay than a simple on-off switch.
Quantitative Analysis of Regulatory Effects
Direct quantitative comparisons of the kinetic parameters of pp60v-src regulation by Csk versus cellular phosphatases in a single study are limited in the available literature. This is largely due to the inherent resistance of pp60v-src to Csk-mediated inhibition. However, by compiling data from studies on c-Src and other relevant substrates, we can construct a comparative overview of their enzymatic efficiencies.
| Enzyme | Substrate | Kinetic Parameter | Value | Reference |
| Csk | Polyoma-virus-middle-T-antigen-derived peptide | Km | 63 µM | [8] |
| c-Src C-terminal peptide | - | Similar kinetic constants to c-Fgr and Lyn | [8] | |
| pp60c-src | poly(E4Y) | Km (low affinity form) | 1.6 mg/ml | [9] |
| poly(E4Y) | Km (high affinity form) | 0.029 mg/ml | [9] | |
| PTP1B | Acrolein (inactivator) | kinact | 0.02 ± 0.005 s-1 | [10] |
| Acrolein (inactivator) | KI | 2.3 ± 0.6 × 10-4 M | [10] | |
| pp60v-src | - | Inhibition by Radicicol (IC50) | 0.1 µg/ml | [11] |
Note: The substrates and conditions in these studies vary, and direct comparisons of kinetic values should be made with caution. The data for PTP1B reflects its inactivation kinetics by acrolein, which provides insight into its active site reactivity.
A study on the phosphorylation of protein phosphatase 1 by pp60v-src showed a 39 ± 2% decrease in the phosphatase's activity, with 0.34 ± 0.01 mol of phosphate (B84403) incorporated per mol of protein phosphatase.[12]
Signaling Pathways and Experimental Workflows
To visualize the regulatory circuits and experimental approaches, the following diagrams are provided.
Experimental Protocols
The following are consensus protocols for in vitro assays to assess the regulation of a Src family kinase by Csk and a cellular phosphatase. These protocols are based on methodologies described in the cited literature.
Protocol 1: In Vitro Kinase Assay for Csk-Mediated Inhibition of Src
Objective: To quantify the inhibitory effect of Csk on the kinase activity of a Src family kinase (e.g., pp60c-src).
Materials:
-
Purified recombinant active Src family kinase.
-
Purified recombinant active Csk.
-
Src kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
[γ-³²P]ATP.
-
ATP solution.
-
Phosphocellulose paper.
-
Wash buffer (e.g., 0.75% phosphoric acid).
-
Scintillation counter.
Procedure:
-
Pre-incubation (Inhibition Reaction):
-
In a microcentrifuge tube, combine the Src kinase and Csk in the kinase buffer.
-
Add ATP to a final concentration that supports Csk activity but is below the Km of Src for ATP if known.
-
Incubate for a predetermined time (e.g., 30 minutes) at 30°C to allow for the phosphorylation of Src by Csk.
-
-
Kinase Reaction:
-
Initiate the Src kinase reaction by adding the Src substrate peptide and [γ-³²P]ATP to the pre-incubation mixture.
-
Incubate for a specific time (e.g., 10-20 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
-
Termination and Detection:
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Controls:
-
Include a control reaction with Src but without Csk to determine the basal kinase activity.
-
Include a control with Csk alone to ensure it does not phosphorylate the Src substrate peptide.
-
Include a no-enzyme control to measure background radiation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Src kinase activity by Csk compared to the control without Csk.
-
Protocol 2: In Vitro Phosphatase Assay for Activation of Src
Objective: To quantify the activating effect of a cellular phosphatase (e.g., SHP-1) on an inhibited (phosphorylated) Src family kinase.
Materials:
-
Inhibited (C-terminally phosphorylated) Src family kinase (can be prepared by pre-incubating with Csk and ATP as in Protocol 1, followed by removal of Csk).
-
Purified recombinant active cellular phosphatase (e.g., SHP-1).
-
Phosphatase buffer (e.g., 50 mM Tris-HCl pH 7.0, 100 mM NaCl, 1 mM EDTA, 5 mM DTT).
-
Src kinase substrate peptide and [γ-³²P]ATP.
-
Kinase buffer.
-
Malachite green phosphate assay kit (for measuring phosphate release) or Western blot reagents.
Procedure:
-
Dephosphorylation Reaction:
-
In a microcentrifuge tube, combine the inhibited Src kinase and the cellular phosphatase in the phosphatase buffer.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for dephosphorylation of Src.
-
-
Assessment of Activation (Kinase Assay):
-
Following the dephosphorylation reaction, add an aliquot of the mixture to a new tube containing the kinase buffer, Src substrate peptide, and [γ-³²P]ATP.
-
Perform the kinase reaction and detection as described in Protocol 1 (steps 2 and 3).
-
-
Direct Measurement of Dephosphorylation (Alternative):
-
Terminate the dephosphorylation reaction.
-
Measure the amount of inorganic phosphate released using a malachite green assay.
-
Alternatively, analyze the phosphorylation status of Src by Western blotting using an antibody specific for the phosphorylated C-terminal tyrosine.
-
-
Controls:
-
Include a control reaction with inhibited Src but without the phosphatase to determine the basal activity of the inhibited kinase.
-
Include a control with the phosphatase alone to ensure it does not interfere with the subsequent kinase assay.
-
-
Data Analysis:
-
Calculate the fold-activation of Src kinase activity in the presence of the phosphatase compared to the inhibited Src control.
-
Conclusion
The regulation of pp60v-src and its cellular counterparts is a complex process governed by the opposing actions of kinases and phosphatases. While pp60v-src has largely evolved to evade the potent inhibitory effects of Csk, its activity can still be modulated by the cellular environment, including the presence of various protein tyrosine phosphatases. For researchers in drug development, targeting the phosphatases that activate Src family kinases may offer a viable strategy to indirectly inhibit their oncogenic signaling. The experimental protocols provided in this guide offer a framework for further investigation into these intricate regulatory mechanisms, paving the way for a deeper understanding and novel therapeutic interventions.
References
- 1. Tyrosine-protein kinase CSK - Wikipedia [en.wikipedia.org]
- 2. CSK: a protein-tyrosine kinase involved in regulation of src family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the Src Family Kinases by Csk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation, targets and functions of CSK [frontiersin.org]
- 5. Src kinase regulation by phosphorylation and dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. Activation of Src by Protein Tyrosine Phosphatase-1B is required for ErbB2 transformation of human breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequence specificity of C-terminal Src kinase (CSK)--a comparison with Src-related kinases c-Fgr and Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for kinetically distinct forms of pp60c-src with different Km values for their protein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of the SRC family kinases by Csk - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for pp60v-src Autophosphorylation Site Waste
Essential guidelines for the safe handling and disposal of materials contaminated with the oncogenic protein pp60v-src, focusing on its autophosphorylation site. This document provides immediate safety protocols, operational plans, and detailed experimental procedures to ensure the protection of laboratory personnel and the environment.
Researchers and drug development professionals working with the potent viral oncogene product, pp60v-src, must adhere to stringent safety and disposal protocols. The constitutive kinase activity of pp60v-src, driven by its autophosphorylation at Tyrosine 419, necessitates meticulous handling and inactivation of all contaminated materials.[1] This guide outlines the essential procedures for the proper disposal of pp60v-src, ensuring a safe and compliant laboratory environment.
All work involving the v-src oncogene is classified under Biosafety Level 2 (BSL-2), requiring review and approval by an Institutional Biosafety Committee (IBC).
Operational Plan for pp60v-src Waste Disposal
The proper disposal of pp60v-src contaminated waste is a multi-step process that begins with the segregation of waste at the point of generation and ends with validated inactivation. This plan covers liquid and solid waste generated from experimental procedures such as in vitro kinase assays.
Step 1: Waste Segregation and Collection
Proper segregation of waste is critical to prevent cross-contamination and ensure effective decontamination.
-
Liquid Waste:
-
Collect all liquid waste containing pp60v-src, including cell lysates, supernatant from immunoprecipitation, and kinase assay reaction buffers, in a clearly labeled, leak-proof container.
-
The container must be marked with the biohazard symbol and "pp60v-src Waste."
-
-
Solid Waste:
-
All solid waste, including contaminated pipette tips, microfuge tubes, gloves, and paper towels, must be placed in a designated biohazard bag.
-
Sharps, such as needles and glass slides, must be disposed of in a puncture-resistant sharps container.
-
Step 2: Chemical Decontamination of Liquid Waste
Chemical inactivation is the primary method for decontaminating liquid waste containing pp60v-src. Sodium hypochlorite (B82951) (bleach) is a highly effective and readily available disinfectant.
-
Add household bleach to the liquid waste container to a final concentration of 10% (v/v), which corresponds to approximately 0.5-0.6% sodium hypochlorite.
-
Ensure thorough mixing and allow a contact time of at least 30 minutes to ensure complete inactivation of the protein's kinase activity.
-
After decontamination, the liquid waste can be disposed of down the sanitary sewer, in accordance with local regulations.
Step 3: Decontamination of Solid Waste by Autoclaving
Solid waste must be decontaminated by autoclaving before being disposed of as regular laboratory waste.
-
Place the sealed biohazard bags and sharps containers in a secondary, autoclavable container.
-
Autoclave at 121°C for a minimum of 30 minutes. The cycle time may need to be extended for larger loads to ensure complete steam penetration.
-
Use autoclave indicator tape with every load to visually confirm that the required temperature has been reached.
-
Biological indicators should be used periodically to validate the efficacy of the autoclave in inactivating biological material.
Step 4: Decontamination of Laboratory Surfaces and Equipment
All surfaces and non-disposable equipment that have come into contact with pp60v-src must be decontaminated.
-
Wipe down laboratory benches, centrifuges, and other equipment with a 10% bleach solution.
-
Allow the bleach solution to remain in contact with the surface for at least 10 minutes before wiping with 70% ethanol (B145695) to remove residual bleach, which can be corrosive.
Quantitative Data on Protein Inactivation
The following table summarizes the efficacy of sodium hypochlorite in inactivating proteins. While this data is for the toxins Ricin and Abrin, it provides a relevant quantitative measure of protein denaturation by a common laboratory disinfectant.
| Decontaminant | Protein Target | Concentration | Contact Time | Efficacy |
| Sodium Hypochlorite | Ricin and Abrin | 0.5% | 0-5 minutes | Rapid and complete inactivation of cytotoxicity.[2][3] |
Experimental Protocol: In Vitro pp60v-src Kinase Assay
This protocol for an in vitro kinase assay is a common procedure that generates pp60v-src contaminated waste. All waste generated from this protocol must be disposed of following the procedures outlined above.
Materials:
-
Recombinant pp60v-src enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP solution (containing [γ-³²P]ATP for radioactive detection)
-
10% bleach solution for decontamination
-
Designated liquid and solid biohazard waste containers
Procedure:
-
Reaction Setup: In a microfuge tube, prepare the kinase reaction mixture by combining the kinase buffer, recombinant pp60v-src, and the peptide substrate.
-
Initiate Reaction: Add the ATP solution to the reaction mixture to start the phosphorylation reaction.
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Waste Disposal:
-
Dispose of all pipette tips used for handling pp60v-src and radioactive ATP into a designated solid biohazard waste container.
-
The reaction mixture in the microfuge tube is now considered liquid biohazard waste. After analysis (e.g., by SDS-PAGE and autoradiography), collect the remaining liquid in the designated liquid biohazard waste container for chemical decontamination.
-
Visualizing Key Processes
To aid in understanding the critical pathways and workflows, the following diagrams have been generated.
Caption: Simplified pp60v-src signaling pathway.
Caption: Workflow for pp60v-src waste disposal.
References
- 1. Characterization of sites for tyrosine phosphorylation in the transforming protein of Rous sarcoma virus (pp60v-src) and its normal cellular homologue (pp60c-src) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical inactivation of protein toxins on food contact surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
